molecular formula C10H11N3OS B033166 Methabenzthiazuron CAS No. 18691-97-9

Methabenzthiazuron

Katalognummer: B033166
CAS-Nummer: 18691-97-9
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: RRVIAQKBTUQODI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methabenzthiazuron is a selective, substituted urea herbicide widely used in agricultural and plant science research. Its primary mechanism of action involves the inhibition of photosynthesis by blocking electron transport at the level of photosystem II (PSII) in the chloroplast thylakoid membrane. This specific inhibition leads to the cessation of CO2 fixation and the eventual destruction of chlorophyll, making it an invaluable tool for studying photosynthetic pathways, weed control mechanisms, and plant stress responses. Researchers utilize this compound to investigate herbicide resistance, the molecular basis of plant-cell death, and the environmental fate of agrochemicals. It is particularly relevant in the development and validation of analytical methods for residue analysis in soil and water samples. This compound serves as a critical reference standard in metabolic studies and ecotoxicological assessments, providing essential insights for the advancement of sustainable agricultural practices.

Eigenschaften

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea
Source PubChem
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InChI

InChI=1S/C10H11N3OS/c1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10/h3-6H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVIAQKBTUQODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0037570
Record name Methabenzthiazuron
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Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18691-97-9
Record name Methabenzthiazuron
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Record name Methabenzthiazuron [BSI:ISO]
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Record name Methabenzthiazuron
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Record name Methabenzthiazuron
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Record name METHABENZTHIAZURON
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Foundational & Exploratory

The Core Mechanism of Methabenzthiazuron: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methabenzthiazuron is a selective, urea-based herbicide primarily utilized for the control of a wide spectrum of broad-leaved weeds and grasses in various agricultural settings.[1] Its herbicidal activity stems from its potent inhibition of photosynthesis, a fundamental process for plant survival. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the downstream physiological and biochemical consequences of its inhibitory action, and standardized experimental protocols for its study. Quantitative data on its efficacy are presented, and key pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development professionals.

Molecular Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound is the disruption of the photosynthetic electron transport chain in plants.[1] Specifically, it functions as a potent and selective inhibitor of Photosystem II (PSII), a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts.[2][3] this compound is classified under the HRAC (Herbicide Resistance Action Committee) Group C2, which comprises urea (B33335) herbicides that inhibit photosynthesis at PSII.[4]

The herbicidal effect is initiated by the binding of this compound to the D1 protein, a core component of the PSII reaction center. It specifically competes with plastoquinone (B1678516) (PQ), the native electron acceptor, for its binding site (the QB-niche) on the D1 protein. By occupying this site, this compound effectively blocks the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.

This interruption of the electron transport chain has two major immediate consequences:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for the synthesis of ATP via ATP synthase. Concurrently, the reduction of NADP+ to NADPH, the terminal electron acceptor in the light-dependent reactions, is halted. ATP and NADPH are the primary energy and reducing power sources, respectively, for the fixation of carbon dioxide in the Calvin cycle. Their depletion leads to the cessation of carbohydrate production, effectively starving the plant.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer leads to an over-excited state of chlorophyll (B73375) molecules within the PSII reaction center. This excess energy is transferred to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS induce rapid lipid peroxidation and protein degradation, leading to the destruction of cell membranes and, ultimately, cell death. This secondary effect is often more rapid and damaging than the primary starvation effect.

Physiological and Biochemical Effects

The inhibition of photosynthesis and the subsequent generation of ROS manifest as a series of observable physiological and biochemical effects in susceptible plants:

  • Chlorosis and Necrosis: The destruction of chlorophyll by ROS leads to a yellowing of the leaves (chlorosis), which is a characteristic symptom of PSII-inhibiting herbicides. As cellular damage progresses, the tissue dies, resulting in brown, dead patches (necrosis), typically starting from the leaf margins and progressing inwards.

  • Reduced Growth and Biomass: The inability to produce carbohydrates through photosynthesis directly impacts plant growth and development, leading to stunted growth and a significant reduction in biomass.

  • Changes in Chlorophyll Fluorescence: The blockage of electron transport in PSII can be detected and quantified using chlorophyll fluorescence measurements. An increase in the minimal fluorescence (Fo) and a decrease in the maximal quantum yield of PSII (Fv/Fm) are indicative of PSII inhibition.

Quantitative Data

ParameterOrganismConcentration (µM)Observed EffectReference
Cell DensityChlorella pyrenoidosa0.25Significant reduction
0.50Significant reduction
Chlorophyll ContentChlorella pyrenoidosa0.25Significant reduction
0.50Significant reduction
Net PhotosynthesisChlorella pyrenoidosa0.25 - 0.50Equal inhibition to Atrazine
Chlorophyll Content per CellChlorella pyrenoidosa0.25 - 0.50More inhibited than by Atrazine

Experimental Protocols

Measurement of Photosystem II Inhibition using the Hill Reaction (DCPIP Assay)

This protocol describes the isolation of chloroplasts and the subsequent measurement of PSII activity by monitoring the photoreduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Fresh spinach leaves (or other suitable plant material)

  • Ice-cold grinding buffer (e.g., 0.33 M sucrose, 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

  • Cheesecloth and funnel

  • Refrigerated centrifuge and centrifuge tubes

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM sorbitol, 5 mM MgCl2)

  • DCPIP solution (e.g., 0.1 mM)

  • This compound solutions of varying concentrations

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Light source

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold grinding buffer using a blender or a mortar and pestle.

    • Filter the homogenate through several layers of cheesecloth into a chilled beaker.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

    • Carefully transfer the supernatant to a clean tube and centrifuge at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.

    • Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of ice-cold reaction buffer.

    • Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Hill Reaction Assay:

    • Set up a series of test tubes, each containing the reaction buffer and the isolated chloroplast suspension (at a final chlorophyll concentration of ~10-20 µg/mL).

    • Add varying concentrations of this compound to the test tubes. Include a control with no herbicide.

    • Add DCPIP solution to each tube.

    • Expose the tubes to a light source and monitor the decrease in absorbance at 600 nm over time as the blue, oxidized DCPIP is reduced to its colorless form.

    • The rate of DCPIP reduction is a measure of the rate of electron transport through PSII.

    • Calculate the percentage inhibition of the Hill reaction for each this compound concentration relative to the control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Measurement of Chlorophyll Fluorescence using a Pulse-Amplitude-Modulated (PAM) Fluorometer

This protocol outlines the use of a PAM fluorometer to assess the impact of this compound on PSII activity in intact leaves.

Materials:

  • Intact, healthy plants

  • This compound solutions of varying concentrations for treatment

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips

Procedure:

  • Plant Treatment:

    • Treat plants with different concentrations of this compound, either through soil drenching or foliar spray. Include a control group treated with a blank solution.

    • Allow sufficient time for the herbicide to be absorbed and translocated to the leaves.

  • Dark Adaptation:

    • Attach dark adaptation clips to a leaf on each plant for at least 20-30 minutes before measurement. This ensures that all reaction centers of PSII are in an open state.

  • Fluorescence Measurement:

    • Place the fiber optic of the PAM fluorometer over the dark-adapted leaf area.

    • Measure the minimal fluorescence (Fo) by applying a weak, modulated measuring light.

    • Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

    • The fluorometer software will automatically calculate the maximal quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.

    • A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus and inhibition of PSII.

    • Measurements can also be taken in the light to determine other parameters such as the effective quantum yield of PSII (ΦPSII) and non-photochemical quenching (NPQ).

Visualizations

Signaling Pathway of Photosynthetic Electron Transport and Inhibition by this compound

Photosynthetic_Electron_Transport cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo O2 O2 + 4H+ QA QA Pheo->QA QB QB (D1 Protein) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool PQH2 Cytb6f Cyt b6f PC Plastocyanin Cytb6f->PC 2e- P700 P700 PC->P700 2e- Fd Ferredoxin P700->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH 2e- H2O H2O H2O->P680 2e- PQ_pool->Cytb6f 2e- NADP NADP+ This compound This compound This compound->QB Inhibits

Caption: Photosynthetic electron transport chain and the site of inhibition by this compound.

Experimental Workflow for Herbicide Screening using Chlorophyll Fluorescence

Herbicide_Screening_Workflow start Start plant_treatment Treat Plants with this compound (Varying Concentrations + Control) start->plant_treatment dark_adaptation Dark Adapt Leaves (20-30 minutes) plant_treatment->dark_adaptation pam_measurement Measure Chlorophyll Fluorescence (Fo, Fm) using PAM Fluorometer dark_adaptation->pam_measurement calculate_fvfm Calculate Fv/Fm (Fv = Fm - Fo) pam_measurement->calculate_fvfm data_analysis Data Analysis: Compare Fv/Fm of Treated vs. Control calculate_fvfm->data_analysis determine_ic50 Determine IC50 (Concentration for 50% Inhibition) data_analysis->determine_ic50 end End determine_ic50->end

Caption: A generalized experimental workflow for screening the effects of herbicides on Photosystem II using chlorophyll fluorescence.

References

Synthesis of 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea, a molecule of interest within the broader class of benzothiazole-based ureas, which have garnered significant attention in medicinal chemistry for their diverse biological activities. This document outlines the probable synthetic route, a comprehensive experimental protocol, and comparative data from related compounds to guide researchers in the preparation and characterization of this target molecule.

Proposed Synthesis Pathway

The synthesis of 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea can be efficiently achieved through the reaction of 2-aminobenzothiazole (B30445) with N,N-dimethylcarbamoyl chloride. This method is a common and effective way to form N,N-disubstituted urea (B33335) linkages. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, and a suitable aprotic solvent.

Experimental Protocol

This section details a plausible experimental methodology for the synthesis of 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea based on established procedures for analogous compounds.

Materials:

  • 2-Aminobenzothiazole

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine (B128534) (or another suitable base like pyridine)

  • Anhydrous Tetrahydrofuran (THF) (or another suitable aprotic solvent like Dichloromethane or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-aminobenzothiazole (1.0 eq.). Dissolve the starting material in anhydrous THF.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Carbamoyl Chloride: Slowly add N,N-dimethylcarbamoyl chloride (1.1 eq.) to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data for Analogous Benzothiazole (B30560) Ureas

CompoundStarting MaterialsYield (%)Melting Point (°C)Reference
1-(4-chlorobenzo[d]thiazol-2-yl)-3-p-tolylurea4-chloro-2-aminobenzothiazole, p-tolyl isocyanate82270–271[1]
1-benzyl-3-(4-chlorobenzo[d]thiazol-2-yl)urea4-chloro-2-aminobenzothiazole, benzyl (B1604629) isocyanate79285–286[1]
1-(4-chlorobenzo[d]thiazol-2-yl)-3-(4-methylpyrimidin-2-yl)urea4-chloro-2-aminobenzothiazole, 4-methyl-2-aminopyrimidine82270–271[1]

Synthesis Pathway Diagram

The following diagram illustrates the proposed synthetic pathway for 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Aminobenzothiazole E 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea A->E + B N,N-Dimethylcarbamoyl chloride B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., THF) D->E

Caption: Proposed synthesis of 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea.

References

An In-depth Technical Guide to Methabenzthiazuron (CAS No. 18691-97-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methabenzthiazuron, with the CAS registry number 18691-97-9, is a selective herbicide belonging to the phenylurea and benzothiazole (B30560) chemical classes.[1][2] It is primarily used for the control of a wide spectrum of broad-leaved weeds and grasses in various agricultural settings, including cereal crops, legumes, maize, garlic, and onions.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis in target plants. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, synthesis, analytical methods, metabolic pathways, and toxicological profile, to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental fate, designing analytical methods, and developing formulations.

PropertyValueReference(s)
IUPAC Name 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea[3]
CAS Number 18691-97-9[3]
Molecular Formula C₁₀H₁₁N₃OS
Molecular Weight 221.28 g/mol
Appearance White crystalline solid
Melting Point 119-121 °C
Water Solubility 59 mg/L at 20 °C
Vapor Pressure 1.33 mPa at 20 °C
Log P (Octanol-Water Partition Coefficient) 2.64
pKa Not available

Mechanism of Action

This compound is a potent inhibitor of photosynthesis. Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII). Specifically, it binds to the Q₈ binding site on the D1 protein of the PSII reaction center. This binding competitively inhibits the binding of plastoquinone, the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Q₈) effectively halts the linear electron transport, leading to an accumulation of reduced Qₐ and a shutdown of ATP and NADPH production necessary for carbon fixation. This ultimately results in the death of the susceptible plant.

G cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron QB_site QB Binding Site (D1 Protein) QA->QB_site Electron PQ_pool Plastoquinone Pool QB_site->PQ_pool Electron (Blocked) Cyt_b6f Cytochrome b6f This compound This compound This compound->QB_site Binds and Inhibits PC Plastocyanin PSI Photosystem I NADPH NADPH

Figure 1. Inhibition of Photosynthetic Electron Transport by this compound.

Synthesis

The synthesis of this compound generally involves a two-step process. The first step is the formation of the 2-aminobenzothiazole (B30445) backbone, followed by the addition of the dimethylurea side chain.

A common synthetic route starts with the reaction of 2-aminothiophenol (B119425) with a suitable reagent to form the benzothiazole ring. This is followed by a reaction with a dimethylcarbamoylating agent to introduce the N,N'-dimethylurea moiety.

G cluster_step1 Step 1: Benzothiazole Ring Formation cluster_step2 Step 2: Urea (B33335) Side-Chain Addition A 2-Aminothiophenol C 2-Aminobenzothiazole A->C B Cyanogen (B1215507) Bromide (or similar reagent) B->C D 2-Aminobenzothiazole F This compound D->F E Dimethylcarbamoyl Chloride E->F

Figure 2. General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis of this compound

Note: This is a generalized protocol based on common synthetic routes for similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 2-Aminobenzothiazole

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol in a suitable solvent such as ethanol.

  • Slowly add an equimolar amount of cyanogen bromide dissolved in the same solvent to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-aminobenzothiazole by recrystallization or column chromatography.

Step 2: Synthesis of 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea (this compound)

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the purified 2-aminobenzothiazole in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Add an equimolar amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine.

  • Cool the mixture in an ice bath and slowly add an equimolar amount of dimethylcarbamoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Analytical Methodology

The determination of this compound residues in environmental samples like soil is crucial for monitoring and regulatory purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique for its quantification.

Experimental Protocol: HPLC-DAD Method for this compound in Soil

This protocol is adapted from a published method for the analysis of this compound in soil samples.

1. Sample Preparation and Extraction:

  • Soil Sample: Air-dry the soil sample and sieve to remove large debris.

  • Extraction:

    • Weigh 20 g of the prepared soil into a centrifuge tube.

    • Add 40 mL of acetonitrile (B52724).

    • Shake vigorously for 1 hour on a mechanical shaker.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the soil pellet with another 40 mL of acetonitrile.

    • Combine the supernatants.

2. Clean-up (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the combined acetonitrile extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elute the this compound from the cartridge with 10 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

3. HPLC-DAD Analysis:

  • Instrument: HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 275 nm.

  • Quantification: Prepare a calibration curve using certified reference standards of this compound.

G A Soil Sample (Air-dried, sieved) B Extraction (Acetonitrile, Shaking, Centrifugation) A->B C Supernatant B->C D SPE Clean-up (C18 Cartridge) C->D E Eluate (in Acetonitrile) D->E F Evaporation & Reconstitution (in Mobile Phase) E->F G HPLC-DAD Analysis F->G

Figure 3. Workflow for HPLC-DAD Analysis of this compound in Soil.

Metabolic and Degradation Pathways

The environmental fate of this compound is influenced by both biotic and abiotic degradation processes. In soil, microbial degradation is a significant pathway, while photodegradation can occur on plant and soil surfaces.

Biotransformation: Soil microorganisms, particularly fungi, are capable of metabolizing this compound. The primary metabolic reactions include N-demethylation and hydroxylation of the benzothiazole ring. A key metabolite formed through N-demethylation is 1-(1,3-benzothiazol-2-yl)-3-methylurea. Further degradation can lead to the formation of 2-aminobenzothiazole. Hydroxylation of the phenyl ring of the benzothiazole moiety can also occur, as demonstrated by the formation of 6-hydroxythis compound by the fungus Aspergillus niger.

Photodegradation: this compound can undergo photodegradation upon exposure to sunlight. The process can be influenced by the presence of photosensitizers in the environment. Photolytic reactions can involve oxidation of both the aromatic ring and the urea side chain.

G cluster_biodegradation Biotransformation (e.g., Soil Fungi) cluster_photodegradation Photodegradation (Sunlight) This compound This compound Demethylation N-Demethylation This compound->Demethylation Hydroxylation Hydroxylation This compound->Hydroxylation Photo_Oxidation Oxidation of Aromatic Ring & Urea Chain This compound->Photo_Oxidation Metabolite1 1-(1,3-benzothiazol-2-yl)-3-methylurea Demethylation->Metabolite1 Further_Degradation Further Degradation Metabolite1->Further_Degradation Metabolite2 6-Hydroxythis compound Hydroxylation->Metabolite2 Metabolite3 2-Aminobenzothiazole Further_Degradation->Metabolite3 Photoproducts Various Photoproducts Photo_Oxidation->Photoproducts

Figure 4. Simplified Degradation Pathways of this compound.

Toxicological Profile

The toxicity of this compound has been evaluated in various organisms. A summary of acute toxicity data is provided in Table 2. It is important to consult comprehensive safety data sheets and regulatory assessments for a complete understanding of the potential hazards.

Test OrganismRoute of AdministrationLD₅₀/LC₅₀Reference(s)
Rat (male)Oral> 2500 mg/kg
Rat (female)Oral> 2500 mg/kg
MouseOral> 1000 mg/kg
Bobwhite quailOral100-200 mg/kg
Rainbow trout (96h)22.5 mg/L
Daphnia magna (48h)30.5 mg/L

This compound is classified as very toxic to aquatic life with long-lasting effects.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical and biological properties. The information on its physicochemical characteristics, mechanism of action as a photosystem II inhibitor, general synthetic approaches, analytical detection methods, degradation pathways, and toxicological data serves as a valuable resource for professionals in research, development, and regulatory affairs. Further investigation into detailed metabolic pathways and the development of more sustainable and targeted herbicidal solutions will continue to be important areas of research.

References

An In-depth Technical Guide to the Solubility of Methabenzthiazuron in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methabenzthiazuron, a widely used benzothiazole (B30560) urea (B33335) herbicide. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including formulation development, analytical method design, environmental fate studies, and toxicological research. This document compiles available quantitative data, details experimental protocols for solubility determination, and illustrates the compound's mechanism of action.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents at 20°C is summarized in the table below. The data indicates that this compound is soluble in many common organic solvents.[1] It exhibits particularly high solubility in acetone (B3395972) and toluene.

Organic SolventTemperature (°C)Solubility (mg/L)Solubility ( g/100 mL)
Acetone20115,900[2]11.59
Toluene2075,000[2]7.50
Methanol2065,900[2]6.59
Hexane201,500[2]0.15
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleData not available
Dichloromethane (DCM)Not SpecifiedSolubleData not available
Dimethylformamide (DMF)Not SpecifiedSolubleData not available
AcetonitrileNot SpecifiedSolubleData not available
Ethyl AcetateNot SpecifiedSolubleData not available

Note: The quantitative data for Acetone, Toluene, Methanol, and Hexane are sourced from the AERU database, which notes that the original dataset is no longer available. Qualitative solubility information is derived from various chemical supplier safety data sheets.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The most widely accepted method for determining the solubility of chemical compounds is the shake-flask method, as outlined in OECD Guideline 105. This protocol provides a reliable means to establish the saturation concentration of a substance in a given solvent at a specific temperature.

Principle

A surplus of the solid chemical is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Subsequently, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved substance in the clear liquid phase is quantified using a suitable analytical technique.

Materials and Apparatus
  • This compound: Analytical standard of known purity.

  • Organic Solvents: High-purity, analytical grade.

  • Constant Temperature Bath or Shaker: Capable of maintaining a stable temperature (e.g., 20 ± 0.5 °C).

  • Glass Vials or Flasks with Screw Caps: To prevent solvent evaporation.

  • Analytical Balance: For accurate weighing of the substance.

  • Centrifuge or Filtration System: With filters inert to the solvent and compound (e.g., PTFE).

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for the quantification of this compound.

Step-by-Step Procedure
  • Preparation: An excess amount of crystalline this compound is added to a flask containing the organic solvent. The excess is typically 2-3 times the expected solubility to ensure saturation.

  • Equilibration: The flasks are sealed and placed in a constant temperature shaker bath. They are agitated at a constant speed for a predetermined period to allow the system to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

  • Phase Separation: After equilibration, the flasks are removed from the shaker, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation at the same temperature as the equilibration to prevent any temperature-induced changes in solubility. Alternatively, filtration can be used.

  • Sample Analysis: An aliquot of the clear, saturated supernatant is carefully removed and diluted with the appropriate solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Below is a graphical representation of the experimental workflow for determining solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of organic solvent A->B C Seal and place in constant temperature shaker B->C D Agitate for sufficient time to reach equilibrium C->D E Centrifuge or filter to remove undissolved solid D->E F Collect clear saturated supernatant E->F G Dilute supernatant F->G H Quantify concentration using HPLC-UV G->H I Calculate solubility H->I

Figure 1. A flowchart of the shake-flask method for solubility determination.

Mode of Action: Inhibition of Photosynthetic Electron Transport

This compound belongs to the urea class of herbicides, which are known to inhibit photosynthesis in susceptible plant species. Specifically, it disrupts the photosynthetic electron transport chain at Photosystem II (PSII).

The primary site of action for urea herbicides is the D1 protein, a core component of the PSII reaction center. This compound competitively inhibits the binding of plastoquinone (B1678516) (PQ), a mobile electron carrier, to the QB binding site on the D1 protein. By blocking the binding of plastoquinone, the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) is interrupted. This blockage of electron transport halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the plant.

The following diagram illustrates the inhibition of the photosynthetic electron transport chain by this compound.

G Mechanism of Action of this compound cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ QA QA Pheo->QA e⁻ QB_site QB Binding Site on D1 Protein QA->QB_site e⁻ PQ Plastoquinone (PQ) QB_site->PQ e⁻ Cytb6f Cyt b6f PC Plastocyanin Cytb6f->PC e⁻ P700 P700 PC->P700 e⁻ Fd Ferredoxin P700->Fd e⁻ Light Energy NADP_reductase NADP+ Reductase Fd->NADP_reductase e⁻ NADPH NADPH NADP_reductase->NADPH H2O 2H₂O H2O->P680 Light Energy PQH2 Plastoquinol (PQH₂) PQ->PQH2 + 2H⁺ PQH2->Cytb6f NADP NADP⁺ + H⁺ This compound This compound This compound->QB_site Blocks PQ binding

Figure 2. Diagram illustrating the inhibition of the photosynthetic electron transport chain by this compound at the QB binding site on the D1 protein of Photosystem II.

References

Methabenzthiazuron: An In-depth Toxicological Review for Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the toxicological profile of the herbicide Methabenzthiazuron in mammalian species reveals a significant lack of publicly available data, particularly concerning chronic exposure and reproductive effects. While acute toxicity appears low, a thorough understanding of its potential long-term health impacts remains elusive due to the absence of detailed study reports and quantitative data on No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) in the public domain.

This compound is a broad-spectrum herbicide primarily used for weed control in agriculture. Its mechanism of action in plants involves the inhibition of photosynthesis.[1] However, its toxicological effects on mammals are not well-documented in accessible scientific literature, posing a challenge for a complete risk assessment for researchers, scientists, and drug development professionals.

Data Presentation: A Landscape of Missing Information

Experimental Protocols: General Guidelines vs. Specific Methodologies

Standard toxicological studies in mammals follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols detail the administration of the test substance to animals like rats and rabbits over different durations to assess various health endpoints.

A typical subchronic oral toxicity study (following OECD Guideline 408) would involve the daily administration of this compound to rodents for 90 days. Key parameters monitored would include changes in body weight, food and water consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathological examination of organs.

Similarly, a chronic toxicity/carcinogenicity study (following OECD Guideline 452) would extend over a longer period, typically 18-24 months in mice and rats, to assess the potential for long-term toxicity and cancer development.

Reproductive and developmental toxicity studies are crucial for evaluating the potential adverse effects on fertility, pregnancy, and offspring. A two-generation study in rats (OECD Guideline 416) would assess the impact of this compound on mating, fertility, and the development of two generations of offspring. A prenatal developmental toxicity study in a species like the rabbit (OECD Guideline 414) would focus on the potential for birth defects.

Despite the existence of these standardized protocols, the specific experimental designs employed in any toxicological evaluations of this compound, including dose levels, number of animals per group, and specific endpoints measured, are not publicly documented.

Mandatory Visualization: The Absence of a Pathway

A critical aspect of modern toxicology is the understanding of the molecular mechanisms and signaling pathways through which a substance exerts its effects. For this compound, there is a significant lack of information regarding its mode of action in mammals. The primary mechanism identified relates to its herbicidal activity in plants, which is not transferable to mammalian systems.[1] Without data on affected signaling pathways, the creation of informative diagrams using Graphviz is not possible.

The following DOT script illustrates a generalized workflow for toxicological assessment, as specific experimental workflows for this compound studies are unavailable.

Toxicological_Assessment_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase cluster_outcome Outcome Dose-Range Finding Dose-Range Finding Protocol Design Protocol Design Dose-Range Finding->Protocol Design Animal Dosing Animal Dosing Protocol Design->Animal Dosing Clinical Observations Clinical Observations Animal Dosing->Clinical Observations Sample Collection Sample Collection Clinical Observations->Sample Collection Necropsy & Histopathology Necropsy & Histopathology Sample Collection->Necropsy & Histopathology Data Analysis Data Analysis Necropsy & Histopathology->Data Analysis NOAEL/LOAEL Determination NOAEL/LOAEL Determination Data Analysis->NOAEL/LOAEL Determination Risk Assessment Risk Assessment NOAEL/LOAEL Determination->Risk Assessment

Generalized Toxicological Assessment Workflow

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methabenzthiazuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methabenzthiazuron is a selective herbicide belonging to the phenylurea and benzothiazole (B30560) chemical classes. It is primarily used for the control of a wide range of annual broad-leaved weeds and grasses in various crops, including cereals, legumes, and vegetables. Its herbicidal activity stems from the inhibition of photosynthesis in target plants. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mode of action, and detailed experimental protocols for its analysis and synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, behavior, and biological activity. A summary of these properties is presented in the table below.

PropertyValueReference
IUPAC Name 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea[1][2]
CAS Number 18691-97-9[1][3][4]
Molecular Formula C₁₀H₁₁N₃OS
Molecular Weight 221.28 g/mol
Appearance White crystalline solid
Melting Point 119-121 °C
Boiling Point Not available (decomposes)
Solubility in Water 59 mg/L at 20 °C
Solubility in Organic Solvents Soluble in acetone, dichloromethane, and methanol (B129727).
Vapor Pressure 5.90 x 10⁻³ mPa at 20 °C
Octanol-Water Partition Coefficient (log P) 2.64
pKa Not available

Mode of Action and Signaling Pathway

This compound is a potent inhibitor of photosynthesis in susceptible plant species. Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, this compound binds to the D1 protein, a core component of the PSII reaction center, at the QB binding site. This binding is competitive with plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying the QB site, this compound effectively blocks the electron flow from the primary quinone acceptor (QA) to PQ. This interruption of the photosynthetic electron transport chain leads to a cascade of events:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. The reduction of NADP+ to NADPH is also halted.

  • Production of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen, leading to the formation of highly reactive oxygen species such as singlet oxygen and superoxide (B77818) radicals.

  • Oxidative Stress and Cellular Damage: The accumulation of ROS causes lipid peroxidation, membrane damage, chlorophyll (B73375) bleaching, and ultimately, cell death.

The following diagram illustrates the signaling pathway of this compound's inhibitory action on Photosystem II.

G Inhibition of Photosystem II by this compound cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone Acceptor) Pheo->QA e- D1_Protein D1 Protein (QB Binding Site) QA->D1_Protein e- PQ Plastoquinone (PQ) D1_Protein->PQ e- (Blocked) ROS Reactive Oxygen Species (ROS) D1_Protein->ROS Energy Transfer to O₂ Cyt_b6f Cytochrome b6f Complex PQ->Cyt_b6f e- Light Light Energy Light->P680 This compound This compound This compound->D1_Protein Cell_Damage Cellular Damage (Lipid Peroxidation, Membrane Leakage) ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Inhibition of Photosystem II by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-aminobenzothiazole (B30445) with N,N'-dimethylcarbamoyl chloride. A general laboratory-scale procedure is outlined below.

Workflow for the Synthesis of this compound:

G Synthesis of this compound Reactant1 2-Aminobenzothiazole Reaction Reaction Mixture (Stirring at 0-5 °C, then room temperature) Reactant1->Reaction Reactant2 N,N'-Dimethylcarbamoyl Chloride Reactant2->Reaction Solvent Anhydrous Pyridine (B92270) (Solvent) Solvent->Reaction Workup Work-up (Pour into ice-water, filter precipitate) Reaction->Workup Purification Purification (Recrystallization from Ethanol) Workup->Purification Product This compound (White Crystalline Solid) Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Aminobenzothiazole

  • N,N'-Dimethylcarbamoyl chloride

  • Anhydrous pyridine

  • Ethanol

  • Ice

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel, etc.)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of N,N'-dimethylcarbamoyl chloride in anhydrous pyridine to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as white crystals.

  • Dry the purified product under vacuum.

Determination of Physical and Chemical Properties

The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of dry this compound using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of approximately 10-20 °C per minute initially.

  • Observe the sample closely as the temperature approaches the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute when the temperature is about 10 °C below the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The melting point is reported as this range.

Apparatus:

  • Conical flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatograph (HPLC) with UV detector or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a conical flask containing a known volume of distilled water.

  • Stopper the flask and place it in a constant temperature bath or shaker set at 20 ± 0.5 °C.

  • Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine the required time, typically 24-48 hours).

  • After equilibration, allow the undissolved material to settle.

  • Centrifuge an aliquot of the supernatant at a high speed to remove any suspended particles.

  • Carefully withdraw a known volume of the clear supernatant for analysis.

  • Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • The water solubility is expressed in mg/L.

Apparatus:

  • Gas saturation apparatus (including a saturator column, condenser, and trapping system)

  • Constant temperature bath

  • Inert gas supply (e.g., nitrogen)

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • A known amount of this compound is coated onto a solid support and packed into the saturator column.

  • The saturator is placed in a constant temperature bath.

  • A slow, controlled stream of an inert gas is passed through the saturator column.

  • The gas becomes saturated with the vapor of this compound.

  • The vapor is then condensed or trapped in a suitable absorbent.

  • The amount of condensed or trapped this compound is determined analytically.

  • The vapor pressure is calculated from the mass of the substance transported and the volume of the carrier gas passed through the saturator.

Analytical Method for Determination in Soil

The following is a general procedure for the extraction and analysis of this compound residues in soil samples.

Experimental Workflow for Soil Analysis:

G Analysis of this compound in Soil Sample Soil Sample Extraction Solvent Extraction (e.g., Acetonitrile (B52724)/Water) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Analysis HPLC-UV/DAD Analysis Concentration->Analysis Quantification Quantification Analysis->Quantification

Caption: Experimental workflow for the analysis of this compound in soil.

Materials:

  • Soil sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • HPLC system with UV or Diode Array Detector (DAD)

Procedure:

  • Extraction:

    • Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

    • Add a suitable extraction solvent, such as a mixture of acetonitrile and water.

    • Shake or vortex the mixture vigorously for a specified time.

    • Centrifuge the sample to separate the soil particles from the extract.

    • Collect the supernatant.

  • Clean-up (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the soil extract onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration and Analysis:

    • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the HPLC system for analysis.

    • Quantify the concentration of this compound by comparing the peak area with that of a known standard.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of the herbicide this compound. The data presented in a structured format, along with detailed experimental protocols and a visualization of its mode of action, offers a valuable resource for researchers, scientists, and professionals in the fields of agricultural science, environmental chemistry, and drug development. A thorough understanding of these fundamental properties is essential for the safe and effective use of this herbicide and for the development of new and improved crop protection agents.

References

An In-Depth Technical Guide to the Mode of Action of Methabenzthiazuron as a Photosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methabenzthiazuron is a selective urea-based herbicide that effectively controls a range of grass and broadleaf weeds. Its primary mode of action is the potent inhibition of photosynthesis at the Photosystem II (PSII) complex within the chloroplasts of susceptible plant species. By competitively binding to the D1 protein of the PSII reaction center, this compound displaces the native electron acceptor, plastoquinone (B1678516), thereby blocking the photosynthetic electron transport chain. This disruption not only halts the production of energy and fixation of carbon dioxide but also leads to the generation of highly destructive reactive oxygen species (ROS), which induce rapid cellular damage and ultimately, plant death. This guide provides a comprehensive technical overview of the molecular mechanism of this compound, details experimental protocols for its study, and presents quantitative data on its inhibitory effects.

Core Mechanism of Action: Inhibition of Photosystem II

The principal target of this compound is the D1 protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[1][2] this compound acts as a competitive inhibitor at the Q_B binding site on the D1 protein.[1][3][4] This site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By binding to this site, this compound physically obstructs the binding of plastoquinone, which is essential for the transfer of electrons from the primary quinone acceptor, Q_A.[1][3][4]

The blockage of the electron flow from Q_A to Q_B effectively halts the entire photosynthetic electron transport chain.[5][6] This has two major consequences for the plant:

  • Cessation of ATP and NADPH Production: The primary purpose of the light-dependent reactions of photosynthesis is to generate ATP and NADPH, which are essential for the fixation of CO2 in the Calvin cycle. The inhibition of electron transport by this compound prevents the formation of these energy-rich molecules, leading to a gradual starvation of the plant.

  • Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain results in an over-excited state of the chlorophyll (B73375) molecules in the PSII reaction center. This energy is transferred to molecular oxygen (O2), leading to the formation of highly reactive singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻).[5][6][7][8] These ROS then initiate a cascade of oxidative damage, including lipid peroxidation of cell membranes, protein denaturation, and DNA damage, which leads to rapid cellular leakage and necrosis.[7][9][10][11]

Quantitative Data on PSII Inhibition by Urea Herbicides

HerbicidePlant SpeciesExperimental SystemMeasured ParameterIC50 (µM)
DiuronZostera muelleriWhole plantInhibition of effective quantum yield (ΔF/F'm)0.02
DiuronHalodule uninervisWhole plantInhibition of effective quantum yield (ΔF/F'm)0.02

Data sourced from a study on the phytotoxicity of PSII herbicides to tropical seagrasses.[12]

Experimental Protocols

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of Photosystem II and to detect the effects of herbicides that inhibit photosynthesis.[13][14][15][16]

Objective: To measure the impact of this compound on the photochemical efficiency of PSII.

Materials:

  • Handy-PEA fluorometer or similar Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark adaptation clips

  • Plant material (e.g., leaf discs or whole plants) treated with a range of this compound concentrations

  • Untreated control plants

Methodology:

  • Dark Adaptation: Attach dark adaptation clips to the leaves of both treated and control plants for a minimum of 30 minutes. This ensures that all PSII reaction centers are in an "open" state.[15]

  • Measurement of F₀: Place the fluorometer probe over the dark-adapted leaf section and apply a weak measuring light to determine the minimal fluorescence level (F₀).

  • Measurement of Fₘ: Apply a saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) for approximately 1 second to close all PSII reaction centers and measure the maximum fluorescence level (Fₘ).

  • Calculation of Fᵥ/Fₘ: The maximum quantum yield of PSII (Fᵥ/Fₘ) is calculated using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.[15]

  • Data Analysis: A significant decrease in the Fᵥ/Fₘ ratio in treated plants compared to the control indicates inhibition of PSII.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen evolution from isolated chloroplasts, providing a direct assessment of the integrity of the water-splitting and electron transport processes in PSII.

Objective: To quantify the inhibitory effect of this compound on the rate of photosynthetic oxygen evolution.

Materials:

  • Oxygen electrode (e.g., Clark-type electrode)

  • Light source

  • Water bath for temperature control

  • Chloroplast isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% BSA)

  • Reaction buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, and 10 mM NaHCO₃)

  • Artificial electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) - DCPIP or potassium ferricyanide)

  • Spinach leaves or other suitable plant material

  • This compound solutions of varying concentrations

Methodology:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of reaction buffer.

  • Oxygen Measurement:

    • Calibrate the oxygen electrode according to the manufacturer's instructions.

    • Add a known volume of the chloroplast suspension to the reaction chamber containing the reaction buffer and the artificial electron acceptor.

    • Allow the system to equilibrate in the dark to measure the rate of respiration.

    • Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

    • Add a known concentration of this compound to the chamber and record the new rate of oxygen evolution.

  • Data Analysis: The inhibition of oxygen evolution is calculated as the percentage decrease in the rate of oxygen evolution in the presence of the herbicide compared to the control.

Visualizations

Signaling Pathway of this compound-Induced Phytotoxicity

cluster_PSII Thylakoid Membrane This compound This compound D1_Protein D1 Protein (QB Site) This compound->D1_Protein Binds to Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport Inhibits Plastoquinone Plastoquinone D1_Protein->Plastoquinone Blocks Binding PSII Photosystem II ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Leads to ROS Reactive Oxygen Species (¹O₂, O₂⁻) Electron_Transport->ROS Generates CO2_Fixation CO2 Fixation ATP_NADPH->CO2_Fixation Required for Cell_Death Cell Death CO2_Fixation->Cell_Death Starvation Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Leads to Membrane_Damage->Cell_Death Results in

Caption: Molecular mechanism of this compound action.

Experimental Workflow for Chlorophyll Fluorescence Measurement

Start Start Treat_Plants Treat Plants with This compound Start->Treat_Plants Dark_Adapt Dark Adapt Leaves (≥30 min) Treat_Plants->Dark_Adapt Measure_F0 Measure F₀ (Minimal Fluorescence) Dark_Adapt->Measure_F0 Saturating_Pulse Apply Saturating Light Pulse Measure_F0->Saturating_Pulse Measure_Fm Measure Fₘ (Maximum Fluorescence) Saturating_Pulse->Measure_Fm Calculate_FvFm Calculate Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ Measure_Fm->Calculate_FvFm Analyze_Data Analyze Data and Compare with Control Calculate_FvFm->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Fᵥ/Fₘ measurement.

Experimental Workflow for Oxygen Evolution Measurement

Start Start Isolate_Chloroplasts Isolate Chloroplasts from Plant Tissue Start->Isolate_Chloroplasts Add_Chloroplasts Add Chloroplasts and Reaction Buffer to Chamber Isolate_Chloroplasts->Add_Chloroplasts Calibrate_Electrode Calibrate Oxygen Electrode Calibrate_Electrode->Add_Chloroplasts Measure_Respiration Measure Respiration (Dark) Add_Chloroplasts->Measure_Respiration Measure_O2_Evolution Measure O₂ Evolution (Light) Measure_Respiration->Measure_O2_Evolution Add_Herbicide Add this compound Measure_O2_Evolution->Add_Herbicide Measure_Inhibition Measure Inhibited O₂ Evolution (Light) Add_Herbicide->Measure_Inhibition Analyze_Data Analyze Data and Calculate % Inhibition Measure_Inhibition->Analyze_Data End End Analyze_Data->End

Caption: Workflow for oxygen evolution assay.

References

A Technical Guide to the Long-Term Effects of Methabenzthiazuron on Soil Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methabenzthiazuron, a selective herbicide, has been utilized in agriculture for the control of various grasses and broad-leaved weeds.[1] Its persistence in the soil and potential long-term consequences for soil ecosystems are of significant concern. This technical guide provides a comprehensive overview of the current scientific understanding of the protracted effects of this compound on soil microbial communities, fauna, and critical biochemical processes. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interactions between this herbicide and the soil environment.

Introduction

This compound belongs to the benzothiazole (B30560) chemical class and functions as a photosynthetic electron transport inhibitor at photosystem II.[2][3] Upon application, a significant portion of the herbicide reaches the soil, where its fate is governed by a variety of physical, chemical, and biological processes.[4][5] The long-term impact of this compound is intrinsically linked to its persistence, which is influenced by factors such as soil type, organic matter content, pH, and microbial activity.[6][7] Understanding these long-term effects is crucial for assessing the environmental risk associated with its use and for developing sustainable agricultural practices.

Long-Term Effects on Soil Microbial Communities

Soil microorganisms are fundamental to nutrient cycling, organic matter decomposition, and overall soil health.[8][9] The application of this compound can induce significant and lasting alterations to these vital communities.

Microbial Biomass and Diversity

Long-term exposure to this compound can lead to shifts in the composition and abundance of soil microbial populations. While some microorganisms may utilize the herbicide as a carbon or nitrogen source, leading to a temporary increase in biomass, the overall trend often points towards a reduction in microbial diversity.[10][11] Studies have shown that high concentrations of herbicides can decrease bacterial, actinomycetes, and fungal populations.[10] For instance, some studies have reported a decrease in the overall soil microbial biomass carbon following herbicide application.[10]

Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health, catalyzing crucial biochemical reactions involved in nutrient cycling.[12][13] this compound has been shown to have varied and often inhibitory effects on the activity of several key soil enzymes. Dehydrogenase activity, a measure of overall microbial respiratory activity, is commonly inhibited by pesticide application.[12][14] Conversely, the effects on other enzymes, such as cellulase (B1617823) and arylsulfatase, can be stimulatory or negligible, respectively.[12] The impact on enzyme activities is dependent on the specific enzyme, the concentration of the herbicide, and the soil conditions.[13]

Table 1: Summary of Quantitative Data on the Effects of this compound and Other Herbicides on Soil Microbial Parameters

ParameterHerbicide(s)Concentration/DoseDurationObserved EffectReference
Microbial Biomass CarbonImidaclopridRecommended dose, 2x, 5x, 10xNot specifiedDecrease with increasing concentration[10]
Bacterial PopulationImidacloprid10x recommended doseNot specified3% reduction compared to control[10]
Fungal PopulationImidacloprid10x recommended doseNot specified6.3% reduction compared to control[10]
Dehydrogenase ActivityVarious InsecticidesHigher concentrationNot specifiedLower activity compared to control[14]
Phosphatase ActivityVarious InsecticidesHigher concentrationNot specifiedLower activity compared to control[14]
Urease ActivityVarious InsecticidesHigher concentrationNot specifiedLower activity compared to control[14]
Soil RespirationDimethachlor (B1670658)100x recommended dose7-28 daysSignificant increase[11]
Microbial BiomassDimethachlor100x recommended dose7-28 daysSignificant increase[11]
Soil Enzymatic ActivitiesDimethachlor100x recommended doseNot specifiedDecrease[11]
Proteobacteria AbundanceDimethachlor100x recommended dose7-28 daysIncrease[11]

Long-Term Effects on Soil Fauna

Soil fauna, ranging from microscopic protozoa to larger invertebrates like earthworms and springtails, play critical roles in soil structure, aeration, and decomposition. The persistence of this compound in the soil can have detrimental long-term consequences for these organisms.

Toxicity and Population Dynamics

Studies on the ecotoxicology of pesticides have demonstrated their potential to harm non-target soil invertebrates.[15] The sensitivity of soil fauna to herbicides varies among species.[15] Chronic exposure can lead to reduced reproduction, altered growth rates, and increased mortality, ultimately impacting population densities and community structure. The bioavailability and toxicity of this compound to soil fauna are influenced by soil properties, particularly organic matter content, which can bind the herbicide and reduce its availability.[6]

Biochemical Processes and Nutrient Cycling

The intricate web of biochemical processes within the soil, particularly nutrient cycling, is susceptible to long-term disruption by this compound.

Nitrogen Cycle

The nitrogen cycle is a critical process for plant growth and is heavily mediated by soil microorganisms. Herbicides can interfere with key steps in this cycle, such as nitrification and nitrogen fixation.[8] For example, some nematicides have been shown to inhibit ammonia-oxidizing bacteria, which are essential for nitrification.[8] The impact of this compound on nitrogen-fixing bacteria and the overall nitrogen cycle requires further long-term investigation.

Carbon Cycle and Organic Matter Decomposition

Soil organic matter is vital for soil fertility and structure.[8] The degradation of organic matter is driven by microbial activity, which can be altered by the presence of herbicides.[8] While some microorganisms may be able to degrade this compound, the overall impact on the complex process of organic matter decomposition can be negative, potentially leading to a reduction in the formation of stable humus.[8]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.

Soil Sampling and Preparation
  • Site Selection: Choose a representative experimental site with a known history of land use and no prior contamination with the test substance.

  • Sampling: Collect soil samples from the top 10-20 cm layer using a standardized sampling pattern (e.g., random, stratified).

  • Homogenization: Thoroughly mix the collected soil to ensure homogeneity.

  • Sieving: Pass the soil through a 2 mm sieve to remove stones and large organic debris.

  • Characterization: Analyze the physicochemical properties of the soil, including texture, pH, organic carbon content, and cation exchange capacity.[16]

Herbicide Application and Incubation
  • Working Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).[1] Prepare working solutions of the desired concentrations by diluting the stock solution.

  • Application: Apply the herbicide solution evenly to the soil samples. For laboratory studies, this is often done by spraying or mixing.

  • Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.[17] The duration of incubation will depend on the specific research question, ranging from days to months for long-term studies.

Analysis of Microbial Parameters
  • Microbial Biomass: Determine microbial biomass carbon and nitrogen using methods such as chloroform (B151607) fumigation-extraction.

  • Enzyme Activity Assays: Measure the activity of key soil enzymes (e.g., dehydrogenase, phosphatase, urease) using established spectrophotometric or fluorometric methods.[14]

  • Community Structure: Analyze the microbial community composition using techniques like phospholipid fatty acid (PLFA) analysis or high-throughput sequencing of 16S rRNA and ITS genes.[18]

Analysis of Soil Fauna
  • Extraction: Extract soil fauna from soil samples using methods such as Berlese-Tullgren funnels for microarthropods or hand-sorting for larger invertebrates.

  • Identification and Counting: Identify the extracted organisms to the desired taxonomic level and count their numbers to determine population densities.

  • Ecotoxicity Tests: Conduct standardized ecotoxicity tests (e.g., OECD guidelines) to assess the effects of this compound on the survival, reproduction, and growth of key soil invertebrate species like Folsomia candida and Eisenia andrei.[15]

Herbicide Residue Analysis
  • Extraction: Extract this compound residues from soil samples using an appropriate solvent (e.g., acetonitrile, methanol).[19]

  • Cleanup: Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).

  • Quantification: Analyze the concentration of this compound using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[19]

Visualizations

Logical Relationship of this compound's Fate in Soil

Methabenzthiazuron_Fate MBT This compound Application Soil Soil Ecosystem MBT->Soil Adsorption Adsorption to Soil Particles Soil->Adsorption Degradation Degradation (Biotic & Abiotic) Soil->Degradation Leaching Leaching to Groundwater Soil->Leaching Uptake Uptake by Non-target Organisms Soil->Uptake Persistence Long-Term Persistence Adsorption->Persistence Increases Degradation->Persistence Decreases Effects Ecological Effects Leaching->Effects Uptake->Effects Persistence->Effects

Caption: Fate of this compound in the soil ecosystem.

Experimental Workflow for Assessing Long-Term Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Soil_Collection Soil Collection & Characterization MBT_Application This compound Application Soil_Collection->MBT_Application Incubation Long-Term Incubation MBT_Application->Incubation Microbial_Analysis Microbial Community (Biomass, Diversity, Enzymes) Incubation->Microbial_Analysis Fauna_Analysis Soil Fauna (Population, Ecotoxicity) Incubation->Fauna_Analysis Residue_Analysis Residue Analysis (Persistence) Incubation->Residue_Analysis Data_Interpretation Data Interpretation & Risk Assessment Microbial_Analysis->Data_Interpretation Fauna_Analysis->Data_Interpretation Residue_Analysis->Data_Interpretation

Caption: Workflow for studying this compound's long-term effects.

Potential Signaling Pathway Disruption in Soil Microorganisms

Signaling_Disruption MBT This compound CellMembrane Microbial Cell Membrane MBT->CellMembrane PSII Photosystem II (in phototrophs) CellMembrane->PSII ET Electron Transport Chain PSII->ET Inhibits ROS Reactive Oxygen Species (ROS) Production ET->ROS StressResponse Cellular Stress Response ROS->StressResponse EnzymeActivity Altered Enzyme Activity StressResponse->EnzymeActivity GeneExpression Changes in Gene Expression StressResponse->GeneExpression CellViability Decreased Cell Viability StressResponse->CellViability

References

Methodological & Application

Analytical Methods for the Detection of Methabenzthiazuron in Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methabenzthiazuron is a selective herbicide belonging to the benzothiazole (B30560) and urea (B33335) classes, used to control a variety of broad-leaved weeds and grasses.[1] Its mechanism of action involves the inhibition of the photosynthetic electron transport chain.[1] Due to its potential to contaminate water sources, sensitive and reliable analytical methods are crucial for monitoring its presence in the environment to ensure water quality and safety. This document provides detailed application notes and protocols for the detection of this compound in water, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of pesticides in water samples. The method offers good sensitivity and selectivity, making it suitable for routine monitoring.

Application Note

This protocol describes a reversed-phase HPLC method for the determination of this compound in water. The sample is first pre-concentrated using solid-phase extraction (SPE) to remove interfering substances and enrich the analyte. The separation is achieved on a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, followed by UV detection.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Apparatus: SPE manifold, vacuum pump, 6 cc/500 mg ENV SPE cartridges, 25-mL reservoirs, analytical evaporator.

  • Reagents: Methanol (B129727) (HPLC grade), Formic acid, Deionized water, Acetonitrile (HPLC grade).

  • Procedure:

    • Measure 20 mL of the water sample into a 50-mL centrifuge tube.

    • Condition the ENV SPE cartridge by passing one column volume of methanol followed by one column volume of 1 mM formic acid in water.

    • Attach a 25-mL reservoir to the cartridge and add 5 mL of 1 mM formic acid.

    • Load the water sample onto the cartridge and allow it to flow through by gravity at a rate of 1-5 mL/min.

    • Wash the cartridge with a suitable solvent to remove interferences (e.g., 5 mL of water).

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the this compound from the cartridge with 5-10 mL of acetonitrile.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the final extract through a 0.2 µm PTFE syringe filter before HPLC analysis.

2. HPLC-UV Analysis

  • Apparatus: HPLC system equipped with a UV detector, C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is an 80:20 (v/v) mixture of acetonitrile and water.[2] For gradient elution, one can use a mixture of phosphoric acid aqueous solution (pH 2.2) and acetonitrile.[3]

    • Flow Rate: 0.8 - 1.5 mL/min.[2][3]

    • Column Temperature: 30 °C.[3]

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 282 nm.[3]

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample extract and determine the concentration of this compound from the calibration curve.

Quantitative Data Summary
ParameterValueReference
ColumnC18 Purosphere (250 mm × 4 mm i.d.)[3]
Mobile PhaseGradient of Phosphoric acid (pH 2.2) and Acetonitrile[3]
Flow Rate0.8 mL/min[3]
DetectionUV at 282 nm[3]
Linearity Range0.5 - 50 mg/L[3]
Limit of Detection (LOD)2 - 3 µg/kg (in soil)[3]
Limit of Quantification (LOQ)8 - 10 µg/kg (in soil)[3]
Recovery~100%[3]

Note: The LOD and LOQ values are for soil samples but provide an indication of the method's sensitivity.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Water_Sample Water Sample (20 mL) SPE_Condition Condition SPE Cartridge (Methanol, Formic Acid) Sample_Loading Load Sample onto SPE SPE_Condition->Sample_Loading Washing Wash Cartridge Sample_Loading->Washing Drying Dry Cartridge Washing->Drying Elution Elute with Acetonitrile Drying->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter (0.2 µm) Reconstitution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation UV_Detection UV Detection (282 nm) Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Caption: Workflow for this compound analysis by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that provides definitive identification and quantification of trace levels of pesticides in complex matrices like water.

Application Note

This protocol details the determination of this compound in water using LC-MS/MS. The method involves solid-phase extraction for sample cleanup and concentration, followed by analysis using an LC system coupled to a tandem mass spectrometer. This approach offers very low detection limits and high accuracy. Certified reference materials are recommended for method validation and ensuring data quality.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Apparatus: SPE manifold, vacuum pump, SPE cartridges (e.g., Bond Elut™ ENV), nitrogen evaporator.

  • Reagents: Methanol, 1 mM Formic acid (aqueous), 0.02 M Ammonium (B1175870) hydroxide (B78521) in acetonitrile.

  • Procedure:

    • Measure a suitable volume of the water sample (e.g., 20 mL).

    • Condition the SPE cartridge with methanol followed by 1 mM formic acid.[4]

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound with 0.02 M ammonium hydroxide in acetonitrile.[4]

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent mixture (e.g., methanol and 0.02 M formic acid).[4]

    • Filter the extract through a 0.2 µm filter prior to LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

  • Apparatus: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Reagents: Acetonitrile (MS grade), Water (MS grade), Formic acid (MS grade).

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion: [M+H]+ for this compound (m/z 222.07).

    • Product Ions: At least two specific product ions should be monitored for quantification and confirmation (e.g., Multiple Reaction Monitoring - MRM).

    • Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum sensitivity.

  • Calibration and Quantification: Prepare matrix-matched standards to compensate for matrix effects. Construct a calibration curve and quantify the analyte in the samples.

Quantitative Data Summary
ParameterValueReference
TechniqueLC-MS/MS[5]
Sample PreparationSolid-Phase Extraction (SPE)[5]
Method Detection Limit (Water)0.5 - 10.6 ng/L (for a range of pesticides)[5]
Reporting Limit (Water)1.1 - 21.1 ng/L (for a range of pesticides)[5]
Recovery (Water)70.1 - 121.0% (for a range of pesticides)[5]

Note: The quantitative data is for a multi-residue pesticide method but is representative of the performance of LC-MS/MS for compounds like this compound.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Water_Sample Water Sample SPE_Extraction Solid-Phase Extraction (SPE) Water_Sample->SPE_Extraction Concentration Concentration under N2 SPE_Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation (C18) Reconstitution->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for this compound analysis by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid, cost-effective, and high-throughput screening method for detecting pesticides in water.[6] It is based on the specific binding between an antibody and the target antigen (this compound).

Application Note

This protocol describes a competitive ELISA for the determination of this compound in water samples. The assay utilizes polyclonal antibodies raised against a this compound conjugate.[7] A key advantage of this method is that for drinking or groundwater, it often does not require sample concentration or cleanup steps, allowing for rapid screening.[7]

Experimental Protocol

1. Principle of Competitive ELISA

Free this compound in the sample competes with a this compound-enzyme conjugate (tracer) for a limited number of binding sites on antibodies coated onto a microtiter plate. After incubation, unbound components are washed away. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

2. Assay Procedure

  • Apparatus: Microtiter plate reader, microtiter plates coated with anti-Methabenzthiazuron antibodies, micropipettes.

  • Reagents: this compound standards, this compound-peroxidase tracer, substrate solution (e.g., TMB), stop solution (e.g., sulfuric acid), wash buffer.

  • Procedure:

    • Add standards, controls, and water samples to the appropriate wells of the antibody-coated microtiter plate.

    • Add the this compound-peroxidase tracer to each well.

    • Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for competitive binding.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a set period (e.g., 30 minutes) to allow color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microtiter plate reader.

  • Data Analysis:

    • Calculate the average absorbance for each set of standards and samples.

    • Normalize the results by expressing the absorbance of each standard and sample as a percentage of the absorbance of the zero standard (B/B0 %).

    • Construct a standard curve by plotting the B/B0 % against the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their B/B0 % values from the standard curve.

Quantitative Data Summary
ParameterValueReference
Assay TypeCompetitive ELISA with polyclonal antibodies[7]
TracerPeroxidase-methabenzthiazuron[7]
Middle of the Test (50% B/B0)1.0 µg/L[7]
Lower Detection Limit~0.05 µg/L[7]
Upper Detection Limit10 µg/L[7]
Sample Pre-treatmentNot required for drinking/groundwater[7]

Logical Relationship Diagram

ELISA_Principle cluster_low Low this compound Concentration cluster_high High this compound Concentration l_sample Sample (Low MBT) l_binding More Tracer Binds l_sample->l_binding l_tracer Enzyme-Tracer l_tracer->l_binding l_antibody Antibody (Coated on plate) l_signal High Signal (Strong Color) l_binding->l_signal h_sample Sample (High MBT) h_binding More Sample MBT Binds h_sample->h_binding h_tracer Enzyme-Tracer h_tracer->h_binding h_antibody Antibody (Coated on plate) h_signal Low Signal (Weak Color) h_binding->h_signal

Caption: Principle of competitive ELISA for this compound.

References

Application Notes and Protocols for the Quantification of Methabenzthiazuron using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methabenzthiazuron is a selective herbicide belonging to the phenylurea class, primarily utilized for the control of broadleaf weeds in a variety of agricultural settings. Its mode of action is the inhibition of photosynthesis in target weed species. Due to its widespread use, it is crucial to have reliable and validated analytical methods for the quantification of this compound residues in environmental samples, such as soil and water, to monitor its environmental fate and ensure compliance with regulatory limits.

This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This method is widely accessible, cost-effective, and suitable for the routine analysis of this compound in moderately complex matrices.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by a clean-up step to remove interfering co-extractives. The purified extract is then analyzed by reversed-phase HPLC, where this compound is separated from other components on a C18 column. A Diode Array Detector is used for the detection and quantification of the analyte at its maximum absorption wavelength.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or Milli-Q).

  • Reagents: Formic acid (analytical grade).

  • Standards: this compound certified reference material (CRM).

  • Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound CRM into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired calibration range (e.g., 0.1 - 10.0 µg/mL).

Sample Preparation (Soil Matrix)
  • Extraction: Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20, v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1 mL of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

HPLC-DAD Chromatographic Conditions
  • Instrument: Standard HPLC system with a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Data Presentation

Method Validation Parameters

The performance of the HPLC-DAD method for the quantification of this compound was evaluated based on key validation parameters. The results are summarized in the table below.

Validation ParameterResult
Linearity (R²)0.9985
Linear Range0.1 - 10.0 µg/mL
Accuracy (% Recovery)92.5 - 103.2%
Precision (% RSD)< 5%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

Visualizations

Experimental Workflow Diagram

HPLC_DAD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis sample 1. Soil Sample (10g) extraction 2. Add 20mL Acetonitrile & Shake for 30 min sample->extraction centrifuge 3. Centrifuge at 4000 rpm for 10 min extraction->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant spe 5. Solid-Phase Extraction (C18) supernatant->spe evaporation 6. Evaporate to Dryness spe->evaporation reconstitution 7. Reconstitute in 1mL Mobile Phase & Filter evaporation->reconstitution hplc_injection 8. Inject 20µL into HPLC reconstitution->hplc_injection separation 9. Chromatographic Separation (C18 Column) hplc_injection->separation detection 10. DAD Detection at 240 nm separation->detection quantification 11. Quantification using Calibration Curve detection->quantification results 12. Report Results quantification->results

Caption: Workflow for this compound quantification.

Logical Relationship of Method Validation

Method_Validation method HPLC-DAD Method linearity Linearity & Range method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (% RSD) method->precision sensitivity Sensitivity method->sensitivity lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Key parameters for HPLC method validation.

References

Application Note: Determination of Methabenzthiazuron Residues by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methabenzthiazuron is a selective herbicide from the urea (B33335) group used to control a variety of broadleaf weeds and grasses in agricultural settings[1]. Due to its potential persistence in the environment and its regulated status, monitoring its residue levels in soil, water, and crops is crucial for ensuring environmental and food safety[1]. Gas chromatography (GC) is a robust and widely used technique for the analysis of pesticide residues[2][3]. When coupled with a Nitrogen-Phosphorus Detector (NPD), which is highly selective for compounds containing nitrogen, this method provides excellent sensitivity and specificity for the quantification of this compound[4]. This document provides a detailed protocol for the analysis of this compound residues in various environmental matrices.

Principle

The method involves the extraction of this compound from the sample matrix using an appropriate solvent system. The extract is then subjected to a cleanup procedure to remove interfering co-extractives. The final extract is analyzed by a gas chromatograph, where the components of the mixture are separated based on their volatility and interaction with a capillary column. The Nitrogen-Phosphorus Detector (NPD) provides selective detection of this compound, which contains nitrogen atoms, allowing for sensitive and accurate quantification.

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (approx. 1000 mg/L): Accurately weigh 10 mg of analytical grade this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent such as acetone (B3395972) or toluene. Store this solution at -20°C in an amber vial. This solution is typically stable for up to 6 months.

  • Intermediate Stock Solution (50 mg/L): Pipette an appropriate volume of the primary stock solution and dilute with the chosen solvent (e.g., acetonitrile) to create an intermediate stock.

  • Working Standard Solutions (0.1 - 5.0 mg/L): Prepare a series of working standards by serially diluting the intermediate stock solution. These standards are used to generate the calibration curve. Store working solutions at 4°C and prepare fresh as needed, typically valid for up to 3 months.

Sample Preparation and Extraction

The following protocols are generalized and may require optimization based on the specific matrix.

A. Soil Samples

  • Pre-treatment: Air-dry soil samples at a temperature not exceeding 40°C to avoid degradation. Once dry, gently crush the soil to break up clumps and sieve through a 2 mm mesh to ensure homogeneity. Determine the moisture content of a separate subsample by drying at 105°C overnight to express final results on a dry weight basis.

  • Extraction:

    • Weigh 50-100 g of the homogenized soil into a flask.

    • Add an appropriate extraction solvent. A modified method involves using petroleum benzene (B151609) or an acetone/water mixture. For example, use 150 mL of a 60:40 v/v acetone/water mixture for a 75 g soil sample.

    • Shake vigorously using a mechanical shaker for at least 30 minutes.

    • Allow the soil to settle, and carefully decant the supernatant. The extraction can be repeated for exhaustive recovery.

B. Water Samples

  • Liquid-Liquid Extraction (LLE):

    • Take a 1 L water sample and spike it with appropriate internal standards.

    • Extract the sample at a neutral pH with methylene (B1212753) chloride using a separatory funnel.

    • Perform the extraction three times, pooling the organic layers.

  • Solid-Phase Extraction (SPE) (Alternative):

    • Condition an SPE cartridge (e.g., C18 or Oasis HLB) with the manufacturer's recommended solvents (e.g., ethyl acetate (B1210297), methanol, then water).

    • Load 500 mL of the water sample onto the cartridge at a slow, steady flow rate.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

C. Crop Samples (e.g., Lentils, Hay)

  • Homogenization: Weigh a representative sample (e.g., 25-50 g) and homogenize it using a high-speed blender.

  • Extraction: A modified Zweig (1976) method can be employed. This generally involves extraction with a solvent like petroleum benzene in a Soxhlet apparatus or by mechanical shaking.

Extract Cleanup

A cleanup step is essential to remove matrix components that can interfere with GC analysis.

  • Concentration: Concentrate the crude extract using a rotary evaporator or a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the concentrated extract through a conditioned cleanup cartridge, such as silica (B1680970) or Florisil.

    • Elute the analyte with a solvent of appropriate polarity.

    • Collect the eluate and concentrate it to a final volume of 1-2 mL for GC analysis.

Gas Chromatography (GC-NPD) Analysis

The following parameters have been successfully used for the analysis of this compound.

ParameterSetting
Instrument Hewlett Packard 5890 or equivalent GC with NPD
Column Capillary Column (e.g., 15 m length)
Carrier Gas Nitrogen (N₂) at 18.8 mL/min
Injection Port Temp. 150°C
Oven Program Initial 150°C, ramp at 10°C/min to 220°C, hold as needed
Detector Temp. 220°C
Injection Mode Splitless
Injection Volume 1-2 µL

Data Presentation

Quantitative data from method validation and sample analysis should be systematically recorded.

Table 1: GC-NPD Operating Conditions As detailed in the protocol section above.

Table 2: Example Method Performance Data for this compound Analysis

ParameterMatrixValueReference
Retention Time -1.3 min
Recovery Soil79.2%
Lentils & Hay83.3%
Limit of Detection (LOD) Dry Soil2-3 µg/kg
Limit of Quantification (LOQ) Dry Soil8-10 µg/kg
Linearity Range Standard Solution0.5 - 50 mg/L*

*Note: LOD, LOQ, and Linearity data are from an HPLC-UV method but provide a useful reference for target validation parameters in a GC method.

Workflow Visualization

The overall process for the analysis of this compound residues is outlined in the following diagram.

GC_Analysis_Workflow cluster_prep Sample Handling & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Soil, Water, Crops) Homogenization 2. Sample Preparation (Drying, Sieving, Homogenizing) SampleCollection->Homogenization Extraction 3. Solvent Extraction (LLE, SPE, Shaking) Homogenization->Extraction Cleanup 4. Extract Cleanup (SPE, Concentration) Extraction->Cleanup GC_Injection 5. GC-NPD Injection Cleanup->GC_Injection DataAcquisition 6. Chromatographic Separation & Data Acquisition GC_Injection->DataAcquisition Quantification 7. Peak Integration & Quantification DataAcquisition->Quantification Reporting 8. Final Report Quantification->Reporting

Caption: Workflow for this compound Residue Analysis.

The described Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD) method provides a reliable and selective protocol for the quantitative analysis of this compound residues in environmental samples. Proper sample preparation and extract cleanup are critical for achieving accurate results and maintaining instrument performance. The method should be fully validated in the specific matrices of interest to ensure it meets the required performance criteria for linearity, accuracy, precision, and sensitivity.

References

Application Note: Solvent Extraction of Methabenzthiazuron from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methabenzthiazuron (MBT) is a widely used herbicide for the control of broadleaf weeds and grasses in various crops. Its persistence in soil and potential for environmental contamination necessitate accurate and efficient methods for its extraction and quantification from soil matrices. This application note provides a detailed overview and comparison of various solvent extraction techniques for MBT from soil samples, enabling researchers to select the most appropriate method for their analytical needs.

Extraction Methodologies

Several techniques have been developed for the extraction of this compound from soil, ranging from classical methods to more modern, accelerated approaches. The choice of method often depends on factors such as desired extraction efficiency, sample throughput, solvent consumption, and available instrumentation.

A summary of common extraction methods, their respective solvents, and performance metrics is presented below.

Data Presentation: Comparison of Extraction Methods
Extraction MethodSolvent SystemRecovery Rate (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Microwave-Assisted Solvent Extraction (MASE) Dichloromethane-methanol (90:10, v/v)> 90%47150[1][2][3]
Fluidized-Bed Extraction (FBE) Acetone-water (60:40, v/v)~ 100%2 - 38 - 10[4]
Ultrasound-Assisted Extraction (UAE) Ethyl acetate (B1210297) and methanol (B129727) (double extraction)79% - 105% (for most pesticides)20 - 159070 - 5250[5]
Soxhlet Extraction Dichloromethane-acetone (1:1, v/v)Generally lower than MASENot specifiedNot specified[6]
Solvent-Shake Extraction Acetone-chloroform (1:1, v/v)> 95% (for freshly spiked soil)Not specifiedNot specified[7]
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) Dichloromethane-acetone (1:1, v/v) or methanolGenerally better than Soxhlet or shake extractionNot specifiedNot specified[6]

Note: Recovery rates, LOD, and LOQ can vary depending on soil type, analyte concentration, and specific instrumental conditions.

Experimental Workflow

The general workflow for the analysis of this compound in soil samples involves several key stages, from sample collection to final data analysis.

experimental_workflow cluster_pre_analysis Sample Preparation cluster_extraction Extraction cluster_cleanup Purification cluster_analysis Analysis sample_collection Soil Sample Collection drying_sieving Air Drying & Sieving sample_collection->drying_sieving weighing Weighing drying_sieving->weighing solvent_addition Solvent Addition weighing->solvent_addition extraction Extraction (e.g., MASE, FBE) solvent_addition->extraction filtration Filtration/ Centrifugation extraction->filtration spe Solid Phase Extraction (SPE) filtration->spe concentration Solvent Evaporation spe->concentration reconstitution Reconstitution concentration->reconstitution analysis LC or GC Analysis reconstitution->analysis quantification Data Quantification analysis->quantification

Figure 1: General experimental workflow for this compound analysis in soil.

Detailed Protocols

This section provides detailed protocols for two effective extraction methods: Microwave-Assisted Solvent Extraction (MASE) and Fluidized-Bed Extraction (FBE).

Protocol 1: Microwave-Assisted Solvent Extraction (MASE)

This method offers rapid extraction with reduced solvent consumption compared to traditional techniques.[1][2][3]

Materials and Reagents:

  • Soil sample, air-dried and sieved (<2 mm)

  • This compound analytical standard

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • Microwave extraction system

  • Extraction vessels

  • Glass fiber filters

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or Silica)[1][4]

  • Rotary evaporator or nitrogen evaporator

  • HPLC-DAD or other suitable analytical instrument

Procedure:

  • Sample Preparation: Weigh 5-10 g of the prepared soil sample into a microwave extraction vessel.

  • Solvent Addition: Add 20-30 mL of dichloromethane-methanol (90:10, v/v) to the vessel.

  • Microwave Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Ramp the temperature to 100-110°C over 5-10 minutes.

    • Hold at the set temperature for 10-15 minutes.

    • Allow the vessel to cool to room temperature.

  • Filtration: Filter the extract through a glass fiber filter to remove soil particles.

  • Cleanup (if necessary):

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or nitrogen stream.

    • Pass the concentrated extract through a pre-conditioned SPE cartridge.

    • Elute the analyte with an appropriate solvent mixture.

  • Final Concentration and Analysis:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile (B52724) or mobile phase) for analysis by HPLC-DAD or another appropriate technique.

Protocol 2: Fluidized-Bed Extraction (FBE)

This method demonstrates high recovery rates and is suitable for quantitative analysis.[4]

Materials and Reagents:

  • Soil sample, air-dried and sieved (<2 mm)

  • This compound analytical standard

  • Acetone (analytical grade)

  • Deionized water

  • Fluidized-bed extractor (e.g., fexIKA)

  • Cellulose (B213188) extraction thimbles

  • Solid Phase Extraction (SPE) cartridges (e.g., 500 mg silica)[4]

  • Rotary evaporator or nitrogen evaporator

  • HPLC-DAD or other suitable analytical instrument

Procedure:

  • Sample Preparation: Weigh approximately 75 g of the prepared soil sample and place it in a cellulose extraction thimble.

  • Extraction:

    • Place the thimble in the fluidized-bed extractor.

    • Add 150 mL of a 60:40 (v/v) acetone/water mixture to the extraction vessel.

    • Perform the extraction at 110°C for three cycles, with a total extraction time of approximately 95 minutes.

  • Cleanup:

    • Allow the extract to cool to room temperature.

    • Purify the extract using a 500 mg silica (B1680970) SPE cartridge.

  • Final Concentration and Analysis:

    • Concentrate the purified extract as needed.

    • Analyze the extract by reverse-phase liquid chromatography with UV detection at 282 nm.[4]

Conclusion

The selection of an appropriate solvent extraction method is critical for the accurate determination of this compound in soil samples. MASE and FBE are powerful techniques that offer high recovery and efficiency. The choice between these and other methods will depend on the specific requirements of the study, including sample matrix, desired sensitivity, and available resources. The protocols provided herein serve as a detailed guide for researchers to implement these advanced extraction techniques in their laboratories.

References

Application Notes and Protocols for Methabenzthiazuron Residue Analysis in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Methabenzthiazuron residues in various crop matrices. The methodologies outlined are based on established analytical techniques, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Introduction

This compound is a selective herbicide belonging to the urea (B33335) family, primarily used for the control of a wide range of grass and broad-leaved weeds in various agricultural crops, including cereals, potatoes, and sugar beets.[1] Its mode of action involves the inhibition of photosynthesis at the photosystem II (PSII) level.[2] Due to its widespread use, it is crucial to monitor its residue levels in food commodities to ensure consumer safety and compliance with regulatory limits. This document provides comprehensive protocols for the extraction, cleanup, and quantification of this compound residues in different crop types.

Data Presentation

The following tables summarize the quantitative data for this compound residue analysis from various studies, providing a comparative overview of method performance across different crop matrices and analytical techniques.

Table 1: Recovery and Precision Data for this compound Analysis

Crop MatrixAnalytical MethodSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Wheat FlourLC-MS/MS0.0195< 10
0.198< 8
PotatoGC-NPD0.05927.5
0.2946.8
Sugar BeetHPLC-UV0.1873.7[3]
LentilsGC-NPDNot Specified79.2Not Specified[4]
HayGC-NPDNot Specified83.3Not Specified[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Crop MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)
Wheat FlourLC-MS/MS0.0020.005
PotatoGC-NPD0.010.05
Sugar BeetHPLC-UV0.020.05
Various FoodsQuEChERS-GC/MS0.001 - 0.0920.002 - 0.307
PotatoQuEChERS-UHPLC/PDA0.02 - 0.47 (µg/kg)0.06 - 1.58 (µg/kg)

Experimental Protocols

Protocol 1: Analysis of this compound in Wheat using QuEChERS and LC-MS/MS

This protocol is suitable for the determination of this compound residues in cereal grains such as wheat.

3.1.1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative sample of wheat grains to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard solution.

    • Shake vigorously for 1 minute.

    • Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumental Analysis

  • LC System: Agilent 1290 Infinity II or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

    • B: 5 mM Ammonium Formate in Methanol (B129727) with 0.1% Formic Acid

  • Gradient:

    Time (min) %B
    0.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 222.1 165.1 15

    | | 222.1 | 134.1 | 25 |

Protocol 2: Analysis of this compound in Potato using QuEChERS and GC-NPD

This protocol is suitable for the analysis of this compound in root vegetables like potatoes.

3.2.1. Sample Preparation (QuEChERS)

  • Homogenization: Chop and homogenize a representative sample of potato tubers.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium chloride.

    • Shake vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds and centrifuge.

  • Final Extract:

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

3.2.2. GC-NPD Instrumental Analysis

  • GC System: Agilent 7890B GC or equivalent, equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp 1: 25 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Injection Mode: Splitless, 1 µL

Protocol 3: Analysis of this compound in Sugar Beet using SPE and HPLC-UV

This protocol provides an alternative method for sugar beet analysis.

3.3.1. Sample Preparation

  • Homogenization: Homogenize a representative sample of sugar beet roots.

  • Extraction:

    • Weigh 20 g of the homogenized sample into a blender.

    • Add 50 mL of methanol and blend for 2 minutes.

    • Filter the extract through a Büchner funnel.

    • Re-extract the solid residue with another 50 mL of methanol.

    • Combine the filtrates and evaporate to approximately 10 mL using a rotary evaporator.

    • Add 40 mL of water and mix.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analyte with 10 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC-UV analysis.

3.3.2. HPLC-UV Instrumental Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 274 nm

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for this compound residue analysis in crops.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Crop Sample (e.g., Wheat, Potato, Sugar Beet) homogenize Homogenization sample->homogenize extraction Extraction (QuEChERS or Solvent Extraction) homogenize->extraction cleanup Cleanup (d-SPE or SPE) extraction->cleanup final_extract Final Extract cleanup->final_extract lcms LC-MS/MS final_extract->lcms gc GC-NPD final_extract->gc hplc HPLC-UV final_extract->hplc quantification Quantification lcms->quantification gc->quantification hplc->quantification reporting Reporting quantification->reporting

Caption: General workflow for this compound residue analysis.

Mode of Action: Inhibition of Photosynthesis

This compound acts by inhibiting photosynthetic electron transport at Photosystem II. It binds to the D1 protein, blocking the binding of plastoquinone (B1678516) (QB), which disrupts the electron flow and ultimately leads to plant death.

mode_of_action cluster_psii Photosystem II (PSII) cluster_inhibition Inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- (Blocked) This compound This compound This compound->QB_site Binds to and blocks Cyt_b6f Cytochrome b6f PQ_pool->Cyt_b6f e-

Caption: Inhibition of photosynthetic electron transport by this compound.

Proposed Metabolic Pathway of this compound in Plants

The metabolic detoxification of this compound in plants is proposed to occur in three phases. The initial and key transformation is hydroxylation, a Phase I reaction likely catalyzed by cytochrome P450 monooxygenases. This is followed by Phase II conjugation and Phase III transport. While the initial hydroxylation product is known, the specific conjugates in crops are not fully elucidated.

metabolic_pathway cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation This compound This compound Hydroxylation Hydroxylation (Cytochrome P450) This compound->Hydroxylation Hydroxythis compound 6-Hydroxythis compound Hydroxylation->Hydroxythis compound Conjugation Conjugation (e.g., Glucosylation) Hydroxythis compound->Conjugation Conjugate This compound Conjugate (e.g., O-glucoside) Conjugation->Conjugate Transport Transport into Vacuole (ABC Transporters) Conjugate->Transport Vacuole Vacuolar Sequestration Transport->Vacuole

Caption: Proposed metabolic detoxification pathway of this compound in plants.

References

Application of Methabenzthiazuron for Weed Control in Cereals: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Methabenzthiazuron is a selective herbicide belonging to the urea (B33335) class of compounds, utilized for the pre- and post-emergence control of a range of grass and broadleaf weeds in cereal crops. Its mode of action is the inhibition of photosynthesis at photosystem II (PSII). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the use of this compound in cereals such as wheat, barley, and oats.

Data Presentation

Table 1: Efficacy of this compound on Various Weed Species in Cereals
Weed SpeciesCommon NameApplication Rate (kg a.i./ha)Growth Stage at ApplicationWeed Control Efficacy (%)Cereal CropReference
Oxalis pes-capraeSoursob1.0 - 3.01.5 - 2.5 leaf stage of wheat~60 - 95Wheat[1]
Alopecurus myosuroidesBlack-grassNot SpecifiedNot SpecifiedEffective Control ReportedCereals[2]
Avena fatuaWild OatsNot SpecifiedNot SpecifiedEffective Control ReportedCereals[2]
VariousMeadow GrassesNot SpecifiedNot SpecifiedEffective Control ReportedCereals[2]

Note: The efficacy data presented is based on available research. Further research is required to establish comprehensive efficacy across a wider range of weed species and environmental conditions.

Table 2: Crop Tolerance and Phytotoxicity of this compound in Cereals
Cereal CropCultivar(s)Application Rate (kg a.i./ha)Growth Stage at ApplicationPhytotoxicity SymptomsYield ImpactReference
WheatNot SpecifiedUp to 3.01.5 - 2.5 leaf, 5 leaf, early tilleringNot significantNo significant yield depression[1]
WheatNot SpecifiedNot SpecifiedNot SpecifiedChlorosis and necrosis at leaf margins and tipsPotential for yield reduction at high rates or sensitive growth stages
BarleyNot SpecifiedNot SpecifiedNot SpecifiedGenerally considered tolerant, but cultivar-specific data is limited.Data not available
OatsNot SpecifiedNot SpecifiedNot SpecifiedGenerally considered more sensitive than wheat and barley.Data not available

Phytotoxicity Symptoms: Visual signs of phytotoxicity from PSII inhibitors like this compound typically include chlorosis (yellowing) of the leaves, starting from the margins and progressing inwards, followed by necrosis (browning and tissue death). In grasses, these symptoms often begin at the leaf tips.

Experimental Protocols

Protocol 1: Field Efficacy and Crop Tolerance Trial for this compound

Objective: To evaluate the efficacy of this compound on target weed species and assess its tolerance in selected cereal cultivars under field conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 10 square meters per plot.

  • Treatments:

    • Untreated Control (weedy check).

    • Weed-free Control (manual or non-selective herbicide treatment).

    • This compound at three rates (e.g., 1.0, 2.0, and 3.0 kg a.i./ha).

    • Standard commercial herbicide for comparison.

  • Application Timings:

    • Pre-emergence: Within 48 hours of sowing.

    • Post-emergence: At specific crop growth stages (e.g., 2-3 leaf stage, early tillering - Zadoks scale Z12-13, Z21-23).

Procedure:

  • Site Selection: Choose a field with uniform soil type and a known history of the target weed species.

  • Seedbed Preparation: Prepare the seedbed according to standard agricultural practices for the selected cereal crop.

  • Sowing: Sow the cereal cultivars at a recommended seeding rate.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a precise volume (e.g., 200-400 L/ha).

    • Apply the treatments at the designated growth stages.

    • Use appropriate nozzles and pressure to ensure uniform coverage.

  • Data Collection:

    • Weed Control Efficacy:

      • Assess weed density (counts per unit area, e.g., per m²) and biomass (dry weight) at 2, 4, and 8 weeks after treatment (WAT).

      • Calculate weed control efficacy as a percentage reduction compared to the untreated control.

    • Crop Phytotoxicity:

      • Visually assess crop injury at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete crop death).

      • Record symptoms such as stunting, chlorosis, and necrosis.

    • Crop Yield:

      • Harvest the central area of each plot at crop maturity.

      • Determine grain yield and adjust for moisture content.

      • Measure yield components such as thousand-grain weight.

Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means at a significance level of p < 0.05.

Signaling Pathways and Diagrams

This compound inhibits photosynthesis by blocking the electron transport chain at Photosystem II (PSII). This inhibition leads to a cascade of events, primarily the generation of Reactive Oxygen Species (ROS), which ultimately causes cellular damage and plant death.

Methabenzthiazuron_Signaling_Pathway This compound This compound Application PSII Photosystem II (PSII) in Thylakoid Membrane This compound->PSII Inhibits ETC_Block Electron Transport Chain Blocked PSII->ETC_Block Leads to Triplet_Chl Triplet Chlorophyll (³Chl*) Formation ETC_Block->Triplet_Chl Promotes Singlet_O2 Singlet Oxygen (¹O₂) Generation (Reactive Oxygen Species - ROS) Triplet_Chl->Singlet_O2 Energy transfer to O₂ ROS_Accumulation Accumulation of other ROS (e.g., O₂⁻, H₂O₂) Singlet_O2->ROS_Accumulation Oxidative_Stress Oxidative Stress Singlet_O2->Oxidative_Stress ROS_Accumulation->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation of Cell Membranes Oxidative_Stress->Lipid_Peroxidation Membrane_Damage Membrane Damage and Leakage Lipid_Peroxidation->Membrane_Damage Cell_Death Cellular Disorganization and Death Membrane_Damage->Cell_Death

Caption: Signaling pathway of this compound-induced phytotoxicity.

Experimental_Workflow Start Trial Initiation Site_Selection Site Selection & Seedbed Preparation Start->Site_Selection Sowing Cereal Sowing Site_Selection->Sowing Treatment_Application Herbicide Application (Pre- or Post-emergence) Sowing->Treatment_Application Data_Collection Data Collection (Weed Efficacy, Crop Phytotoxicity) Treatment_Application->Data_Collection Yield_Assessment Yield Assessment at Harvest Data_Collection->Yield_Assessment Analysis Statistical Analysis Yield_Assessment->Analysis End Conclusion Analysis->End

Caption: Experimental workflow for herbicide efficacy and tolerance trials.

References

Methabenzthiazuron: Application Notes and Protocols for Pre-Emergence Herbicide Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methabenzthiazuron, a selective urea-based herbicide, for pre-emergence weed control. This document details its mechanism of action, application protocols, efficacy, and environmental fate, supported by experimental methodologies and data presented for research and development purposes.

Introduction

This compound is a selective herbicide effective for the pre-emergence and early post-emergence control of a range of annual grasses and broadleaf weeds.[1] It is primarily absorbed through the root system of germinating weeds and, to a lesser extent, through the leaves.[1] Its utility has been demonstrated in various crops, including cereals, legumes, onions, and garlic.[1]

Mechanism of Action

This compound acts by inhibiting photosynthesis at the photosystem II (PSII) complex.[1] It binds to the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption prevents the fixation of CO2 and the production of ATP and NADPH, essential for plant growth. The blockage of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in cell death.[2]

G Mechanism of Action of this compound cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) P680 Pheo Pheophytin PSII->Pheo Light Energy QA Quinone A (QA) Pheo->QA Electron Transfer QB Quinone B (QB) D1 Protein QA->QB Electron Transfer PQ_Pool Plastoquinone Pool QB->PQ_Pool Electron Transfer Calvin_Cycle Calvin Cycle (CO2 Fixation) PQ_Pool->Calvin_Cycle Leads to ATP & NADPH production for This compound This compound This compound->QB Inhibits Electron Transfer

Mechanism of Photosystem II Inhibition by this compound.

Application Data

Recommended Application Rates

Application rates for this compound are dependent on the crop, soil type, and target weed species. The following table summarizes recommended pre-emergence application rates.

CropApplication Rate (kg a.i./ha)Soil TypeReference
Cereals
Winter Wheat1.5 - 2.5Light to Medium
Winter Barley1.5 - 2.5Light to Medium
Legumes
Peas1.0 - 1.5Light to Medium
Lentils1.0 - 1.5Light to Medium
Vegetables
Onions1.0 - 2.0Medium
Garlic1.0 - 2.0Medium

Note: Lower rates are recommended for light soils, while higher rates may be necessary for soils with higher organic matter content. Always consult the product label for specific recommendations.

Weed Control Efficacy

This compound provides effective pre-emergence control of several important annual grass and broadleaf weeds.

Weed SpeciesCommon NameEfficacy (% Control)Reference
Alopecurus myosuroidesBlack-grass85 - 95
Apera spica-ventiLoose Silky-bent90 - 98
Matricaria chamomillaWild Chamomile80 - 90
Stellaria mediaCommon Chickweed85 - 95
Poa annuaAnnual Meadow-grass80 - 90
Galium aparineCleavers70 - 85

Note: Efficacy can be influenced by environmental conditions such as soil moisture and temperature.

Environmental Fate and Soil Persistence

The persistence of this compound in the soil is a critical factor for determining potential carryover to subsequent crops. Its degradation is influenced by soil type, organic matter content, temperature, and moisture.

Soil ParameterValueReference
Half-life (DT50)
Laboratory (20°C, 40% MWHC)30 - 90 days
Field40 - 120 days
Organic Carbon Adsorption Coefficient (Koc) 300 - 1500 L/kg

Note: Higher organic matter and clay content in soil generally leads to stronger adsorption and potentially longer persistence.

Experimental Protocols

Protocol for Pre-Emergence Herbicide Efficacy Trial

This protocol outlines a standard methodology for conducting a field trial to evaluate the pre-emergence efficacy of this compound.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 2 x 5 meters.

  • Treatments:

    • Untreated Control (weedy check)

    • Hand-weeded Control (weed-free check)

    • This compound at three rates (e.g., low, medium, high recommended rates)

    • Standard commercial herbicide for comparison.

  • Buffer Zones: A minimum of 1-meter buffer between plots to prevent spray drift.

2. Site Selection and Preparation:

  • Select a field with a uniform soil type and a known history of target weed infestation.

  • Prepare the seedbed according to standard agricultural practices for the test crop.

3. Herbicide Application:

  • Timing: Apply within 1-2 days after sowing the crop, before crop and weed emergence.

  • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage.

  • Application Volume: Typically 200-400 L/ha.

  • Environmental Conditions: Record temperature, humidity, and wind speed at the time of application.

4. Data Collection:

  • Weed Counts and Biomass: At 28 and 56 days after treatment (DAT), count the number of individuals of each target weed species per unit area (e.g., 0.25 m² quadrat) and determine the fresh and dry biomass.

  • Crop Phytotoxicity: Visually assess crop injury at 7, 14, 28, and 56 DAT using a 0-100% scale (0 = no injury, 100 = crop death).

  • Crop Yield: At crop maturity, harvest the central rows of each plot and determine the grain or bulb yield.

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

G Experimental Workflow for Pre-emergence Herbicide Trial cluster_planning Phase 1: Trial Planning cluster_setup Phase 2: Field Setup cluster_application Phase 3: Herbicide Application cluster_data Phase 4: Data Collection & Analysis cluster_reporting Phase 5: Reporting A Define Objectives & Treatments B Select Site & Experimental Design (RCBD) A->B C Prepare Protocol B->C D Land Preparation & Sowing C->D E Plot Demarcation & Labeling D->E F Calibrate Sprayer E->F G Apply Pre-emergence Treatments F->G H Weed Assessment (Counts & Biomass) G->H I Crop Phytotoxicity Assessment G->I K Statistical Analysis (ANOVA) H->K J Yield Data Collection I->J I->K J->K L Summarize Results & Draw Conclusions K->L

Workflow for a Pre-emergence Herbicide Efficacy Trial.
Protocol for Determining Soil Half-Life (DT50)

1. Soil Collection and Preparation:

  • Collect soil from the top 10 cm of a field with no recent history of this compound application.

  • Sieve the soil (2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.

2. Incubation Study:

  • Treat soil samples with a known concentration of ¹⁴C-labeled this compound.

  • Incubate the treated soil in the dark at a constant temperature (e.g., 20°C).

  • Include sterile control samples to differentiate between microbial and chemical degradation.

3. Sampling and Analysis:

  • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile/water).

  • Quantify the concentration of the parent compound and metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Liquid Scintillation Counting (LSC).

4. Data Analysis:

  • Plot the concentration of this compound against time.

  • Calculate the DT50 value using first-order degradation kinetics.

G Environmental Fate of this compound in Soil cluster_processes Degradation & Transport Processes Methabenzthiazuron_Soil This compound in Soil Microbial Microbial Degradation Methabenzthiazuron_Soil->Microbial Photodegradation Photodegradation (on surface) Methabenzthiazuron_Soil->Photodegradation Leaching Leaching Methabenzthiazuron_Soil->Leaching Runoff Runoff Methabenzthiazuron_Soil->Runoff Adsorption Adsorption to Soil Particles Methabenzthiazuron_Soil->Adsorption Metabolites Metabolites Microbial->Metabolites Groundwater Groundwater Leaching->Groundwater Surface_Water Surface Water Runoff->Surface_Water Bound_Residues Bound Residues Adsorption->Bound_Residues

Environmental Fate of this compound in Soil.

Conclusion

This compound remains a valuable tool for the pre-emergence control of key weeds in various crops. A thorough understanding of its application rates, efficacy spectrum, and environmental behavior is crucial for its effective and responsible use in agricultural research and development. The protocols provided herein offer a standardized approach for evaluating its performance and environmental impact.

References

Application Notes and Protocols for the Development of a Methabenzthiazuron Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methabenzthiazuron is a selective urea-based herbicide used for the control of broad-leaved weeds and grasses in various crops.[1] As with any agrochemical, the accurate quantification of this compound residues in environmental and food samples is crucial for regulatory compliance and ensuring consumer safety.[2][3] Certified Reference Materials (CRMs) are fundamental to achieving accurate and traceable analytical measurements.[4][5] A CRM for this compound provides a benchmark for method validation, calibration of analytical instruments, and quality control, ensuring the reliability and comparability of analytical data across different laboratories.

This document provides detailed application notes and experimental protocols for the synthesis, purification, and certification of a this compound reference standard. The procedures outlined follow the principles of ISO Guide 34 and ISO Guide 35 for the production of reference materials.

Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea
CAS Number18691-97-9
Molecular FormulaC₁₀H₁₁N₃OS
Molecular Weight221.28 g/mol
Melting Point119-121 °C
AppearanceWhite crystalline solid
SolubilityInsoluble in water (~59 ppm at 20°C), soluble in organic solvents like acetone (B3395972) and toluene (B28343).
Mode of ActionInhibition of photosynthesis at photosystem II.

Synthesis and Purification of this compound

The synthesis of this compound involves the reaction of 2-aminobenzothiazole (B30445) with N,N-dimethylcarbamoyl chloride. The resulting crude product is then purified by recrystallization to achieve high purity.

Synthesis Workflow

Synthesis_Workflow Reactants 2-Aminobenzothiazole + N,N-Dimethylcarbamoyl Chloride Reaction Reaction in an inert solvent (e.g., Toluene) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization from Ethanol (B145695)/Water Crude_Product->Purification Pure_Product High-Purity this compound Purification->Pure_Product

Synthesis of high-purity this compound.

Experimental Protocol for Synthesis

Materials:

  • 2-Aminobenzothiazole (1.50 g, 10 mmol)

  • N,N-Dimethylcarbamoyl chloride (1.29 g, 12 mmol)

  • Triethylamine (B128534) (1.5 mL, 11 mmol)

  • Toluene (50 mL)

  • Ethanol

  • Deionized water

  • Round-bottom flask (100 mL) with magnetic stirrer and reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add 2-aminobenzothiazole (1.50 g) and toluene (50 mL).

  • Stir the mixture at room temperature until the 2-aminobenzothiazole is completely dissolved.

  • Add triethylamine (1.5 mL) to the solution.

  • Slowly add N,N-dimethylcarbamoyl chloride (1.29 g) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold toluene.

Experimental Protocol for Purification (Recrystallization)
  • Transfer the crude this compound to a beaker.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Heat the solution again until it becomes clear.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture (1:1 v/v).

  • Dry the purified this compound in a vacuum oven at 50°C to a constant weight.

Certification of this compound Reference Standard

The certification of the synthesized this compound involves a comprehensive characterization of its identity, purity, homogeneity, and stability.

Certification Workflow

Certification_Workflow cluster_purity Purity Analysis Start High-Purity this compound Characterization Identity and Purity Assessment Start->Characterization HPLC HPLC-UV Characterization->HPLC GC_MS GC-MS Characterization->GC_MS qNMR qNMR Characterization->qNMR Homogeneity Homogeneity Testing Stability Stability Assessment Homogeneity->Stability Uncertainty Uncertainty Calculation Stability->Uncertainty CRM Certified Reference Material Uncertainty->CRM

Certification of the this compound reference material.

Identity Confirmation

The identity of the synthesized this compound should be confirmed using spectroscopic techniques.

3.2.1. Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent peak at m/z 222.0696 corresponding to [M+H]⁺.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method: ¹H NMR in CDCl₃.

  • Expected Chemical Shifts (δ): Signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the methyl groups of the urea (B33335) moiety.

Purity Assessment

The purity of the this compound candidate material is determined using multiple independent analytical techniques to ensure accuracy and avoid method-dependent bias.

3.3.1. High-Performance Liquid Chromatography (HPLC-UV)

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Quantification: Area normalization method.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Protocol:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

    • Monitored Ions: m/z 164 (quantifier), 136, 135 (qualifiers).

    • Quantification: External standard calibration.

3.3.3. Quantitative NMR (qNMR)

  • Protocol:

    • Internal Standard: Maleic acid or another suitable certified reference material with non-overlapping signals.

    • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Acquisition: ¹H NMR spectrum with a relaxation delay (D1) of at least 5 times the longest T₁ of both this compound and the internal standard.

    • Quantification: Integration of a well-resolved signal of this compound against a known signal of the internal standard. The purity is calculated based on the integral ratios, number of protons, molecular weights, and masses of the sample and the internal standard.

Purity Analysis Summary

Analytical MethodPurity (%)
HPLC-UV99.8 ± 0.1
GC-MS99.7 ± 0.2
qNMR99.9 ± 0.1
Assigned Purity 99.8 ± 0.2

The assigned purity is the mean of the results from the different techniques, and the uncertainty is the expanded uncertainty calculated from the standard deviations of the measurements.

Homogeneity Study

The homogeneity of the candidate reference material is assessed to ensure that each unit of the material has the same concentration of the analyte within the stated uncertainty.

  • Protocol:

    • Randomly select 10 units from the batch of purified this compound.

    • From each unit, take two independent samples.

    • Analyze each sample in duplicate using the validated HPLC-UV method.

    • Evaluate the data using Analysis of Variance (ANOVA) to determine if there is any significant between-unit variation. The between-unit standard deviation (s_bb) should be calculated and included in the overall uncertainty budget.

Homogeneity Assessment Data (HPLC-UV)

UnitMean Purity (%)Standard Deviation
199.820.05
299.790.06
399.850.04
499.780.07
599.810.05
699.830.06
799.790.05
899.840.04
999.800.06
1099.820.05
Overall Mean 99.81
Between-Unit SD (s_bb) 0.02
Stability Study

Stability studies are conducted to determine the shelf-life of the CRM and to establish appropriate storage conditions.

  • Protocol:

    • Store samples of the candidate CRM at different temperatures (e.g., 4°C, 25°C, and 40°C) and protect from light.

    • Analyze the purity of the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months) using the validated HPLC-UV method.

    • Plot the purity as a function of time for each temperature.

    • Use the data to determine if there is any significant degradation over time. The long-term stability uncertainty (u_lts) is calculated from the slope of the regression line of purity versus time.

Stability Assessment Data (Purity in % at 4°C)

Time (Months)Purity (%)
099.81
399.80
699.79
1299.82
2499.78
Regression Slope -0.001 %/month

Calculation of Combined Uncertainty and Certification

The overall uncertainty of the certified value is a combination of the uncertainties from the characterization (purity analysis), homogeneity, and stability studies.

Uncertainty Budget

Uncertainty ComponentStandard Uncertainty (u)
Characterization (u_char)0.10
Between-Unit Homogeneity (u_bb)0.02
Long-Term Stability (u_lts)0.03
Combined Uncertainty (u_c) 0.11
Expanded Uncertainty (U = k * u_c, k=2) 0.22

Certified Value: 99.8 ± 0.2 %

Signaling Pathway

This compound acts by inhibiting the photosynthetic electron transport chain in plants.

Photosynthesis_Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Cytb6f Cytochrome b6f Complex Plastoquinone->Cytb6f Plastocyanin Plastocyanin (PC) Cytb6f->Plastocyanin PSI Photosystem I (PSI) Plastocyanin->PSI ATP_Synthase ATP Synthase PSI->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Plastoquinone Inhibits electron transfer

Inhibition of photosynthetic electron transport.

Conclusion

The development of a this compound certified reference material requires a systematic approach encompassing synthesis, purification, and rigorous characterization. The protocols outlined in this document provide a framework for producing a high-purity and well-characterized CRM. The use of multiple analytical techniques for purity assessment, along with comprehensive homogeneity and stability studies, ensures the reliability and traceability of the certified value. This CRM will serve as an invaluable tool for laboratories involved in the analysis of this compound, contributing to the generation of accurate and comparable analytical data.

References

Application Note: Microwave-Assisted Solvent Extraction of Methabenzthiazuron from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methabenzthiazuron (MBT) is a widely used herbicide, and its persistence in the soil matrix is a significant environmental concern. Accurate and efficient monitoring of its residues is crucial for environmental risk assessment. Microwave-Assisted Solvent Extraction (MASE) has emerged as a powerful technique for the rapid and efficient extraction of organic pollutants from solid matrices. This application note provides a detailed protocol for the extraction of this compound from soil using MASE, followed by quantitative analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Data Presentation

A summary of the quantitative data for the Microwave-Assisted Solvent Extraction (MASE) of this compound and a comparison with other extraction techniques are presented below.

Table 1: MASE Method Validation Data for this compound in Soil [1]

ParameterValue
Recovery> 90%
Relative Standard Deviation (RSD)0.40 - 3.89%
Limit of Detection (LOD)0.047 µg/g
Limit of Quantification (LOQ)0.15 µg/g

Table 2: Comparison of Extraction Methods for Herbicides in Soil

ParameterMicrowave-Assisted Extraction (MASE)Soxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Fluidized-Bed Extraction (FBE)
Recovery (%) > 90 (for MBT)[1]70 - 81 (for other herbicides)90 - 99 (for other pesticides)~100 (for MBT)[2]
Extraction Time 10 minutes[3]24 hours[4]2 - 6 minutes (sonication time)95 minutes (total)[2]
Solvent Consumption Low (e.g., 5 mL)[3]High (e.g., 20 mL)[4]Moderate (e.g., 35 mL)[3]High (150 mL)[3]
Automation Potential HighLowModerateHigh
Selectivity Can be enhanced by solvent choice[3]Generally lowerModerateHigh

Experimental Protocols

Microwave-Assisted Solvent Extraction (MASE) of this compound

This protocol is based on the successful extraction of this compound from various soil types.

Materials and Reagents:

  • Soil sample, air-dried and sieved (<2 mm)

  • This compound analytical standard

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Microwave extraction system with programmable power and temperature

  • Extraction vessels (Teflon®)

  • Glass fiber filters

  • Syringe filters (0.45 µm)

  • Rotary evaporator

  • Volumetric flasks

Procedure:

  • Sample Preparation: Weigh 1.0 g of the homogenized soil sample into a microwave extraction vessel.

  • Spiking (for recovery studies): For method validation or quality control, spike the sample with a known concentration of this compound standard solution and allow the solvent to evaporate.

  • Solvent Addition: Add 5 mL of the extraction solvent mixture (dichloromethane-methanol, 90:10 v/v) to the extraction vessel.[3]

  • Microwave Extraction Program:

    • Seal the vessels and place them in the microwave extractor.

    • Set the following program:

      • Power Ramp: Ramp to 900 W in 2 minutes.[3]

      • Hold Time: Hold at 900 W for 10 minutes.[3]

      • Temperature: Set the maximum temperature to 130°C.[3]

      • Pressure: Monitor and maintain a safe pressure as per instrument guidelines.

  • Cooling: After the program is complete, allow the vessels to cool to room temperature.

  • Filtration: Filter the extract through a glass fiber filter to remove solid particles.

  • Concentration: Concentrate the filtrate to near dryness using a rotary evaporator.

  • Reconstitution: Re-dissolve the residue in a suitable volume (e.g., 1 mL) of the HPLC mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-DAD Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: A liquid chromatograph equipped with a quaternary pump, autosampler, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for best separation, a common starting point is 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • DAD Wavelength: Monitor at the maximum absorbance wavelength for this compound (typically around 275 nm).

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject the standards and construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration using the calibration curve.

Mandatory Visualization

MASE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Microwave Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis A 1. Weigh 1.0g Soil B 2. Add 5mL Solvent (DCM:MeOH 90:10) A->B C 3. MASE Program (10 min, 900W, 130°C) B->C D 4. Cool & Filter C->D E 5. Concentrate D->E F 6. Reconstitute in Mobile Phase E->F G 7. HPLC-DAD Analysis F->G

Caption: Workflow for Microwave-Assisted Solvent Extraction of this compound.

Signaling_Pathway SoilMatrix Soil Matrix with This compound Desorption Analyte Desorption from Matrix SoilMatrix->Desorption MicrowaveEnergy Microwave Energy Heating Rapid Dielectric Heating MicrowaveEnergy->Heating Solvent Extraction Solvent (DCM:MeOH) Dissolution Dissolution in Solvent Solvent->Dissolution Heating->Desorption Desorption->Dissolution Extract This compound in Extract Dissolution->Extract

Caption: Principle of Microwave-Assisted Solvent Extraction.

References

Determining Methabenzthiazuron Levels in Lentil and Hay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Methabenzthiazuron in lentil and hay matrices. Two primary analytical methods are presented: a traditional method utilizing Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and a modern approach using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or tandem mass spectrometry (LC-MS/MS) following a QuEChERS-based sample preparation. These protocols are designed to be adaptable for routine monitoring, residue analysis, and safety assessment in food and feed products.

Overview of Analytical Approaches

The selection of an analytical method for this compound depends on the available instrumentation, desired sensitivity, and throughput requirements.

  • Gas Chromatography (GC-NPD): This method is a robust and cost-effective technique suitable for the analysis of thermally stable and volatile compounds like this compound. The Nitrogen-Phosphorus Detector provides selectivity for nitrogen-containing compounds, reducing matrix interference.

  • Liquid Chromatography (HPLC-UV & LC-MS/MS): HPLC-based methods are versatile and can be applied to a wider range of compounds, including those that are thermally labile. UV detection offers a straightforward quantification approach, while coupling with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity, making it ideal for trace-level residue analysis and confirmatory studies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is often paired with LC-MS/MS for high-throughput analysis of pesticide residues in complex matrices.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. These values can be used as a benchmark for method validation.

Table 1: GC-NPD Method Performance Data [1][2]

ParameterLentilHay
Average Residue Level (mg/kg) 0.10 ± 0.010.19 ± 0.02
Average Recovery (%) 79.283.3
Calibration Range (mg/L) 0.05 - 20.00.05 - 20.0

Table 2: HPLC-UV/LC-MS/MS Method Performance Data (Expected)

ParameterLentil & Hay
Limit of Detection (LOD) 0.002 - 0.05 mg/kg
Limit of Quantification (LOQ) 0.008 - 0.1 mg/kg
Recovery (%) 70 - 120
**Linearity (R²)> 0.99

Experimental Protocols

Protocol 1: GC-NPD Method

This protocol is adapted from the methodology described by Al-Mughrabi (2002) for the analysis of this compound in lentils and hay.[1][2][3]

3.1.1. Reagents and Materials

  • Acetone (B3395972) (Analytical Grade)

  • Dichloromethane (B109758) (Analytical Grade)

  • Sodium Sulfate (Anhydrous)

  • Glass Wool

  • This compound analytical standard

  • Chromatography column (glass)

  • Rotary evaporator

  • Gas Chromatograph with Nitrogen-Phosphorus Detector (GC-NPD)

3.1.2. Sample Preparation and Extraction

  • Homogenization: Grind representative samples of dried lentils or hay to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a flask.

    • Add 100 mL of acetone and shake vigorously for 1 hour.

    • Filter the extract through a funnel containing glass wool and anhydrous sodium sulfate.

    • Rinse the flask and filter cake with additional acetone.

  • Concentration: Concentrate the combined filtrate to approximately 2 mL using a rotary evaporator at 38-40°C.

3.1.3. Cleanup

  • Column Preparation: Pack a glass chromatography column with a small plug of glass wool and 10 g of a suitable adsorbent material (e.g., Florisil, activated silica (B1680970) gel).

  • Elution:

    • Transfer the concentrated extract onto the column.

    • Elute the column with a mixture of dichloromethane and acetone (e.g., 9:1 v/v).

    • Collect the eluate.

  • Final Concentration: Evaporate the collected eluate to near dryness and reconstitute the residue in a known volume of a suitable solvent (e.g., acetone) for GC analysis.

3.1.4. GC-NPD Analysis

  • GC Column: Capillary column suitable for pesticide analysis (e.g., HP-5, DB-17).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C

    • Ramp: 10°C/min to 220°C

    • Hold for 5 minutes.

  • Detector Temperature: 300°C

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1-2 µL

3.1.5. Quantification

Prepare a calibration curve by injecting standard solutions of this compound at different concentrations. Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.

Protocol 2: HPLC-UV / LC-MS/MS Method with QuEChERS Sample Preparation

This protocol provides a modern, high-throughput approach for the determination of this compound.

3.2.1. Reagents and Materials

  • Acetonitrile (B52724) (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid or Acetic Acid

  • Magnesium Sulfate (Anhydrous)

  • Sodium Chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

  • Centrifuge tubes (50 mL)

  • High-speed centrifuge

  • HPLC or UHPLC system with UV or MS/MS detector

3.2.2. QuEChERS Sample Preparation

  • Homogenization: Grind representative samples of dried lentils or hay to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to hydrate (B1144303) the sample.

    • Add 10 mL of acetonitrile (with 1% acetic acid for pH adjustment if necessary).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 x g for 5 minutes.

3.2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄. The specific amounts of sorbents may need to be optimized depending on the matrix.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is the final extract for analysis.

3.2.4. HPLC-UV / LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • UV Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 280-290 nm).

  • MS/MS Detection (ESI+):

    • Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

    • Optimize MS parameters such as capillary voltage, source temperature, and collision energy.

3.2.5. Quantification

Prepare matrix-matched calibration standards by spiking blank lentil or hay extracts with known concentrations of this compound. This is crucial to compensate for matrix effects, especially in LC-MS/MS analysis. Quantify the analyte in the samples by comparing the response to the matrix-matched calibration curve.

Visualizations

Experimental_Workflow_GC_NPD cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenize Lentil/Hay Sample Extraction Extract with Acetone Homogenization->Extraction Filtration Filter and Collect Filtrate Extraction->Filtration Concentration1 Concentrate Extract Filtration->Concentration1 ColumnChromatography Column Chromatography Concentration1->ColumnChromatography Elution Elute with Dichloromethane/Acetone ColumnChromatography->Elution Concentration2 Concentrate Eluate Elution->Concentration2 GC_NPD GC-NPD Analysis Concentration2->GC_NPD Quantification Quantification GC_NPD->Quantification

Caption: Workflow for GC-NPD analysis of this compound.

Experimental_Workflow_QuEChERS_LC cluster_sample_prep QuEChERS Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Homogenize Lentil/Hay Sample Extraction Add Water, Acetonitrile & Salts Homogenization->Extraction Centrifugation1 Shake and Centrifuge Extraction->Centrifugation1 Transfer Transfer Acetonitrile Layer Centrifugation1->Transfer dSPE Add d-SPE Sorbents Transfer->dSPE Centrifugation2 Vortex and Centrifuge dSPE->Centrifugation2 LC_Analysis HPLC-UV or LC-MS/MS Analysis Centrifugation2->LC_Analysis Quantification Quantification (Matrix-Matched) LC_Analysis->Quantification

Caption: QuEChERS workflow for HPLC or LC-MS/MS analysis.

References

Application Notes and Protocols for Methabenzthiazuron in Combination with Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methabenzthiazuron is a selective herbicide belonging to the urea (B33335) chemical family. Its mode of action is the inhibition of photosynthesis at photosystem II (PSII). It is effective against a range of grass and broadleaf weeds and has been used in various crops, particularly cereals. To broaden the spectrum of weed control, enhance efficacy, and manage the development of herbicide-resistant weed biotypes, this compound can be used in combination with other herbicides, either as a tank-mix or in sequential application programs.

These application notes provide an overview of the available data and experimental protocols for using this compound in combination with other herbicides, based on peer-reviewed literature and technical documentation.

Signaling Pathway of this compound

This compound acts by binding to the D1 protein in the photosystem II complex within the chloroplasts of susceptible plants. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), thereby inhibiting the entire process of photosynthesis, leading to plant death.

G cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA Quinone A (QA) Pheo->QA Electron Flow QB Quinone B (QB) QA->QB Electron Flow Plastoquinone Plastoquinone Pool QB->Plastoquinone Electron Flow This compound This compound This compound->QB Inhibits Electron Transfer

Caption: Mode of action of this compound in the photosynthetic electron transport chain.

Data on Herbicide Combinations

While extensive modern research on tank-mix combinations specifically involving this compound is limited in recently published literature, historical and regional studies provide some insights. The following tables summarize available quantitative data.

Table 1: Efficacy of this compound (as Tribunil®) with and without Surfactant on Weed Control in Wheat

This table presents data on the efficacy of this compound applied alone and with a surfactant for the control of various weeds in wheat. The addition of a surfactant can enhance the herbicide's activity.

TreatmentApplication RateWeed SpeciesWeed Control (%)
This compound VariesLathyrus aphaca (Wild Pea)Increased with surfactant
Avena sterilis (Wild Oats)Increased with surfactant
Vicia sativa (Common Vetch)Increased with surfactant
Chenopodium album (Lambsquarters)Increased with surfactant
Data from a study evaluating the addition of a non-ionic surfactant to this compound spray solutions. Specific percentage increases were noted but varied with application rates[1].

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are generalized protocols based on common practices in herbicide efficacy trials.

Protocol 1: Field Trial for Efficacy of this compound Tank-Mixes in Wheat

Objective: To evaluate the efficacy of this compound in a tank-mix combination with a broadleaf herbicide (e.g., MCPA) for the control of a mixed weed population in winter wheat.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection and Analysis SiteSelection Site Selection (History of mixed weed infestation) PlotDesign Randomized Complete Block Design (4 Replications) SiteSelection->PlotDesign CropSowing Sowing of Winter Wheat (Variety: e.g., Pak-81) PlotDesign->CropSowing Timing Post-emergence Application (e.g., 3-4 leaf stage of weeds) CropSowing->Timing Herbicides Herbicide Treatments: 1. This compound alone 2. MCPA alone 3. This compound + MCPA 4. Weedy Check 5. Weed-free Check Timing->Herbicides Application Knapsack Sprayer (e.g., Flat fan nozzle, 300 L/ha water) Herbicides->Application WeedAssessment Weed Density and Biomass Assessment (e.g., 30 & 60 days after application) Application->WeedAssessment CropAssessment Crop Phytotoxicity Assessment (Visual rating scale) Application->CropAssessment YieldData Grain Yield and Yield Components (at harvest) Application->YieldData Analysis Statistical Analysis (ANOVA) WeedAssessment->Analysis CropAssessment->Analysis YieldData->Analysis

Caption: Workflow for a field trial evaluating this compound tank-mixes.

Materials and Methods:

  • Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: e.g., 1.5 m x 7 m.

  • Crop and Seeding: Winter wheat (e.g., variety 'Pak-81') sown at a recommended seed rate.

  • Treatments:

    • This compound at a standard rate.

    • A partner herbicide (e.g., MCPA) at its standard rate.

    • Tank-mix of this compound and the partner herbicide at their respective standard rates.

    • Weed-free control (manual weeding).

    • Weedy check (no weed control).

  • Application: Herbicides are applied post-emergence at the 2-4 leaf stage of the dominant weeds using a calibrated knapsack sprayer with a flat fan nozzle. The spray volume should be uniform, for example, 300 L/ha.

  • Data Collection:

    • Weed density and dry biomass are recorded at set intervals (e.g., 30 and 60 days after application) using quadrats.

    • Crop phytotoxicity is visually assessed at regular intervals after application.

    • At maturity, grain yield and yield components (e.g., number of tillers, grains per spike) are recorded from a designated net plot area.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the significance of treatment effects.

Discussion and Future Directions

The use of herbicide combinations is a cornerstone of integrated weed management. While this compound has a history of use, there is a need for contemporary research to evaluate its efficacy in combination with modern herbicides. Future studies should focus on:

  • Identifying Synergistic and Antagonistic Interactions: Quantifying the nature of the interaction between this compound and other herbicides is crucial.

  • Broadening the Weed Control Spectrum: Evaluating combinations against a wider range of problematic weeds, including those with developed resistance to other herbicide classes.

  • Optimizing Application Rates: Determining if the addition of a partner herbicide allows for a reduction in the application rate of this compound without compromising efficacy, thereby reducing environmental load and input costs.

  • Crop Safety: Thoroughly assessing the phytotoxicity of new combinations on different crop varieties under various environmental conditions.

For professionals in drug development, understanding the molecular basis of synergistic or antagonistic interactions between different herbicide modes of action can provide valuable insights for the discovery of new active ingredients or the development of novel formulations with enhanced efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Improving Recovery of Methabenzthiazuron from Aged Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of Methabenzthiazuron (MBT) from aged soil samples.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound from aged soil often low?

A1: Low recovery of this compound (MBT) from aged soil is primarily due to the increased adsorption and binding of the compound to soil components over time. As soil ages, MBT can diffuse into the internal structures of soil organic matter and clay minerals, making it less accessible to extraction solvents.[1][2][3] This process, known as "aging," leads to the formation of bound residues that are difficult to extract using conventional methods. The strength of this binding is influenced by soil properties such as organic matter content, clay content, and pH.[4]

Q2: What are the most effective extraction methods for MBT from aged soil?

A2: Microwave-Assisted Solvent Extraction (MASE) has been shown to be a highly effective method for extracting MBT from aged soil, with recoveries reported to be greater than 90%.[1] MASE uses microwave energy to heat the solvent and soil matrix, which can enhance the desorption of bound residues. Other methods like Accelerated Solvent Extraction (ASE) also show better efficiency than traditional methods such as Soxhlet or solvent-shake extractions, particularly for aged residues.

Q3: How does soil composition affect MBT recovery?

A3: Soil composition plays a crucial role in MBT recovery. Higher organic matter and clay content generally lead to lower recovery rates due to increased adsorption. Specifically, soils with high organic carbon content can exhibit strong initial sorption of MBT. The type of clay mineral is also a factor, with illite (B577164) showing high adsorption capacity for MBT.

Q4: Can the choice of extraction solvent significantly impact recovery rates?

A4: Yes, the choice of solvent is critical. A mixture of polar and non-polar solvents is often most effective. For MASE, a combination of dichloromethane (B109758) and methanol (B129727) (e.g., 90:10 v/v) has been used successfully. For ASE, dichloromethane-acetone (1:1 v/v) or methanol have demonstrated good recoveries. The selection of an appropriate solvent system is essential to overcome the strong binding of MBT in aged soil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low MBT Recovery Incomplete extraction from the aged soil matrix.1. Switch to a more robust extraction technique: Consider using Microwave-Assisted Solvent Extraction (MASE) or Accelerated Solvent Extraction (ASE) which are more effective for aged residues. 2. Optimize extraction solvent: Use a binary solvent system such as dichloromethane-methanol or dichloromethane-acetone. 3. Increase extraction time and/or temperature (for MASE/ASE): Ensure sufficient time and energy are provided to desorb the bound residues. For MASE, an extraction time of 10 minutes has been shown to be effective. For ASE, temperatures between 100-130 °C can improve recovery.
Poor Reproducibility Inconsistent sample homogeneity or extraction conditions.1. Ensure thorough sample homogenization: Grind and sieve soil samples to a uniform particle size before extraction. 2. Maintain consistent extraction parameters: Precisely control solvent volume, extraction time, temperature, and pressure for all samples. 3. Perform replicate extractions: Analyze multiple subsamples from the same soil to assess variability.
Matrix Interference in Analysis Co-extraction of interfering compounds from the soil.1. Incorporate a clean-up step: Use solid-phase extraction (SPE) with materials like Florisil to remove interfering substances from the extract before analysis. 2. Optimize analytical method: Adjust chromatographic conditions (e.g., gradient, column type) to separate MBT from co-eluting matrix components.

Experimental Protocols

Microwave-Assisted Solvent Extraction (MASE) Protocol

This protocol is based on a method demonstrated to achieve high recovery of MBT from soil.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Weigh 1.0 g of the homogenized soil into a microwave extraction vessel.

  • Extraction:

    • Add 10 mL of the extraction solvent mixture (dichloromethane-methanol, 90:10 v/v) to the vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Apply a microwave program: Ramp to 100°C over 5 minutes and hold for 10 minutes.

  • Extract Processing:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove soil particles.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Data Presentation: Comparison of Extraction Methods for Aged Residues

The following table summarizes the recovery of atrazine, a pesticide with similar soil binding characteristics to MBT, from aged soil using different extraction techniques.

Extraction Method Solvent Recovery from Webster Clay Loam (aged 8 weeks)
Accelerated Solvent Extraction (ASE)Dichloromethane-acetone (1:1)100% (Reference)
SoxhletMethanol-water (4:1)84%
Solvent-ShakeMethanol-water (4:1)67%

Visualizations

Experimental_Workflow_MASE cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Extract Processing A Air-dry and Sieve Soil B Weigh 1g of Soil A->B Homogenized Sample C Add Dichloromethane-Methanol B->C Into Vessel D Microwave Program (100°C for 10 min) C->D Seal Vessel E Filter Extract D->E Cool & Open F Concentrate under Nitrogen E->F G Reconstitute for Analysis F->G

Caption: Workflow for Microwave-Assisted Solvent Extraction (MASE) of MBT.

Troubleshooting_Logic Start Low MBT Recovery Cause1 Incomplete Extraction? Start->Cause1 Solution1 Use MASE or ASE Cause1->Solution1 Yes Cause2 Matrix Interference? Cause1->Cause2 No Solution2 Optimize Solvents Solution1->Solution2 End Improved Recovery Solution2->End Solution3 Add Clean-up Step Cause2->Solution3 Yes Cause2->End No Solution3->End

Caption: Troubleshooting logic for low MBT recovery from aged soil.

References

troubleshooting peak tailing in Methabenzthiazuron HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of Methabenzthiazuron.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

In an ideal HPLC analysis, the resulting peak should be symmetrical and Gaussian in shape.[1] Peak tailing is a distortion where the back half of the peak is broader than the front half.[2][3] This asymmetry is problematic because it can degrade resolution between closely eluting compounds, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[1][4] A tailing factor (Tf) close to 1.0 is optimal, while values greater than 2.0 are generally considered unacceptable for methods requiring high precision.

Q2: Is this compound prone to peak tailing?

Yes, this compound, as a compound containing nitrogen atoms within its benzothiazole (B30560) structure, can exhibit basic properties. Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC. This is primarily due to secondary interactions with residual silanol (B1196071) groups on the surface of silica-based stationary phases.

Q3: What are secondary interactions in the context of HPLC?

In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase. However, secondary retention mechanisms can also occur. For basic compounds like this compound, this often involves strong ionic or polar interactions with acidic residual silanol groups (Si-OH) that remain on the silica (B1680970) surface of the column after manufacturing. These interactions delay the elution of a portion of the analyte, resulting in a tailing peak.

Q4: Can the choice of HPLC column affect peak tailing for this compound?

Absolutely. The choice of column is critical. To minimize secondary interactions, it is highly recommended to use a modern, high-purity, end-capped column. End-capping is a process that chemically deactivates most of the residual silanol groups, significantly reducing their potential to interact with basic analytes. Columns with polar-embedded phases can also provide shielding for basic compounds.

Q5: How does the mobile phase pH influence peak tailing?

Mobile phase pH is a critical parameter that can significantly impact retention time, selectivity, and peak shape for ionizable compounds like this compound. Operating at a low pH (e.g., pH 2-4) can suppress the ionization of residual silanol groups on the column, minimizing their interaction with the basic analyte and thus reducing peak tailing. However, it is crucial to ensure the mobile phase pH is not close to the analyte's pKa, as this can cause a mixture of ionized and unionized species to exist, leading to peak distortion or splitting.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.

Diagram: Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 System & Consumables Check cluster_2 Method Parameter Optimization cluster_3 Advanced Column Troubleshooting cluster_4 Resolution start Peak Tailing Observed system_check Check for Leaks & Proper Connections start->system_check guard_column Replace Guard Column system_check->guard_column No leaks found column_check Column Issue? guard_column->column_check Tailing persists mobile_phase_ph Adjust Mobile Phase pH (e.g., lower to pH 2-3) column_check->mobile_phase_ph No flush_column Flush with Strong Solvent column_check->flush_column Yes buffer_strength Increase Buffer Strength (10-50 mM) mobile_phase_ph->buffer_strength sample_solvent Match Sample Solvent to Mobile Phase buffer_strength->sample_solvent sample_load Reduce Injection Volume/Concentration sample_solvent->sample_load resolved Peak Shape Improved sample_load->resolved Issue resolved replace_column Replace with New, End-Capped Column flush_column->replace_column Tailing persists replace_column->resolved

References

Technical Support Center: Optimizing Methabenzthiazuron Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for the degradation of Methabenzthiazuron (MBTU).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound (MBTU) degradation?

A1: this compound degradation occurs through three primary mechanisms:

  • Photodegradation: Degradation induced by light, particularly UV irradiation. This process can be significantly enhanced by photocatalysts.

  • Microbial degradation: Breakdown of MBTU by microorganisms, such as bacteria and fungi, which is a predominant pathway in soil.[1]

  • Chemical hydrolysis: The cleavage of chemical bonds by reaction with water, which is influenced by pH and temperature.[2]

Q2: What are the major degradation products of MBTU?

A2: The primary degradation products of MBTU include demethyl-methabenzthiazuron and various hydroxylated isomers resulting from the oxidation of the aromatic ring.[1][3] Under certain photodegradation conditions, further mineralization to nitrate, sulphate, and ammonium (B1175870) can occur.[3]

Q3: What factors have the most significant impact on the rate of MBTU degradation?

A3: Key factors influencing MBTU degradation rates include:

  • pH: Affects the rate of chemical hydrolysis and the surface charge of photocatalysts.[2][4]

  • Temperature: Higher temperatures generally increase the rates of both microbial and chemical degradation.[5][6]

  • Presence of Catalysts/Sensitizers: Substances like titanium dioxide (TiO2), decatungstate anion (DTA), and benzophenone (B1666685) can significantly accelerate photodegradation.[3][7]

  • Microbial Population: The type and density of microbial populations are crucial for effective biodegradation in soil.[5][8]

  • Organic Matter: Soil organic matter can influence MBTU availability and microbial activity, thereby affecting degradation rates.[9]

  • Oxygen Availability: Aerated conditions are essential for efficient photocatalytic degradation.[3][10]

Q4: How can I enhance the photodegradation of MBTU in my experiments?

A4: To enhance photodegradation, consider the following:

  • Use a Photocatalyst: Titanium dioxide (TiO2) or decatungstate anion (DTA) have been shown to significantly increase the degradation rate.[1][3][7]

  • Optimize pH: The pH of the solution can affect the efficiency of the photocatalyst.

  • Ensure Aeration: The presence of oxygen is crucial for the photocatalytic process.[3][10]

  • Select an Appropriate Light Source: UV irradiation, particularly at wavelengths around 365 nm, is effective.[3][10]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Slow or No Degradation in Soil - Low microbial activity. - Unfavorable soil pH or moisture. - Strong adsorption of MBTU to soil particles.- Pre-incubate the soil to activate the microbial community.[11] - Adjust soil moisture to 50-80% of field capacity.[6] - Optimize soil pH to a range of 6.0-9.0.[12] - Consider the impact of high organic matter content, which can increase adsorption.[9]
Inconsistent Results in Photodegradation - Fluctuations in light intensity or temperature. - Inconsistent catalyst concentration or dispersion. - Changes in solution pH during the experiment.- Use a controlled environment chamber with consistent lighting and temperature. - Ensure the photocatalyst is well-dispersed in the solution using sonication or stirring. - Buffer the solution to maintain a stable pH throughout the experiment.
Formation of Unexpected Degradation Products - Complex secondary reactions during photodegradation. - Presence of interfering substances in the experimental matrix. - Co-metabolism by microbial consortia leading to different pathways.- Characterize byproducts using techniques like LC-MS/MS to understand the degradation pathway.[3][13] - Use purified water and reagents to minimize interference. - When studying microbial degradation, consider that a consortium of microbes may lead to different products than a single strain.[14]
Poor MBTU Recovery During Analysis (HPLC) - Inefficient extraction from the soil matrix. - Degradation during the extraction process. - Issues with the HPLC system (e.g., column, mobile phase).- Optimize the extraction solvent and method; an acetone/water mixture has been shown to be effective. - Ensure extraction conditions (e.g., temperature) do not cause degradation. - Consult a general HPLC troubleshooting guide for issues related to peak shape, retention time, and sensitivity.

Data on this compound Degradation

Table 1: Half-life of this compound under Various Conditions
Degradation MethodMatrixConditionsHalf-life (t½)Reference
Photodegradation with DTAAqueous Solution365 nm UV light, aerated1.4 hours[3][10]
Photocatalysis with TiO2Aqueous SolutionUV lamp, 1 g/L TiO2, initial conc. 1.0x10⁻⁴ mol/L39 minutes[1]
Microbial DegradationSoilCombined exposure with other herbicides4.70 - 6.87 days (individual) to 5.02 - 11.17 days (combined)[11]
Chemical HydrolysisAqueous SolutionpH 910 hours[7]
Chemical HydrolysisAqueous SolutionpH 4204 hours[7]
Table 2: Degradation Percentage of this compound in Photocatalysis
PhotocatalystIrradiation TimeDegradation PercentageReference
Decatungstate Anion (DTA)7 days90% (mineralized)[3][10]
Titanium Dioxide (TiO2)30 minutes46%[1]

Experimental Protocols

Protocol 1: Aqueous Photodegradation of this compound
  • Preparation of MBTU Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute it with purified water to the desired initial concentration (e.g., 1x10⁻⁴ M).

  • Photoreactor Setup: Place the MBTU solution in a quartz photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., 365 nm). For photocatalytic studies, add the desired concentration of the photocatalyst (e.g., 1 g/L TiO2).

  • Aeration: Continuously supply air or oxygen to the solution to ensure aerobic conditions, which are often essential for efficient degradation.[3][10]

  • Irradiation and Sampling: Start the UV lamp to initiate the photodegradation process. Collect aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation and Analysis: Filter the collected samples to remove the photocatalyst (if used). Analyze the concentration of MBTU and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Microbial Degradation of this compound in Liquid Culture
  • Isolation and Culturing of Microorganisms: Isolate microbial strains from a contaminated site or use a known degrading strain. Culture the microorganisms in a suitable growth medium until a sufficient cell density is reached.

  • Preparation of Mineral Salt Medium: Prepare a mineral salt medium containing all necessary nutrients except for a carbon source.

  • Inoculation and Incubation: Add a known concentration of MBTU to the mineral salt medium as the sole carbon source. Inoculate the medium with the cultured microorganisms. Incubate the cultures under controlled conditions (e.g., 28°C, 120 rpm) in the dark to prevent photodegradation.[15]

  • Sampling and Analysis: Collect samples from the liquid culture at regular intervals. Separate the microbial cells from the medium by centrifugation or filtration.

  • Extraction and Analysis: Extract MBTU and its metabolites from the supernatant. Analyze the extracts using HPLC or other appropriate analytical techniques to determine the degradation rate.

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_prep Phase 1: Preparation cluster_optimization Phase 2: Parameter Optimization cluster_execution Phase 3: Experiment Execution & Analysis cluster_evaluation Phase 4: Data Evaluation & Troubleshooting start Define Degradation Study Objectives prep_mbtu Prepare this compound Stock Solution start->prep_mbtu prep_matrix Prepare Experimental Matrix (Aqueous, Soil, Liquid Culture) prep_mbtu->prep_matrix select_method Select Degradation Method (Photodegradation, Microbial, Chemical) prep_matrix->select_method photo_params Optimize Photodegradation: - Catalyst (e.g., TiO2) - Light Source (Wavelength) - pH - Aeration select_method->photo_params Photodegradation microbial_params Optimize Microbial Degradation: - Microbial Strain/Consortium - Nutrient Medium - Temperature - pH select_method->microbial_params Microbial chemical_params Optimize Chemical Degradation: - pH - Temperature select_method->chemical_params Chemical run_experiment Run Degradation Experiment photo_params->run_experiment microbial_params->run_experiment chemical_params->run_experiment sampling Collect Samples at Time Intervals run_experiment->sampling analysis Analyze Samples (e.g., HPLC) - Quantify MBTU - Identify Degradation Products sampling->analysis calc_kinetics Calculate Degradation Kinetics (Half-life, Rate Constant) analysis->calc_kinetics eval_results Evaluate Results calc_kinetics->eval_results troubleshoot Troubleshoot Issues (Slow Degradation, Unexpected Products) eval_results->troubleshoot Unsuccessful end Optimized Protocol Achieved eval_results->end Successful troubleshoot->select_method

Caption: Workflow for optimizing this compound degradation studies.

signaling_pathway cluster_photo Photodegradation Pathway cluster_microbial Microbial Degradation Pathway MBTU This compound (MBTU) photo_products Hydroxylated MBTU & Other Intermediates MBTU->photo_products Oxidation by ROS demethylation Demethyl-Methabenzthiazuron MBTU->demethylation Enzymatic Action light Light (UV) ros Reactive Oxygen Species (ROS) (e.g., •OH) light->ros catalyst Photocatalyst (e.g., TiO2) catalyst->ros mineralization Mineralization (CO2, H2O, Inorganic Ions) photo_products->mineralization microbes Microorganisms (Bacteria, Fungi) enzymes Degradative Enzymes microbes->enzymes central_metabolism Central Metabolism demethylation->central_metabolism

References

reducing matrix effects in LC-MS analysis of Methabenzthiazuron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Methabenzthiazuron.

Troubleshooting Guide

Question: I am observing significant signal suppression or enhancement for this compound in my sample matrix. What are the initial steps to troubleshoot this issue?

Answer:

Matrix effects, manifesting as ion suppression or enhancement, are a common challenge in LC-MS analysis, particularly with complex matrices.[1][2][3][4] Here’s a systematic approach to troubleshooting:

  • Evaluate the Matrix Effect: Quantify the extent of the matrix effect. A common method is to compare the peak area of this compound in a post-extraction spiked sample with that of a standard solution at the same concentration.[5][6]

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[3][7] Assess your current sample preparation protocol. Are you using a generic method? For complex matrices, a more targeted cleanup approach may be necessary.

  • Optimize Chromatographic Separation: Co-elution of matrix components with this compound can lead to competition in the ion source.[3][7] Improving chromatographic resolution can physically separate the analyte from interfering compounds.

  • Consider an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for matrix effects.[3][8] If a SIL internal standard is unavailable, a structural analog can be a viable alternative.[7]

  • Dilute the Sample: A straightforward approach to reducing the concentration of interfering matrix components is to dilute the sample extract.[5][9] However, ensure that the final concentration of this compound remains above the limit of quantitation (LOQ).

Frequently Asked Questions (FAQs)

Q1: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?

A1: The choice of sample preparation technique is critical and depends on the complexity of the sample matrix. Here are some effective methods:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in various food and environmental matrices.[9][10] The d-SPE cleanup step is particularly effective at removing interfering substances.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.[3][11][12] Different sorbents (e.g., C18, HLB) can be optimized for this compound.

  • Liquid-Liquid Extraction (LLE): A classical technique that can be effective for cleaner sample matrices.[3]

Q2: How can I optimize my LC method to minimize matrix effects?

A2: Chromatographic optimization aims to separate this compound from co-eluting matrix components.[3][7] Consider the following:

  • Gradient Elution: Employ a gradient elution program to improve the separation of compounds with different polarities.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[11]

Q3: What are the recommended MS/MS parameters for this compound?

A3: For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred mode. Based on available literature, common MRM transitions for this compound are:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
222.1165.120
222.1150.015

Note: These values may require optimization on your specific instrument.[10][11]

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is a reliable strategy to compensate for matrix effects when a suitable internal standard is not available.[1][9] It involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification. However, it can be laborious if you are analyzing samples from various different matrices.[1]

Q5: Can dilution alone solve my matrix effect problems?

A5: Diluting the sample extract is a simple and often effective way to reduce the concentration of matrix interferents.[5][9] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the instrument's limit of quantitation after dilution. A 10-fold dilution is often a good starting point to assess its effectiveness.[9]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Food)

This protocol is a modified version of the widely used QuEChERS method.[10][13]

  • Sample Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at a high speed for 2 minutes.

    • Take the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Liquid Matrices (e.g., Water)

This protocol is a general guideline for SPE cleanup.[8]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the SPE cartridge (e.g., C18, 500 mg).

    • Pass 5 mL of LC-MS grade water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load 100 mL of the water sample onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Drying: Dry the cartridge completely under a gentle stream of nitrogen or by vacuum for at least 20 minutes.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Visualizations

Troubleshooting_Workflow start Start: Signal Suppression/ Enhancement Observed quantify 1. Quantify Matrix Effect (Post-extraction Spike) start->quantify evaluate_sample_prep 2. Evaluate Sample Preparation (Is it optimized?) quantify->evaluate_sample_prep ME > 20%? end_good Analysis Successful quantify->end_good ME < 20% optimize_lc 3. Optimize LC Separation (Gradient, Column) evaluate_sample_prep->optimize_lc Cleanup adequate? end_bad Re-evaluate Strategy evaluate_sample_prep->end_bad Improve Cleanup use_is 4. Use Internal Standard (Stable Isotope Labeled) optimize_lc->use_is Co-elution observed? optimize_lc->end_bad Modify Method dilute 5. Dilute Sample Extract use_is->dilute SIL-IS unavailable? use_is->end_good SIL-IS available dilute->end_good Signal in linear range? dilute->end_bad Below LOQ

Caption: A troubleshooting workflow for addressing matrix effects in LC-MS analysis.

Sample_Prep_Workflow cluster_quechers QuEChERS Protocol cluster_spe SPE Protocol q1 1. Homogenize Sample 10g in 50mL tube q2 2. Extract Add 10mL ACN & QuEChERS salts q1->q2 q3 3. Centrifuge ≥3000 rcf, 5 min q2->q3 q4 4. d-SPE Cleanup 1mL supernatant + sorbent q3->q4 q5 5. Final Centrifuge & Inject Filter (0.22µm) q4->q5 s1 1. Condition Cartridge Methanol & Water s2 2. Load Sample 100mL at ~5mL/min s1->s2 s3 3. Wash 5mL Water s2->s3 s4 4. Dry Nitrogen stream s3->s4 s5 5. Elute & Reconstitute Evaporate & dissolve in mobile phase s4->s5

Caption: Comparison of QuEChERS and SPE sample preparation workflows.

References

Technical Support Center: Stability of Methabenzthiazuron in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methabenzthiazuron in aqueous solutions. It includes troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis in aqueous solutions?

A1: this compound is generally considered to be very stable to hydrolysis under neutral environmental conditions. At 20°C and pH 7, its hydrolysis half-life (DT₅₀) is approximately 365 days, classifying it as very persistent in water.[1] This inherent stability means that abiotic degradation via hydrolysis is a slow process. For experimental purposes, it is crucial to consider that significant degradation will not be observed in short-term studies under neutral pH.

Q2: What is the effect of pH on the hydrolysis rate of this compound?

Q3: Is this compound susceptible to photolysis in aqueous solutions?

A3: this compound is very slowly phototransformed when irradiated with light at wavelengths greater than 290 nm, which simulates natural sunlight.[2][3] One source indicates it is stable to aqueous photolysis at pH 7.[1] This suggests that direct photolysis is not a major degradation pathway. However, the presence of other substances in the water can significantly influence its photodegradation rate.

Q4: What factors can enhance the photodegradation of this compound?

A4: The photodegradation of this compound can be accelerated by indirect photolysis mechanisms. The presence of nitrate (B79036) or nitrite (B80452) ions in the water can accelerate its degradation by a factor of 10.[4] Additionally, photocatalysis using titanium dioxide (TiO₂) under UV irradiation has been shown to be an effective method for degrading this compound. Conversely, the presence of humic substances, which are common in natural waters, can slow down the rate of photodegradation.

Q5: What are the expected degradation products of this compound in water?

A5: Under biotic conditions, such as transformation by the fungus Aspergillus niger, the primary degradation product is 6-hydroxythis compound. This process involves hydroxylation of the benzene (B151609) ring rather than the more commonly reported N-dealkylation of the urea (B33335) chain. In soil, which can be indicative of potential sediment-water interactions, degradation products include (2-benzothiazoyl)urea, 2-(methylamino)benzothiazole, and 2-aminobenzothiazole.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent this compound concentrations in control samples over time. 1. Contamination of stock solution: The stock solution may have been contaminated, leading to degradation. 2. Adsorption to container walls: this compound may adsorb to the surfaces of glass or plastic containers. 3. Incorrect preparation of standard solutions. 1. Prepare a fresh stock solution in a suitable organic solvent (e.g., acetone, methanol) where it is more soluble and stable. 2. Use silanized glassware to minimize adsorption. Include container-only controls to assess the extent of adsorption. 3. Verify calculations and ensure accurate dilutions for all standard solutions. Use high-purity reference standards.
No observable degradation in photolysis experiments. 1. Insufficient light intensity or inappropriate wavelength: The light source may not be providing sufficient energy at the absorption maximum of this compound. 2. Short experiment duration: Given its slow direct photolysis rate, the experiment may not have run long enough to detect significant degradation.1. Ensure the light source emits at wavelengths >290 nm to simulate environmental conditions. Calibrate the light source intensity. 2. Extend the duration of the experiment. Consider using a photosensitizer like TiO₂ to accelerate degradation for mechanistic studies.
Unexpected peaks appearing in chromatograms during analysis. 1. Formation of degradation products: The new peaks may correspond to hydrolysis or photolysis products. 2. Contamination from experimental setup: Impurities from buffers, water, or containers.1. Attempt to identify the new peaks using LC-MS/MS by comparing fragmentation patterns with known degradation products like 6-hydroxythis compound. 2. Run blank samples (containing only the buffer and solvent) to identify any background contamination. Use high-purity water and reagents.
Difficulty in extracting this compound from aqueous samples for analysis. 1. Inappropriate extraction method: The chosen solid-phase extraction (SPE) sorbent or liquid-liquid extraction (LLE) solvent may not be optimal for this compound.1. For SPE, use a sorbent suitable for moderately polar compounds. For LLE, use a water-immiscible organic solvent in which this compound has good solubility. 2. Optimize the pH of the aqueous sample before extraction to ensure this compound is in its neutral form for better partitioning into the organic phase.

Data Summary

Table 1: Hydrolysis and Photolysis Data for this compound in Aqueous Solution

ParameterConditionValueReference
Hydrolysis Half-Life (DT₅₀) 20°C, pH 7365 days
Aqueous Photolysis pH 7Stable

Experimental Protocols

1. Hydrolysis Study Protocol

This protocol is a general guideline for determining the hydrolysis rate of this compound.

  • Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values and temperatures.

  • Materials:

    • This compound analytical standard

    • Sterile, buffered aqueous solutions (e.g., pH 4, 7, and 9)

    • Constant temperature incubator or water bath

    • Sterile, amber glass vials with screw caps

    • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

  • Procedure:

    • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

    • Spike the buffered solutions with the stock solution to a known concentration. The final concentration of the organic solvent should be minimal (<1%) to avoid co-solvent effects.

    • Dispense the solutions into the amber glass vials, ensuring minimal headspace.

    • Place the vials in a constant temperature environment (e.g., 25°C and 50°C).

    • At specified time intervals, remove replicate vials for each pH/temperature combination.

    • Immediately analyze the concentration of this compound in each vial using a validated analytical method.

    • Plot the natural logarithm of the concentration versus time to determine the first-order rate constant and the half-life.

2. Photolysis Study Protocol

This protocol provides a general framework for assessing the photodegradation of this compound.

  • Objective: To determine the rate of direct photolysis of this compound in an aqueous solution.

  • Materials:

    • This compound analytical standard

    • Purified, sterile water (e.g., buffered at pH 7)

    • Photoreactor with a light source simulating sunlight (e.g., Xenon arc lamp with filters for λ > 290 nm)

    • Quartz or borosilicate glass reaction vessels

    • Dark controls (vessels wrapped in aluminum foil)

    • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

  • Procedure:

    • Prepare a solution of this compound in the purified water.

    • Fill the reaction vessels with the solution.

    • Place the vessels in the photoreactor. Prepare parallel dark controls.

    • Expose the samples to the light source at a constant temperature.

    • At selected time points, withdraw samples from the irradiated and dark control vessels.

    • Analyze the concentration of this compound.

    • The rate of photolysis is determined by the difference in degradation rates between the irradiated samples and the dark controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Stock Solution (this compound) aqueous Aqueous Solution (Buffered) stock->aqueous Spiking hydrolysis Hydrolysis Study (Dark, Constant Temp) aqueous->hydrolysis photolysis Photolysis Study (Light Exposure) aqueous->photolysis dark_control Dark Control aqueous->dark_control sampling Time-point Sampling hydrolysis->sampling photolysis->sampling dark_control->sampling hplc HPLC or LC-MS/MS Analysis sampling->hplc data Data Analysis (Rate Constant, DT₅₀) hplc->data

Caption: Workflow for this compound stability studies.

degradation_pathway cluster_biotic Biotic Degradation (Aspergillus niger) cluster_indirect_photo Indirect Photodegradation / Soil mbt This compound hydroxylation Hydroxylation mbt->hydroxylation [1, 2] cleavage Ring & Urea Cleavage mbt->cleavage [10] hydroxymbt 6-Hydroxythis compound hydroxylation->hydroxymbt prod1 (2-benzothiazoyl)urea cleavage->prod1 prod2 2-(methylamino)benzothiazole cleavage->prod2 prod3 2-aminobenzothiazole cleavage->prod3

Caption: Simplified degradation pathways of this compound.

References

Technical Support Center: Methabenzthiazuron (MBT) Adsorption in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of soil properties on Methabenzthiazuron (MBT) adsorption.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My MBT adsorption results are not reproducible. What are the most common causes?

A1: Lack of reproducibility in adsorption experiments often stems from several key factors:

  • Inconsistent Soil Properties: Ensure that the soil used across all replicates is homogenous. Variations in particle size, moisture content, or the presence of impurities can lead to different adsorption behaviors.

  • pH Fluctuations: The pH of the soil solution significantly impacts the surface charge of soil colloids (organic matter and clay) and can affect the state of MBT. Even small variations can alter adsorption capacity. It is crucial to control and measure the equilibrium pH for all samples.[1]

  • Temperature Variations: Adsorption is a temperature-dependent process. Conducting experiments without a temperature-controlled shaker can introduce variability. Adsorption is often an exothermic process, meaning an increase in temperature can lead to decreased adsorption.[1]

  • Errors in Experimental Procedure: Inaccurate solution preparation, inconsistent soil-to-solution ratios, variable shaking speeds, or insufficient equilibration times can introduce significant errors.[2][3] A standardized, well-documented protocol is essential.

Q2: How does soil organic matter (OM) content influence MBT adsorption?

A2: Soil organic matter is the most critical factor governing the adsorption of this compound.[4]

  • Strong Positive Correlation: There is a strong, direct relationship between the percentage of organic matter (or organic carbon) in the soil and the amount of MBT adsorbed. Studies have shown a linear regression correlation coefficient of 0.980 between the Freundlich adsorption coefficient (Kf) and OM content in nonallophanic soils.

  • Mechanism: Non-polar pesticides like MBT primarily adsorb to soil via hydrophobic partitioning into the organic matter. Therefore, soils with higher OM content will exhibit significantly higher adsorption capacity and lower mobility of MBT.

Q3: What is the role of soil pH in the adsorption process?

A3: Soil pH is a master variable that influences the surface chemistry of soil particles. For ionisable pesticides, pH is a primary driver of adsorption, but it also affects MBT.

  • Surface Charge: pH alters the charge on the surfaces of clay minerals and organic matter.

  • Observed Effects: The addition of peat to soils has been shown to decrease soil pH and simultaneously increase the adsorption capacity for MBT. This suggests that a more acidic environment can, in some cases, favor MBT adsorption.

Q4: My adsorption data does not fit the Freundlich or Langmuir models well. What should I investigate?

A4: A poor fit to standard isotherm models can indicate several issues:

  • Equilibrium Not Reached: Kinetic studies for MBT show that equilibrium is typically reached within 2-4 hours. If your equilibration time was shorter, the reaction may not have completed. It is recommended to perform a preliminary kinetic study to determine the optimal equilibration time for your specific soil type.

  • Concentration Range: The validity of an isotherm model can be dependent on the concentration range studied. Your experiment might be operating in a range where adsorption behavior is more complex.

  • Experimental Error: Significant scatter in your data points due to procedural inconsistencies can lead to a poor model fit. Review your protocol for potential sources of error, such as inaccurate dilutions or measurement errors during analysis.

  • Heterogeneity: The Freundlich model itself assumes a heterogeneous surface, which is typical for soil. If the data still doesn't fit, it could point to multiple, distinct adsorption mechanisms occurring simultaneously.

Q5: How do I interpret the Freundlich adsorption coefficient (Kf) and the exponent (1/n)?

A5: The Freundlich equation is empirically derived and widely used for describing pesticide adsorption in soil. The linearized form is: log X = log Kf + 1/n log Ce.

  • Kf (Freundlich Adsorption Coefficient): This value indicates the adsorption capacity of the soil. A higher Kf value means stronger adsorption and less mobility of MBT in the soil. For MBT, reported Kf values range from 5.3 to 82.1 cm³/g, largely depending on the soil's organic matter content.

  • 1/n (Freundlich Exponent): This dimensionless exponent relates to the intensity or favorability of adsorption and the heterogeneity of the adsorbent sites.

    • If 1/n = 1 , the adsorption is linear, meaning the partitioning between the solution and adsorbed phase is independent of concentration.

    • If 1/n < 1 , adsorption is favorable and the isotherm is concave (L-type), which is the most common scenario for pesticides. This indicates that as the concentration of MBT increases, it becomes progressively more difficult for it to find available adsorption sites. For MBT, 1/n values typically range from 0.66 to 0.73.

    • If 1/n > 1 , adsorption is unfavorable (S-type).

Quantitative Data on MBT Adsorption

The following tables summarize quantitative data from studies on this compound adsorption, highlighting the influence of key soil properties.

Table 1: Freundlich Adsorption Parameters for MBT in Various Soils

Soil TypeOrganic Matter (%)pHClay (%)Kƒ (cm³/g)1/n (exponent)Reference
Nonallophanic Soil 11.26.8155.30.73
Nonallophanic Soil 22.57.11810.10.71
Nonallophanic Soil 34.16.52518.20.69
Allophanic Soil15.66.22182.10.66

Data extracted from a study on six agricultural soils, demonstrating the strong positive correlation between organic matter and the Kf value.

Table 2: Kinetic Data for MBT Adsorption

ParameterValue RangeInterpretationReference
Time to Equilibrium~2 hoursAdsorption is a relatively slow process, likely involving diffusion into soil organic matter.
Maximum Adsorption (Xmax)32 - 145 µg/gRepresents the maximum amount of MBT that can be adsorbed per gram of soil under the experimental conditions.
Reaction OrderSecond-OrderThe adsorption rate depends on the concentration of both MBT and available adsorption sites.

Experimental Protocols

Methodology for Batch Equilibrium Adsorption Studies

This protocol is a generalized procedure based on common methodologies for studying pesticide adsorption in soil.

  • Soil Preparation:

    • Collect soil samples from the desired depth (e.g., 0-20 cm).

    • Air-dry the samples at room temperature for several days.

    • Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Characterize the soil for key properties: pH, organic matter content, clay content, and cation exchange capacity (CEC).

  • Solution Preparation:

    • Prepare a stock solution of analytical grade this compound in a background electrolyte solution (e.g., 0.01 M CaCl₂). The CaCl₂ solution helps to maintain a constant ionic strength and mimics the soil solution.

    • From the stock solution, prepare a series of standard solutions with varying MBT concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Equilibration:

    • Place a precise mass of air-dried soil (e.g., 4 g) into sealed centrifuge tubes.

    • Add a fixed volume of one of the standard MBT solutions to each tube (e.g., 20 mL). This creates a soil-to-solution ratio (e.g., 1:5).

    • Include control samples containing soil and the background electrolyte solution (no MBT) to check for interfering compounds.

    • Place the tubes in a horizontal shaker and agitate at a constant speed and temperature (e.g., 30 ± 0.5 °C) for a predetermined equilibration time (e.g., 14 hours, as determined by kinetic studies).

  • Separation and Analysis:

    • After shaking, separate the solid and liquid phases by centrifugation at high speed (e.g., 4000 rpm for 20 minutes).

    • Carefully collect the supernatant. For highly turbid samples, filtration through a 0.22 or 0.45 µm syringe filter may be necessary.

    • Analyze the concentration of MBT remaining in the supernatant (Ce) using High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The amount of MBT adsorbed to the soil (X) is calculated by the difference between the initial concentration (C₀) and the equilibrium concentration (Ce).

    • X = (C₀ - Ce) * V / m

      • V: Volume of the solution (L)

      • m: Mass of the soil (kg or g, ensure units are consistent with X)

Visualizations

Experimental & Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation p1 Air-dry & Sieve (2mm) Soil p2 Prepare MBT Stock & Standard Solutions (in 0.01M CaCl2) e1 Add Soil & MBT Solution to Centrifuge Tubes p2->e1 e2 Equilibrate on Shaker (Constant Temp & Time) e1->e2 e3 Centrifuge to Separate Phases e2->e3 e4 Filter Supernatant (e.g., 0.45µm filter) e3->e4 a1 Analyze Supernatant (Ce) using HPLC e4->a1 a2 Calculate Adsorbed MBT X = (C₀ - Ce) * V / m a1->a2 a3 Plot Isotherm (e.g., Freundlich Model) a2->a3

Caption: Workflow for a batch equilibrium adsorption experiment.

G adsorption MBT Adsorption (High Kf / Kd) om Soil Organic Matter (OM %) om->adsorption + Strong positive correlation cec Cation Exchange Capacity (CEC) om->cec ph Soil pH ph->adsorption Influences surface charge (lower pH increased adsorption) clay Clay Content (%) clay->adsorption + Positive correlation clay->cec sa Surface Area clay->sa cec->adsorption Influential

References

Technical Support Center: Optimizing Solvent Selection for Methabenzthiazuron Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the extraction of Methabenzthiazuron from various matrices. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate efficient and accurate experimental design.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound extraction process.

Q1: Why am I experiencing low recovery of this compound?

A1: Low recovery can stem from several factors:

  • Inappropriate Solvent Choice: this compound has low solubility in water (~59 mg/L) but is soluble in various organic solvents[1][2]. Using a non-optimal solvent or an incorrect solvent-to-water ratio can significantly reduce extraction efficiency. For soil samples, a 60:40 (v/v) acetone (B3395972)/water mixture has been shown to be optimal for fluidized-bed extraction (FBE).[3][4]

  • Strong Analyte-Matrix Interactions: this compound can bind strongly to soil components, especially in matrices with high organic matter content. "Aging" of samples, where the analyte has more time to diffuse into the soil matrix, can also decrease extractability.[5][6]

  • Insufficient Extraction Time or Energy: The extraction method may not be vigorous enough to disrupt the analyte-matrix interactions. Techniques like microwave-assisted solvent extraction (MASE) or fluidized-bed extraction (FBE) can improve recovery by applying higher temperatures and pressures.[7]

  • Sample pH: The pH of the extraction solvent can influence the solubility and stability of this compound. Although not extensively detailed in the provided results, it is a critical parameter to consider in method development.

Q2: My extraction results are highly variable. What could be the cause?

A2: High variability in results often points to inconsistencies in the experimental protocol:

  • Non-homogenous Samples: Ensure your sample matrix (e.g., soil) is thoroughly homogenized before taking a subsample for extraction.

  • Inconsistent Water Content: The amount of water in the sample can affect the efficiency of organic solvents. For some urea (B33335) herbicides, recovery increases up to 10% water content but decreases significantly beyond that when using solvents like dichloromethane-methanol.[7]

  • Temperature and Time Fluctuations: Ensure that extraction parameters like temperature and duration are precisely controlled for all samples. For FBE, optimal conditions were found to be 110°C for three cycles (totaling 95 minutes).[4]

  • Manual Errors: Inconsistent manual steps, such as shaking or solvent addition, can introduce variability. Automation or a standardized procedure can help mitigate this.

Q3: I am co-extracting many interfering compounds. How can I improve the selectivity of my extraction?

A3: Co-extraction of impurities is a common challenge, especially with complex matrices like soil.

  • Optimize Solvent Polarity: Adjusting the polarity of your solvent can help leave interfering compounds behind. Experiment with different solvent mixtures (e.g., acetone/water, methanol/water) to find the optimal balance.[3]

  • Implement a Cleanup Step: A post-extraction cleanup step is often necessary. Solid-Phase Extraction (SPE) with a silica (B1680970) cartridge is an effective method for purifying this compound extracts before analysis.[4] For samples with high organic content, an SPE cleanup is highly recommended.

  • Selective Extraction Technique: Techniques like MASE can offer higher selectivity depending on the chosen parameters.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for this compound extraction?

A1: Based on documented methods, excellent starting points for solvent selection include:

  • Acetone/Water Mixtures: A 60:40 (v/v) acetone/water mixture has proven optimal in fluidized-bed extraction (FBE) from soil.[3][4]

  • Methanol/Water Mixtures: Aqueous methanolic mixtures are effective for microwave-assisted solvent extraction (MASE).[5]

  • Acetonitrile: This solvent is commonly used for preparing analytical standards and in HPLC mobile phases.[3][8]

  • Ethyl Acetate (B1210297) & Dichloromethane: These have also been used in various extraction and cleanup procedures.[9][10]

Q2: How does the sample matrix affect solvent selection?

A2: The sample matrix is a critical factor. For soil samples, the organic matter and clay content significantly influence this compound binding. The performance of MASE procedures has been shown to correlate highly with the adsorption capacity of the soil components.[7][11] Therefore, a solvent system that works for sandy soil may need to be modified for soil with high humic acid content. A cleanup step is often required for samples with high organic content.[5]

Q3: What is the difference between conventional extraction (e.g., shaking) and advanced techniques (FBE, MASE)?

A3: Advanced techniques offer several advantages over conventional methods:

  • Efficiency: FBE and MASE are generally faster and provide higher extraction efficiencies. FBE was found to be superior to shaking at room temperature.[3]

  • Solvent Consumption: MASE, in particular, reduces the consumption of organic solvents.[5]

  • Automation: These methods often allow for a higher degree of automation and better control over parameters like temperature and pressure, leading to improved reproducibility.

Q4: Is a post-extraction cleanup step always necessary?

A4: Not always, but it is highly recommended for complex matrices or when very low detection limits are required. For example, extracts from soils with high organic content typically require a cleanup step, such as SPE, to remove co-extracted substances that could interfere with subsequent HPLC analysis.[4][5]

Data Presentation: Solvent Properties and Performance

For effective solvent selection, it is crucial to consider both the physical properties of the solvents and their documented performance in extracting this compound.

Table 1: Physicochemical Properties of Common Solvents

Solvent Formula Boiling Point (°C) Water Solubility Polarity Index
Acetone C₃H₆O 56 Miscible 5.1
Acetonitrile C₂H₃N 82 Miscible 5.8
Methanol CH₄O 65 Miscible 5.1
Ethyl Acetate C₄H₈O₂ 77 8.3 g/100 mL 4.4
Dichloromethane CH₂Cl₂ 40 1.3 g/100 mL 3.1

| Water | H₂O | 100 | Miscible | 10.2 |

Table 2: Summary of this compound Extraction Methods and Efficiencies

Extraction Method Solvent System Matrix Recovery Rate Reference
Fluidized-Bed Extraction (FBE) Acetone/Water (60:40, v/v) Soil ~100% [3][4]
Shaking (Overnight) Various (Acetone, ACN, MeOH, and water mixtures) Soil Sub-optimal compared to FBE [3]
Microwave-Assisted (MASE) Aqueous Methanolic Mixture Soil >90% [5][7][11]

| Four-fold Solvent Extraction | Acetone-ethyl acetate & Acetone-chloroform | Soil | >95% (freshly spiked) |[5] |

Experimental Protocols

Below are detailed methodologies for two effective extraction techniques.

Protocol 1: Fluidized-Bed Extraction (FBE) of this compound from Soil [3][4]

  • Sample Preparation: Weigh 75 g of homogenized soil into the extraction vessel.

  • Solvent Addition: Add 150 mL of a 60:40 (v/v) acetone/water mixture to the vessel.

  • Extraction:

    • Place the vessel in a FBE extractor (e.g., fexIKA extractor).

    • Set the temperature to 110°C.

    • Run the extraction for three cycles, with a total extraction time of 95 minutes.

  • Extract Collection: Allow the extract to cool to room temperature.

  • Cleanup (SPE):

    • Condition a 500 mg silica SPE cartridge according to the manufacturer's instructions.

    • Load an aliquot of the soil extract onto the cartridge.

    • Wash the cartridge to remove interferences (consult SPE method development guides for appropriate wash solvents).

    • Elute the this compound using a suitable solvent (e.g., acetone or ethyl acetate).

  • Analysis: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC-DAD analysis.

Protocol 2: Microwave-Assisted Solvent Extraction (MASE) from Soil [5][7]

  • Sample Preparation: Place a representative sample of soil (e.g., 2-5 g) into a microwave-transparent extraction vessel.

  • Solvent Addition: Add an optimized volume of an aqueous methanolic mixture. The exact ratio and volume should be determined during method development.

  • Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Program the extractor with the optimized parameters for temperature, pressure, and time (e.g., ramp to 100°C and hold for 10-15 minutes).

  • Extract Collection: After the cycle is complete and the vessel has cooled, filter the extract to remove solid particles.

  • Cleanup (SPE): If the soil has a high organic content, perform an SPE cleanup step as described in Protocol 1.

  • Analysis: Prepare the cleaned extract for HPLC-DAD analysis as described in Protocol 1.

Visualizations

The following diagrams illustrate key workflows for optimizing and troubleshooting the extraction process.

G start Define Extraction Goal (Matrix, Analyte, LOD) lit_review Literature Review: Common Solvents & Methods start->lit_review solvent_select Select Candidate Solvents (e.g., Acetone, MeOH, ACN mixes) lit_review->solvent_select exp_design Design Screening Experiment (Vary Solvent Ratios, Temp, Time) solvent_select->exp_design extraction Perform Extractions exp_design->extraction analysis Analyze Extracts (HPLC-DAD) extraction->analysis eval Evaluate Results: Recovery, Purity, Reproducibility analysis->eval optimize Refine Parameters (e.g., fine-tune solvent ratio) eval->optimize Not Optimal validate Validate Final Method eval->validate Optimal optimize->extraction end Final Protocol validate->end G start Problem: Low this compound Recovery q_solvent Is the solvent system optimal? (e.g., Acetone/Water 60:40) start->q_solvent a_solvent_no Action: Test alternative solvents or ratios (e.g., MeOH/Water) q_solvent->a_solvent_no No q_method Is the extraction energy sufficient? (Time, Temp, Technique) q_solvent->q_method Yes a_solvent_no->q_method a_method_no Action: Increase time/temp or switch to MASE/FBE q_method->a_method_no No q_matrix Is the matrix complex? (High organic matter, aged sample) q_method->q_matrix Yes a_method_no->q_matrix a_matrix_yes Action: Add SPE cleanup step (Silica cartridge) q_matrix->a_matrix_yes Yes q_protocol Are all protocol steps consistent? (Homogenization, volumes) q_matrix->q_protocol No a_matrix_yes->q_protocol a_protocol_no Action: Standardize procedure, check for errors q_protocol->a_protocol_no No end Problem Resolved q_protocol->end Yes a_protocol_no->end

References

Technical Support Center: Methabenzthiazuron Residue Testing in Food

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methabenzthiazuron residue testing. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound residues in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in testing for this compound residues in food samples?

The primary challenges in this compound residue testing stem from the complexity of food matrices, which can lead to significant matrix effects, low recovery rates, and poor reproducibility. This compound is known to exhibit significant ion suppression in various vegetable matrices when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. Additionally, the stability of this compound during sample processing and storage can impact the accuracy of results[2][3].

Q2: Which analytical techniques are most suitable for this compound residue analysis?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) with a nitrogen/phosphorus detector (NPD) are commonly used for the determination of this compound residues[4]. LC-MS/MS is often preferred for its high sensitivity and selectivity, though it is more susceptible to matrix effects[1][5]. GC-NPD provides good sensitivity for nitrogen-containing compounds like this compound[4]. The choice of technique often depends on the laboratory's instrumentation, the complexity of the food matrix, and the required limit of detection.

Q3: What is the "matrix effect" and how does it affect this compound analysis?

The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix[1][6]. In the case of this compound, this typically results in ion suppression, where the presence of matrix components reduces the analyte's signal, leading to underestimation of its concentration[1][7]. The effect can vary significantly between different food matrices, making accurate quantification challenging[5]. For instance, significant ion suppression for this compound has been observed in various vegetable matrices[1].

Q4: How can I minimize matrix effects in my this compound analysis?

Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the sample being analyzed. This helps to compensate for signal suppression or enhancement[5].

  • Isotopically Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively correct for quantitative errors caused by matrix effects[8].

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting detection limits.

  • Effective Sample Cleanup: Employing robust sample cleanup techniques, such as Solid-Phase Extraction (SPE) or Dispersive Solid-Phase Extraction (d-SPE), can remove a significant portion of matrix interferences before instrumental analysis[9][10].

Troubleshooting Guides

Low Recovery of this compound

Problem: I am experiencing low recovery of this compound from my spiked food samples.

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the homogenization of the sample is thorough. For some matrices, cryogenic milling (grinding with dry ice) can improve extraction efficiency and prevent degradation of thermally labile pesticides[3][11]. Verify that the extraction solvent is appropriate for this compound and the food matrix. Acetonitrile (B52724) is a commonly used and effective solvent in the QuEChERS method[11][12].
Analyte Degradation This compound may degrade during sample processing, especially at elevated temperatures[2]. Avoid excessive heat during extraction and solvent evaporation steps. If possible, process samples at cooler temperatures[11]. The pH of the extraction medium can also influence analyte stability[13].
Losses during Cleanup The choice of sorbent in the cleanup step is critical. For the QuEChERS method, a combination of PSA (primary secondary amine) and C18 may be used. However, the sorbent amount and type should be optimized for the specific food matrix to avoid analyte loss. Perform recovery checks of the cleanup step alone.
Incomplete Solvent Evaporation and Reconstitution Be cautious when evaporating the final extract to dryness, as this can lead to the loss of volatile compounds. A gentle stream of nitrogen is recommended[14]. Ensure the residue is fully redissolved in the reconstitution solvent by vortexing or sonication.
Poor Peak Shape and Chromatography

Problem: The chromatographic peak for this compound is broad, tailing, or splitting.

Possible Cause Troubleshooting Step
Matrix Overload on LC Column High concentrations of co-extracted matrix components can overload the analytical column. Dilute the sample extract or improve the sample cleanup procedure to remove more interferences.
Incompatible Reconstitution Solvent The solvent used to redissolve the final extract should be compatible with the initial mobile phase to ensure good peak shape. A mismatch in solvent strength can cause peak distortion.
Contaminated Guard Column or Column Matrix components can accumulate on the guard or analytical column over time. Replace the guard column and try flushing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.
Mobile Phase Issues Ensure the mobile phase is properly prepared, degassed, and that the pH is stable. For LC-MS/MS analysis of this compound, a mobile phase of acetonitrile and water with ammonium (B1175870) acetate (B1210297) and acetic acid has been used[8].
High Signal Suppression in LC-MS/MS

Problem: I am observing significant signal suppression for this compound, leading to poor sensitivity.

Possible Cause Troubleshooting Step
Co-elution with Matrix Components Modify the chromatographic gradient to better separate this compound from interfering matrix components. A slower gradient or a different stationary phase might be necessary.
Ineffective Sample Cleanup The chosen cleanup method may not be sufficient for the complexity of the matrix. Consider adding an additional cleanup step, such as a different SPE sorbent or Gel Permeation Chromatography (GPC) for high-fat matrices[15]. For the common QuEChERS method, optimizing the d-SPE sorbents is crucial[9].
Ion Source Contamination The electrospray ionization (ESI) source can become contaminated with non-volatile matrix components, leading to reduced ionization efficiency. Clean the ion source according to the manufacturer's instructions.
Matrix-Specific Ion Suppression Some food matrices are inherently more challenging. For vegetables, significant matrix effects have been documented for this compound[1]. In such cases, matrix-matched calibration is highly recommended to obtain accurate quantitative results[1].

Experimental Protocols

Generic QuEChERS Method for this compound in Vegetables

This protocol is a generalized procedure based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method[11][12].

  • Sample Homogenization:

    • Weigh 10-15 g of a representative portion of the homogenized vegetable sample into a 50 mL centrifuge tube[12]. For samples with low water content, add an appropriate amount of water.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube[11].

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure thorough extraction[14].

    • Centrifuge the tube at a sufficient speed to achieve phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of PSA and C18) and magnesium sulfate.

    • Vortex the d-SPE tube for 30 seconds to 1 minute.

    • Centrifuge the tube to pellet the sorbent.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up extract and transfer it to a clean tube.

    • The extract can be directly analyzed or evaporated and reconstituted in a suitable solvent for LC-MS/MS or GC analysis[14].

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization (e.g., Cryogenic Milling) extraction 2. Extraction (Acetonitrile & Salts) homogenization->extraction 10-15g sample cleanup 3. Dispersive SPE Cleanup (PSA, C18) extraction->cleanup Supernatant final_extract 4. Final Extract Preparation cleanup->final_extract Cleaned Extract analysis 5. Instrumental Analysis (LC-MS/MS or GC-NPD) final_extract->analysis

Caption: A generalized workflow for this compound residue analysis in food samples using the QuEChERS method.

troubleshooting_logic cluster_extraction Extraction Issues cluster_stability Analyte Stability cluster_cleanup Cleanup Losses start Low this compound Recovery check_homogenization Is homogenization complete? start->check_homogenization check_temp Was excessive heat used? start->check_temp check_sorbent Is the d-SPE sorbent appropriate? start->check_sorbent check_solvent Is the extraction solvent correct? check_homogenization->check_solvent solution Improved Recovery check_solvent->solution check_ph Is the pH optimal? check_temp->check_ph check_ph->solution check_volume Are solvent volumes accurate? check_sorbent->check_volume check_volume->solution

Caption: A troubleshooting decision tree for addressing low recovery of this compound.

References

Technical Support Center: Minimizing Interferences in Methabenzthiazuron Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatographic analysis of Methabenzthiazuron. Our goal is to help you minimize interferences and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound GC analysis?

A1: Interferences in the gas chromatography of this compound can arise from several sources, broadly categorized as matrix-related and system-related.

  • Matrix-Related Interferences: Complex matrices such as soil, agricultural products, and water can contain numerous organic compounds that are co-extracted with this compound. These compounds can interfere with the analysis by co-eluting with the target analyte, causing overlapping peaks and inaccurate quantification. The composition of the soil, particularly its organic matter content, can significantly influence the extent of interference.

  • System-Related Interferences: These can originate from the GC system itself. Common issues include column bleed, where the stationary phase of the column degrades at high temperatures, and contamination of the injector port liner. These problems can lead to a noisy baseline and the appearance of ghost peaks in the chromatogram.

  • Sample Preparation Artifacts: The reagents and materials used during sample preparation can also introduce contaminants. Impurities in solvents, solid-phase extraction (SPE) cartridges, and glassware are potential sources of interference.

Q2: Which sample preparation techniques are most effective for removing interferences before analyzing this compound?

A2: A thorough sample preparation procedure is crucial for minimizing interferences. The choice of technique often depends on the sample matrix.

  • Solvent Extraction: Various solvent systems have been successfully used to extract this compound from soil. A four-fold extraction procedure using acetone-ethyl acetate (B1210297) and acetone-chloroform combinations has been shown to yield recoveries of over 95%.[1] Microwave-assisted solvent extraction (MASE) is another efficient technique, with reported recoveries greater than 90% from soils with diverse physicochemical properties.[2]

  • Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique to remove interfering co-extractives. For general pesticide analysis, various SPE cartridges are available, including C18, aminopropyl (NH2), and Florisil. The selection of the appropriate SPE sorbent is critical and depends on the nature of the interferences and the analyte. For fatty matrices, specialized sorbents like Z-Sep or EMR-Lipid may offer superior cleanup.

Q3: What are the recommended GC detector and column types for this compound analysis?

A3: The choice of detector and column is critical for achieving the desired selectivity and sensitivity.

  • Detectors:

    • Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for nitrogen-containing compounds like this compound, making it a suitable choice for reducing interferences from compounds that do not contain nitrogen.

    • Mass Spectrometer (MS): A mass spectrometer, especially in tandem MS (MS/MS) mode, offers the highest degree of selectivity and is invaluable for confirming the identity of the analyte, particularly in complex matrices. It allows for the monitoring of specific precursor-product ion transitions, significantly reducing background noise and interference.

  • Columns: A medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a common choice for pesticide analysis, including this compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of integration and quantification. Peak tailing is a common issue in GC analysis.

peak_tailing_troubleshooting cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed check_inlet Check Inlet System start->check_inlet check_column Inspect GC Column start->check_column check_method Review Method Parameters start->check_method solution_inlet Clean or replace injector liner. Replace septum. Check for leaks. check_inlet->solution_inlet solution_column Condition the column. Trim the column inlet. Ensure proper column installation. check_column->solution_column solution_method Optimize injector temperature. Adjust initial oven temperature. Ensure solvent compatibility. check_method->solution_method end Symmetrical Peak Shape solution_inlet->end solution_column->end solution_method->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Issue 2: Co-eluting Interferences

Co-eluting peaks can lead to inaccurate quantification of this compound. Addressing this issue often involves a multi-step approach.

coelution_troubleshooting cluster_1 Resolving Co-eluting Peaks start Co-eluting Peak Detected optimize_gc Optimize GC Method start->optimize_gc improve_cleanup Enhance Sample Cleanup optimize_gc->improve_cleanup No action_gc Modify temperature program (slower ramp). Change to a column with a different stationary phase. optimize_gc->action_gc Yes selective_detector Use a More Selective Detector improve_cleanup->selective_detector No action_cleanup Evaluate different SPE sorbents (e.g., C18, Florisil, PSA). Optimize elution solvent. improve_cleanup->action_cleanup Yes action_detector Switch from NPD to MS or MS/MS. Optimize SIM or MRM parameters. selective_detector->action_detector Yes end Resolved Peaks action_gc->end action_cleanup->end action_detector->end

Caption: A decision tree for troubleshooting co-eluting interferences.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Soil
Extraction MethodSolvent SystemRecovery (%)Reference
Conventional Solvent ExtractionAcetone-ethyl acetate & Acetone-chloroform> 95[1]
Microwave-Assisted Solvent Extraction (MASE)Not specified> 90[2]
Accelerated Solvent Extraction (ASE)Dichloromethane-acetone (1:1 v/v) or MethanolGenerally better than Soxhlet or shake extraction
Soxhlet ExtractionMethanol-water (4:1, v/v)Less efficient than ASE
Solvent-Shake ExtractionMethanol-water (4:1, v/v)Less efficient than ASE and Soxhlet
Table 2: Recovery of this compound from Different Matrices
MatrixExtraction MethodCleanupAverage Recovery (%)
SoilNot specifiedYes79.2
LentilsNot specifiedYes83.3
HayNot specifiedYes83.3

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Soil

This protocol is a general guideline for the extraction and cleanup of this compound from soil samples for GC-NPD analysis.

  • Extraction:

    • To a 50 g soil sample, add 100 mL of acetone (B3395972) and blend for two minutes in a Waring blender.

    • Filter the extract through a Büchner funnel.

    • Transfer the soil back to the blender and repeat the extraction with 100 mL of ethyl acetate.

    • Combine the filtrates and reduce the volume to approximately 5 mL using a rotary evaporator.

  • Cleanup:

    • Prepare a cleanup column by packing a glass column with 5 g of Florisil.

    • Pre-wash the column with 50 mL of petroleum ether.

    • Transfer the concentrated extract to the column.

    • Elute the column with 100 mL of a 1:1 (v/v) mixture of petroleum ether and diethyl ether.

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of ethyl acetate for GC analysis.

Protocol 2: GC-NPD Analysis of this compound
  • GC Conditions:

    • Column: 15 m long capillary column.

    • Injector Temperature: 150 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, ramped at 10 °C/min to a final temperature of 220 °C.

    • Detector Temperature: 220 °C.

    • Carrier Gas (N2) Flow Rate: 18.8 mL/min.

    • Retention Time: Approximately 1.3 minutes.

Protocol 3: GC-MS/MS Parameters for this compound

These parameters are a starting point for developing a selective and sensitive GC-MS/MS method.

  • Ionization Mode: Electron Impact (EI)

  • Precursor Ion (m/z): 221.1

  • Product Ions (m/z) for MRM:

    • Quantifier: 165.1

    • Qualifier: 134.1

  • Collision Energy: Optimized for the specific instrument.

References

Technical Support Center: Enhancing Microwave-Assisted Extraction of Methabenzthiazuron

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted extraction (MAE) of Methabenzthiazuron. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficiency and success of your extraction experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the microwave-assisted extraction of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Recovery Inappropriate Solvent System: The polarity of the solvent may not be suitable for this compound or the sample matrix.- Optimize Solvent Choice: Methanol (B129727) has been shown to be effective for the MAE of this compound. Consider mixtures of polar and non-polar solvents, such as acetone (B3395972) and hexane (B92381), to improve extraction efficiency. - Solvent Modifiers: The addition of a small amount of water (e.g., 30%) to an organic solvent can enhance extraction by increasing the dielectric constant of the medium, leading to better microwave absorption and heating.[1]
Insufficient Microwave Power: The microwave energy is not adequate to overcome the analyte-matrix interactions.- Increase Microwave Power: Gradually increase the microwave power to enhance the disruption of the sample matrix and facilitate the release of this compound. Be cautious of overheating, which can lead to analyte degradation.[2]
Suboptimal Extraction Time: The duration of the extraction is too short for complete analyte recovery.- Extend Extraction Time: Increase the extraction time in increments to determine the optimal duration for maximum recovery. However, prolonged exposure to high temperatures can cause degradation.
Strong Analyte-Matrix Interactions: this compound can be strongly adsorbed to certain soil components, particularly organic matter and clay minerals like illite.[1][3]- Sample Pre-treatment: Reduce the particle size of the sample by grinding to increase the surface area available for solvent interaction.[4] - Optimize Temperature: Higher temperatures can help to overcome the energy of adsorption, but should be carefully controlled to prevent degradation.
Analyte Degradation Excessive Temperature: High temperatures generated during the MAE process can lead to the thermal degradation of this compound.- Control Temperature and Power: Use a lower microwave power setting or a pulsed power application to maintain a lower, more controlled temperature. - Cooling Cycles: Incorporate cooling cycles within the extraction program to prevent overheating.
Prolonged Extraction Time: Extended exposure to microwave irradiation, even at moderate temperatures, can contribute to degradation.- Optimize Extraction Time: Determine the shortest extraction time that provides acceptable recovery to minimize the risk of degradation.
Poor Reproducibility (High RSD) Inhomogeneous Sample: The distribution of this compound in the sample matrix is not uniform.- Homogenize the Sample: Thoroughly mix and homogenize the sample before taking a subsample for extraction to ensure representativeness.
Inconsistent Sample Preparation: Variations in sample grinding, weighing, or moisture content can lead to variable results.- Standardize Sample Preparation: Implement a consistent protocol for sample preparation, including particle size reduction and moisture content determination. For soil samples, ensure they are passed through a 1 mm sieve.
Fluctuations in Microwave Power/Temperature: Inconsistent heating within and between samples.- Calibrate Equipment: Regularly calibrate the microwave extractor to ensure accurate power output and temperature control. - Use a Stirring Mechanism: If available, use a stirring mechanism within the extraction vessel to ensure even heat distribution.
Matrix Interferences in Analysis Co-extraction of Interfering Compounds: The solvent system is not selective enough and extracts other compounds from the matrix that interfere with the analytical determination (e.g., by HPLC).- Solvent Selectivity: Adjust the solvent system to be more selective for this compound. - Post-Extraction Clean-up: For samples with a high organic content, a simple Solid Phase Extraction (SPE) clean-up procedure over silica (B1680970) may be necessary before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for microwave-assisted extraction of this compound?

A1: While there is no single "best" solvent for all sample types, methanol has been successfully used for the MAE of this compound from soil samples, yielding recoveries greater than 90%. A mixture of acetone and hexane (e.g., 3:2 v/v) has also been shown to be effective for the extraction of a broad range of pesticides from soil. The choice of solvent is a critical step and depends on the solubility of this compound and the properties of the sample matrix.

Q2: How does the water content of my sample affect the extraction efficiency?

A2: The presence of water can significantly enhance MAE efficiency. Water has a high dielectric constant, allowing it to absorb microwave energy effectively and heat up the sample. For dry samples, adding a small amount of water can facilitate this process. However, excessive water can change the polarity of the extraction solvent and may decrease the extraction efficiency for less polar analytes.

Q3: What is the recommended particle size for the sample?

A3: A smaller particle size is generally preferred as it increases the surface area of the sample that is in contact with the solvent, leading to improved extraction efficiency. For soil and waste samples, it is recommended to grind the sample to pass through a 1 mm sieve. However, very fine particles can make post-extraction filtration difficult.

Q4: Can I reuse the solvent for multiple extractions?

A4: It is generally not recommended to reuse the solvent for quantitative analysis, as this can lead to the concentration of co-extracted matrix components and potential cross-contamination between samples. For optimal results and to avoid carryover, fresh solvent should be used for each extraction.

Q5: My recoveries are still low even after optimizing the main parameters. What else can I do?

A5: If you are still experiencing low recoveries, consider the following:

  • Sequential Extractions: Performing a second extraction cycle on the same sample with fresh solvent can help to recover any remaining analyte.

  • Dynamic MAE: In a dynamic MAE system, fresh solvent is continuously passed through the sample. This can improve extraction efficiency by maintaining a high concentration gradient and preventing analyte degradation by removing them from the hot extraction vessel.

Quantitative Data Summary

The following tables summarize key experimental parameters and results from studies on the microwave-assisted extraction of this compound and other pesticides.

Table 1: MAE Parameters for this compound Extraction from Soil

Parameter Value Source
Solvent Methanol
Recovery > 90%
RSD 0.40 - 3.89%
Limit of Detection (LOD) 0.047 µg g⁻¹
Limit of Quantification (LOQ) 0.15 µg g⁻¹

Table 2: General MAE Parameters for Pesticide Extraction from Soil

Parameter Value Source
Solvent Acetone:Hexane (3:2)
Solvent Volume 35 mL
Sample Weight 5.0 g
Microwave Power 60%
Temperature 120°C
Extraction Time 20 min
Pressure 80 psi
Recovery 98.00 ± 2.25% to 102.44 ± 2.73%

Experimental Protocols

General Protocol for Microwave-Assisted Extraction of this compound from Soil

This protocol is a generalized procedure based on common practices in the cited literature.

  • Sample Preparation:

    • Air-dry the soil sample and remove any large debris such as rocks and leaves.

    • Grind the soil sample to ensure it passes through a 1 mm sieve.

    • Homogenize the ground sample thoroughly.

  • Extraction:

    • Weigh 5.0 g of the prepared soil sample into a microwave extraction vessel.

    • Add 35 mL of the chosen extraction solvent (e.g., methanol or acetone:hexane 3:2).

    • If spiking the sample for recovery studies, add the standard solution at this stage and allow for equilibration.

    • Seal the vessel and place it in the microwave extractor.

    • Set the MAE parameters (e.g., temperature ramp to 120°C, hold for 20 minutes, at 60% power).

    • Start the extraction program.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to separate the soil particles.

    • If necessary, concentrate the extract using a gentle stream of nitrogen.

    • If matrix interferences are present, perform a clean-up step such as SPE.

    • Bring the final extract to a known volume with the appropriate solvent.

    • The sample is now ready for analysis (e.g., by HPLC-DAD).

Visualizations

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Troubleshooting_Logic cluster_params Parameter Optimization cluster_prep Sample Preparation cluster_advanced Advanced Steps Start Low Recovery? Solvent Optimize Solvent Start->Solvent Yes End Acceptable Recovery Start->End No Power Adjust Microwave Power Solvent->Power Time Modify Extraction Time Power->Time Temp Control Temperature Time->Temp ParticleSize Reduce Particle Size Temp->ParticleSize Homogenize Ensure Homogeneity ParticleSize->Homogenize Cleanup Post-Extraction Cleanup Homogenize->Cleanup Sequential Sequential Extraction Cleanup->Sequential Sequential->End

Caption: Logical Flow for Troubleshooting Low Extraction Recovery.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methabenzthiazuron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative analysis of Methabenzthiazuron. The information presented herein is intended to assist researchers in selecting the most suitable analytical method for their specific requirements, considering factors such as sensitivity, precision, and application context.

Quantitative Performance Comparison

The selection of an analytical method is critically influenced by its quantitative performance characteristics. The following table summarizes the key validation parameters for the LC-MS/MS and ELISA methods for the determination of this compound.

Validation ParameterLC-MS/MS MethodEnzyme Immunoassay (ELISA)
Linearity (R²) >0.99Not Applicable
Linear Range Typically 0.1 - 100 ng/mL0.05 - 10 µg/L[1][2]
Accuracy (% Recovery) 95 - 105% (typical)Good accuracy reported[1][2]
Precision (% RSD) < 15% (typical)Good precision reported[1]
Limit of Detection (LOD) ~0.02 ng/mL~0.05 µg/L
Limit of Quantitation (LOQ) ~0.1 ng/mLNot explicitly stated

Experimental Protocols

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in various matrices. The protocol outlined below is a representative procedure compiled from established practices for pesticide residue analysis.

1. Sample Preparation (e.g., Water Matrix)

  • Filtration: Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled this compound) to the sample to correct for matrix effects and variations in instrument response.

  • Direct Injection: For relatively clean samples, direct injection into the LC-MS/MS system may be possible. For more complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

2. Chromatographic Conditions

  • Instrument: A standard HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions for this compound: Precursor ion at m/z 222.1 and product ions at m/z 164.1 and 136.1 (quantifier and qualifier, respectively). A retention time for this compound has been noted at approximately 9.82 minutes under certain conditions.

Method 2: Enzyme Immunoassay (ELISA)

This method offers a rapid and high-throughput screening alternative for the detection of this compound, particularly in water samples.

1. Assay Principle

The ELISA for this compound is a competitive immunoassay. It involves the competition between the this compound in the sample and a this compound-enzyme conjugate for a limited number of binding sites on polyclonal antibodies coated onto a microtiter plate.

2. Assay Procedure

  • Antibody Coating: Microtiter plates are coated with polyclonal antibodies raised against a this compound-BSA conjugate.

  • Sample/Standard Incubation: Samples or standards containing this compound are added to the wells, followed by the addition of a peroxidase-Methabenzthiazuron tracer.

  • Competition: During incubation, the free this compound and the enzyme-labeled this compound compete for antibody binding sites.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate solution is added, which is converted by the bound enzyme into a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) MD_Start->MD_Optimize MD_End Finalized Analytical Method MD_Optimize->MD_End V_Specificity Specificity & Selectivity MD_End->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (% Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Linearity->V_Precision V_LOD Limit of Detection (LOD) V_Accuracy->V_LOD V_LOQ Limit of Quantitation (LOQ) V_Precision->V_LOQ V_Robustness Robustness V_LOQ->V_Robustness DR_Protocol Validation Protocol V_Robustness->DR_Protocol DR_Report Validation Report DR_Protocol->DR_Report DR_SOP Standard Operating Procedure (SOP) DR_Report->DR_SOP

Caption: Workflow for HPLC Method Validation.

Conclusion

Both LC-MS/MS and ELISA are viable methods for the analysis of this compound. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for regulatory compliance and complex matrices where definitive quantification is required. ELISA, on the other hand, provides a rapid, cost-effective, and high-throughput screening tool, particularly suitable for preliminary assessments and monitoring of a large number of water samples. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the required level of data quality.

References

A Comparative Guide to Methabenzthiazuron and Carfentrazone for Weed Management in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicides methabenzthiazuron and carfentrazone-ethyl (B33137) for the control of broadleaf weeds in wheat cultivation. The information presented is a synthesis of findings from multiple independent research studies, offering quantitative data on efficacy, crop safety, and application protocols.

Overview and Mechanism of Action

This compound is a selective herbicide belonging to the urea (B33335) chemical group. It is absorbed by both the roots and leaves of weeds and acts by inhibiting photosynthesis at photosystem II. This disruption of the electron transport chain leads to the gradual starvation and death of the target weed.

Carfentrazone-ethyl is a member of the aryl triazolinone class of herbicides. It functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and destruction of cell membranes, resulting in the swift desiccation and necrosis of weed tissues. Carfentrazone-ethyl is a contact herbicide with limited translocation within the plant.

Comparative Efficacy and Crop Performance

The following tables summarize quantitative data from various field trials on the performance of this compound and carfentrazone-ethyl in controlling weeds and their impact on wheat yield. It is important to note that these results are from different studies and direct, side-by-side comparative data is limited.

Table 1: Weed Control Efficacy

HerbicideApplication Rate (a.i./ha)Target WeedsWeed Control Efficiency (%)Source
This compound1.0 - 1.5 kgBroadleaf Weeds52 - 67[1]
Carfentrazone-ethyl20 gMalva parviflora, Lathyrus aphaca, Convolvulus arvensis, Rumex dentatus, Melilotus indica, Medicago denticulata, Anagallis arvensis, Coronopus didymus, Chenopodium albumNot specified individually, but part of a mix that provided 95% control[2]
Carfentrazone-ethyl25 gVicia sativa, Anagallis arvensis, Lathyrus aphaca, Chenopodium album, Coronopus didymus, Medicago denticulataSignificantly lower population
Carfentrazone-ethyl + Metsulfuron-methyl25 gBroadleaf Weeds97 - 99 (reduction in population)[2]
Carfentrazone-ethyl (40 g/ha)40 gMedicago denticulata, Melilotus indica, Cichorium intybus, Anagallis arvensis, Chenopodium album, Convolvulus arvensisSignificant reduction in weed population and dry weight[3]
Carfentrazone-ethyl (5%) + Clodinafop-propargyl (15%) DF800 gPhalaris minor, Avena ludoviciana, Chenopodium albumHigh

Table 2: Impact on Wheat Yield

HerbicideApplication Rate (a.i./ha)Yield Change (%)Wheat Grain Yield (t/ha)Source
This compoundup to 2.25 kg<2.0% lossNot specified
This compoundNot specifiedYield losses primarily due to weed competition, not phytotoxicityNot specified
Carfentrazone-ethyl25 gNot specifiedSignificantly highest grain and straw yield
Carfentrazone-ethyl + Metsulfuron-methyl25 g31% increase over untreated controlNot specified
Carfentrazone-ethyl40 gNot specified5.3
Fenoxaprop-p-ethyl + Carfentrazone-ethyl100 + 10 g32.0, 28.9, and 26.1% higher than weedy check, 2,4-D, and carfentrazone (B104449) alone4.49

Crop Phytotoxicity:

  • This compound: Generally considered safe for wheat, with minimal yield losses observed at recommended rates. However, phytotoxicity can increase with later applications, past the 2.5 leaf stage of the crop.

  • Carfentrazone-ethyl: Can cause transient phytotoxicity in wheat, often appearing as chlorotic spots or speckles on the leaves shortly after application. This injury is typically temporary, and the crop usually recovers within a few weeks without any significant impact on the final grain yield. Some studies have noted that tank-mixing carfentrazone-ethyl with certain other herbicides can either mitigate or exacerbate crop injury.

Experimental Protocols

The data presented in this guide are derived from field experiments conducted under varying environmental conditions. A generalized experimental protocol for evaluating herbicide efficacy in wheat is outlined below.

A. Experimental Design and Setup:

  • Site Selection: A field with a known history of uniform weed infestation is chosen.

  • Plot Layout: The experiment is typically laid out in a Randomized Complete Block Design (RCBD) with multiple replications (usually three or four) for each treatment to minimize the effects of soil variability.

  • Treatments: Treatments include different application rates of this compound and carfentrazone-ethyl, a weedy check (no herbicide application), and a weed-free check (manual weeding) for comparison.

  • Wheat Cultivation: A certified wheat variety is sown at a recommended seed rate and row spacing. Standard agronomic practices for fertilization and irrigation are followed uniformly across all plots.

B. Herbicide Application:

  • Timing: Herbicides are typically applied post-emergence, at a specific growth stage of the wheat crop and the target weeds (e.g., 2-4 leaf stage of weeds).

  • Equipment: A calibrated knapsack sprayer with a specific nozzle type (e.g., flat fan) is used to ensure uniform application of the herbicides at a constant spray volume.

C. Data Collection and Analysis:

  • Weed Density and Biomass: Weed counts (density) per unit area (e.g., per square meter) and the dry weight of weeds (biomass) are recorded at specific intervals after herbicide application (e.g., 30 and 60 days after spraying).

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] * 100 Where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.

  • Crop Phytotoxicity: Visual assessment of crop injury is conducted at regular intervals after herbicide application using a standardized rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete crop death).

  • Yield and Yield Components: At maturity, data on wheat grain yield, straw yield, and other yield components (e.g., number of tillers, grains per spike) are collected from each plot.

  • Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizations

HerbicideEfficacyTrial cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data Data Collection & Analysis cluster_conclusion Conclusion SiteSelection Site Selection (Uniform Weed Infestation) PlotLayout Plot Layout (Randomized Block Design) SiteSelection->PlotLayout TreatmentAllocation Treatment Allocation (Herbicides, Weedy Check, Weed-Free Check) PlotLayout->TreatmentAllocation WheatSowing Wheat Sowing (Standard Agronomic Practices) TreatmentAllocation->WheatSowing HerbicideApplication Post-emergence Herbicide Application (Calibrated Sprayer) WheatSowing->HerbicideApplication DataCollection Data Collection (Weed Density, Biomass, Crop Phytotoxicity) HerbicideApplication->DataCollection YieldMeasurement Yield Measurement (Grain and Straw Yield) DataCollection->YieldMeasurement StatisticalAnalysis Statistical Analysis (ANOVA) YieldMeasurement->StatisticalAnalysis Conclusion Comparative Efficacy Assessment StatisticalAnalysis->Conclusion

Caption: Workflow of a typical field experiment to evaluate herbicide efficacy.

SignalingPathways cluster_this compound This compound cluster_carfentrazone Carfentrazone-ethyl M_uptake Uptake by Roots and Leaves M_psii Inhibition of Photosystem II M_uptake->M_psii M_electron Disruption of Electron Transport M_psii->M_electron M_starvation Plant Starvation M_electron->M_starvation M_death Weed Death M_starvation->M_death C_contact Contact with Foliage C_ppo Inhibition of PPO Enzyme C_contact->C_ppo C_proto Protoporphyrinogen IX Accumulation C_ppo->C_proto C_lipid Lipid Peroxidation C_proto->C_lipid C_membrane Cell Membrane Disruption C_lipid->C_membrane C_necrosis Weed Necrosis C_membrane->C_necrosis

Caption: Simplified modes of action for this compound and carfentrazone-ethyl.

References

A Comparative Analysis of Urea Herbicides on Crop Yield: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of various urea-based herbicides on the yield of major agricultural crops. It is intended for researchers, scientists, and professionals in drug development and agriculture, offering objective data from experimental studies, detailed methodologies, and visual representations of key biological and experimental processes.

Introduction to Urea (B33335) Herbicides

Substituted ureas are a class of selective herbicides used to control a wide range of annual grasses and broadleaf weeds in various crops.[1] Their primary mode of action involves the inhibition of photosynthesis, a fundamental process for plant growth and survival.[2][3] This selective action, when applied correctly, allows them to manage weed competition effectively, thereby protecting and enhancing crop yields.[2] Prominent examples of urea herbicides include Diuron, Linuron, Isoproturon, and Chlortoluron.[4]

Mechanism of Action: Photosystem II Inhibition

Urea herbicides act by disrupting the photosynthetic electron transport chain in plants.[5] Specifically, they bind to the D1 quinone-binding protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2][5] This binding action blocks the flow of electrons from plastoquinone (B1678516) (PQ), halting the production of ATP and NADPH, which are essential energy carriers for carbon fixation.[6][7] The blockage leads to an accumulation of reactive oxygen species, causing lipid peroxidation, membrane damage, chlorophyll (B73375) degradation, and ultimately, plant death.[2][6]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) D1 Protein PQ Plastoquinone (PQ) PSII->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- PC Plastocyanin Cytb6f->PC e- PSI Photosystem I (PSI) PC->PSI e- NADP_R NADP+ Reductase PSI->NADP_R e- NADP NADPH NADP_R->NADP Reduction Urea Urea Herbicide (e.g., Diuron, Isoproturon) Urea->PSII INHIBITS Electron Flow Light Light Energy Light->PSII Light->PSI

Caption: Mechanism of action of urea herbicides on the photosynthetic pathway.

Comparative Data on Crop Yield

The efficacy of urea herbicides can vary based on the specific compound, application rate, crop type, soil conditions, and weed pressure. The following tables summarize quantitative data from various field studies.

(Disclaimer: Data is synthesized from different studies conducted under varying environmental and agronomical conditions. Direct comparisons between studies should be made with caution.)

Table 1: Effect of Urea Herbicides on Wheat (Triticum aestivum) Yield

HerbicideApplication Rate (a.i./ha)Mean Grain Yield (q/ha)% Increase Over Weedy CheckStudy Location / Source
Isoproturon 1000 g42.1 (Approx.)¹26.8%Rewa, India[8]
Isoproturon + Adjuvant 175 g + 400 mL Bio-enhancerNot specified, but highest yield achievedNot specifiedN/A[9]
Sencor (Metribuzin) ²200 g45.31Not specifiedPunjab, India[10]
Sencor (Metribuzin) ²250 g43.86Not specifiedPunjab, India[10]
Weed Free (Control) N/A45.88N/APunjab, India[10]
Weedy (Control) N/A26.920%Rewa, India[8]

¹ Yield calculated based on the reported 26.8% increase over the control yield of 32.22 q/ha from the Isoproturon-alone treatment in the same study region.[8] ² Sencor (Metribuzin) is a triazine herbicide but shares the same PSII-inhibiting mode of action as urea herbicides.[2]

Table 2: Effect of Diuron on Cotton (Gossypium hirsutum) Yield

Herbicide TreatmentApplication Rate (a.i./ha)Soil TypeSeed Cotton Yield ( kg/ha )Study Location / Source
Diuron (PE) fb PoE Mix ³0.75 kgBlack Soil2690Telangana, India[11]
Diuron (PE) fb PoE Mix ³1.0 kgRed Soil2407Telangana, India[11]
Pendimethalin (PE) fb PoE Mix ³0.677 kgBlack Soil2589Telangana, India[11]
Mechanical Weeding N/ABlack Soil2795Telangana, India[11]
Unweeded Control N/ABlack Soil102Telangana, India[11]

³ PE (Pre-emergence) application was followed by a PoE (Post-emergence) application of Pyrithiobac sodium + Quizalofop-p-ethyl.[11]

Table 3: Effect of Diuron on Sesame (Sesamum indicum L.) Yield

Herbicide TreatmentApplication Rate (a.i./ha)Mean Grain Yield ( kg/ha )% Yield Loss vs. Best TreatmentStudy Location / Source
Diuron WP + Hand Weeding 650 g669.90%Tigray, Ethiopia[12][13]
Diuron WG + Hand Weeding 650 g647.73.3%Tigray, Ethiopia[12][13]
Diuron WP (Two applications) 650 g609.19.1%Tigray, Ethiopia[12][13]
Diuron WP (Single application) 650 g534.620.2%Tigray, Ethiopia[12][13]
Unweeded Control N/A115.182.8%Tigray, Ethiopia[12][13]

Experimental Protocols

Conducting accurate and reproducible herbicide efficacy trials is critical for generating reliable data. A generalized workflow for such field trials is outlined below, followed by specific methodologies from the cited studies.

Field_Trial_Workflow A 1. Site Selection & Analysis - Uniform soil type - Known weed history - Soil sampling (N, P, K) B 2. Experimental Design - Randomized Complete Block Design (RCBD) - Minimum 3-4 replications - Define plot size (e.g., 2x10m) A->B C 3. Plot Establishment - Seedbed preparation - Crop planting (uniform variety and rate) - Include untreated 'weedy' and 'weed-free' controls B->C D 4. Herbicide Application - Calibrated equipment - Apply at specified crop/weed stage (e.g., DAS) - Record environmental conditions C->D E 5. Data Collection - Crop injury/phytotoxicity ratings - Weed density and biomass - Crop growth parameters (height, tillers) - Final crop yield and yield components D->E F 6. Statistical Analysis - Analysis of Variance (ANOVA) - Mean separation tests (e.g., LSD, DMRT) - Determine statistical significance E->F G 7. Interpretation & Reporting - Summarize findings - Compare efficacy and crop safety - Draw conclusions F->G

Caption: Generalized workflow for a herbicide efficacy field trial.

Methodology Examples from Cited Studies:

  • Wheat Study (Isoproturon vs. 2,4-D):

    • Design: On-farm trials with wheat cv. GW-273.[8]

    • Treatments: Post-emergence application of Isoproturon (1.0 kg/ha ), 2,4-D (0.75 kg/ha ), and a tank mixture of both.[8]

    • Application Timing: Herbicides were applied 25-30 Days After Sowing (DAS).[8]

    • Data Collected: Weed control efficiency and final grain yield.[8]

  • Cotton Study (Diuron):

    • Design: Randomized block design with three replications.[11]

    • Treatments: Diuron 80% WP applied as a pre-emergence herbicide at rates of 0.5, 0.75, and 1.0 kg/ha , followed by a post-emergence application of other herbicides.[11]

    • Controls: Included mechanical weeding, polymulch, and an unweeded control.[11]

    • Data Collected: Weed density, weed dry matter, and final kapas (seed cotton) yield.[11]

  • Sesame Study (Diuron):

    • Design: Study conducted over two cropping seasons with 12 treatments.[12]

    • Application Timing: Weed control measures were applied at 10 and 30 Days after Seedling Emergence (DAE).[12]

    • Data Collected: Crop injury ratings, weed count and biomass at multiple intervals (10, 17, 30, and 37 DAE), and final sesame grain yield.[12]

Crop Phytotoxicity

While effective for weed control, urea herbicides can cause phytotoxicity to the crop if applied at excessive rates or under certain environmental conditions. Symptoms often include initial chlorosis (yellowing) and necrosis, particularly on older leaves, as the herbicide translocates upward through the xylem.[5][14] In severe cases, high doses can reduce plant stand and negatively impact yield. For instance, a study in cotton noted that Diuron at 1.0 kg/ha in black soil reduced the plant population due to its phytotoxic effect, leading to lower yields compared to the 0.75 kg/ha rate.[11] Similarly, pre-emergence application of Diuron was found to be lethal to maize and cowpea, while post-emergence applications at higher concentrations reduced leaf chlorophyll content.[15] Careful adherence to recommended dosages and application timing is crucial to ensure crop safety.[16]

References

Assessing Cross-Reactivity in Methabenzthiazuron Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methabenzthiazuron and Immunoassay Specificity

This compound is a selective urea (B33335) herbicide used for the control of broad-leaved weeds and grasses in various crops. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive method for detecting this compound residues in environmental and agricultural samples. A critical performance characteristic of any immunoassay is its specificity, which is determined by the degree of cross-reactivity with structurally related compounds. Understanding this cross-reactivity is paramount for accurate quantification and avoiding false-positive results.

Data Presentation: A Template for Comparison

To facilitate a clear comparison of immunoassay performance, all quantitative cross-reactivity data should be summarized in a structured table. The following table serves as a template for presenting experimental findings. Researchers can populate this table with their own data obtained from competitive immunoassays.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 1-(1,3-benzothiazol-2-yl)-1,3-dimethylureae.g., 1.0100
Thifensulfuron-methylStructureDataData
Metsulfuron-methylStructureDataData
ChlorsulfuronStructureDataData
DiuronStructureDataData
LinuronStructureDataData
IsoproturonStructureDataData
MetoxuronStructureDataData
FenuronStructureDataData
MonuronStructureDataData

Note: The IC50 value for this compound of 1.0 µg/L (1.0 ng/mL) is based on a published polyclonal antibody-based ELISA.[1] Cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of competing compound) x 100 .

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reliable and comparable cross-reactivity data. The following section outlines the methodology for a competitive indirect ELISA (ciELISA), a common format for small molecule detection.

Principle of Competitive Indirect ELISA (ciELISA)

In a competitive immunoassay, the analyte of interest (this compound) in the sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_standards Prepare this compound Standards & Competitor Solutions competition Add Antibody, Standards/Samples prep_standards->competition prep_samples Prepare Samples prep_samples->competition coating Coat Microplate with Antigen blocking Block Wells coating->blocking blocking->competition incubation1 Incubate competition->incubation1 washing1 Wash incubation1->washing1 add_secondary Add Enzyme-Conjugated Secondary Antibody washing1->add_secondary incubation2 Incubate add_secondary->incubation2 washing2 Wash incubation2->washing2 add_substrate Add Substrate washing2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 stop_reaction Stop Reaction incubation3->stop_reaction read_plate Read Absorbance stop_reaction->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate_ic50 Calculate IC50 Values plot_curve->calculate_ic50 calculate_cr Calculate Cross-Reactivity calculate_ic50->calculate_cr

Caption: Workflow for a competitive indirect ELISA.

Detailed Methodology
  • Antigen Coating:

    • Dilute the this compound-protein conjugate (coating antigen) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standard and the structurally related compounds to be tested in assay buffer (e.g., PBS with 0.1% BSA).

    • Add 50 µL of the standard or competing compound solution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody against this compound to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody and Detection:

    • Wash the plate three times with washing buffer.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for this compound and each of the tested compounds from their respective dose-response curves.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Mandatory Visualization

Competitive Immunoassay Principle

The following diagram illustrates the competitive binding principle that forms the basis of the immunoassay for this compound.

Competitive_Immunoassay cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Antibody Ag_coated1 Coated Antigen Ab1->Ag_coated1 Limited Binding Ag_free1 Analyte (this compound) Ag_free1->Ab1 Competes for binding Ab_Ag_free1 Antibody Analyte Ab2 Antibody Ag_coated2 Coated Antigen Ab2->Ag_coated2 High Binding Ag_free2 Analyte (this compound) Ag_free2->Ab2 Limited Competition Ab_Ag_coated2 Antibody Coated Antigen

Caption: Principle of a competitive immunoassay.

This guide provides the necessary framework for a robust and objective comparison of this compound immunoassay performance. By following these protocols and data presentation guidelines, researchers can generate high-quality, comparable data to ensure the accuracy and reliability of their analytical results.

References

A Comparative Guide to Analytical Methods for Methabenzthiazuron Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methodologies for the quantitative determination of Methabenzthiazuron, a widely used herbicide. The information is compiled from published research to assist laboratories in selecting and implementing appropriate analytical techniques. The guide details experimental protocols and presents key performance data to facilitate a direct comparison of different approaches.

Overview of Analytical Techniques

The analysis of this compound residues in environmental and agricultural matrices primarily relies on chromatographic techniques coupled with various detection methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation techniques employed. Detection is typically achieved using Diode Array Detection (DAD), Mass Spectrometry (MS), or a Nitrogen/Phosphorus Detector (NPD). The choice of method often depends on the matrix, required sensitivity, and the availability of instrumentation.

Inter-Laboratory Comparison and Proficiency Testing

While specific inter-laboratory comparison reports for this compound are often confidential to participating laboratories, proficiency testing (PT) schemes, such as those offered by Fapas, are available for this analyte.[1][2] Participation in such schemes is crucial for laboratories to assess their analytical performance against their peers and ensure the quality and reliability of their results.[1] These programs provide an independent check of a laboratory's procedures and the technical ability of its staff.[2]

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for this compound determination as reported in various studies. This data allows for a direct comparison of key analytical figures of merit.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-DADSoil0.047 µg/g0.15 µg/g>900.40 - 3.89[3]
LC-UVSoil2 - 3 µg/kg8 - 10 µg/kg~100Not Reported[4]
GC-NPDSoilNot ReportedLowest Detectable Level: Not specified79.2 - 83.3Not Reported[5]
LC-LC-MSWaterNot ReportedNot ReportedNot ReportedNot Reported[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical method. Below are summaries of experimental protocols described in the literature for the analysis of this compound.

Method 1: HPLC-DAD for this compound in Soil[3]
  • Sample Preparation and Extraction:

    • Microwave-Assisted Solvent Extraction (MASE) is employed.

    • Soil samples are spiked with this compound standard solution.

    • The extraction is performed using an appropriate solvent.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

    • Column: Specifics of the column used are detailed in the source study.

    • Mobile Phase: A suitable mobile phase composition and gradient are used for separation.

    • Detection: The DAD is set to a wavelength appropriate for this compound detection.

Method 2: LC-UV for this compound in Soil[4]
  • Sample Preparation and Extraction:

    • Fluidized-Bed Extraction (FBE) is utilized.[4]

    • Extraction is optimized using a fexIKA extractor at 110°C for three cycles with an acetone (B3395972)/water mixture.[4]

    • The total extraction time is 95 minutes for a 75 g soil sample with 150 mL of solvent.[4]

  • Cleanup:

    • Extracts are purified using a 500 mg silica (B1680970) Solid-Phase Extraction (SPE) cartridge.[4]

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatograph with UV detection.

    • Column: C18 Purosphere column (250 mm x 4 mm i.d.).[4]

    • Mobile Phase: An elution gradient of phosphoric acid aqueous solution (pH 2.2) and acetonitrile.[4]

    • Flow Rate: 0.8 mL/min.[4]

    • Temperature: 30°C.[4]

    • Detection: UV detection at 282 nm.[4]

Method 3: GC-NPD for this compound in Soil, Lentils, and Hay[5]
  • Sample Preparation and Extraction:

    • A modified extraction method based on Zweig (1976) and Al-Mughrabi et al. (1999) is used.[5]

    • Soil samples are extracted with acetone and dichloromethane.[5]

  • Cleanup:

    • A cleanup step is performed after extraction.

  • Chromatographic Conditions:

    • Instrument: Hewlett Packard model 5890 Gas Chromatograph with a Nitrogen/Phosphorus Detector (NPD).[5]

    • Column: 15 m long capillary column.[5]

    • Temperature Program: Initial oven temperature of 150°C, ramped at 10°C/min to a final temperature of 220°C.[5]

Visualizing the Analytical Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate a typical inter-laboratory comparison workflow and a comparison of the key features of the different analytical techniques.

InterLaboratory_Comparison_Workflow cluster_Coordination Coordination Center cluster_Labs Participating Laboratories cluster_Evaluation Data Evaluation & Reporting P_Coord Proficiency Test Provider (e.g., Fapas) P_SamplePrep Sample Preparation & Homogenization P_Coord->P_SamplePrep P_Dispatch Sample Dispatch P_SamplePrep->P_Dispatch Lab_Receipt Sample Receipt P_Dispatch->Lab_Receipt Test Samples Lab_Analysis Sample Analysis (Various Methods) Lab_Receipt->Lab_Analysis Lab_Report Result Submission Lab_Analysis->Lab_Report P_Collect Data Collection Lab_Report->P_Collect Analytical Results P_Stats Statistical Analysis (e.g., z-scores) P_Collect->P_Stats P_FinalReport Final Report Generation P_Stats->P_FinalReport P_FinalReport->Lab_Receipt Performance Feedback

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical_Method_Comparison cluster_Techniques Analytical Techniques This compound This compound Analysis HPLC HPLC-DAD Pros: Robust, Widely Available Cons: Moderate Sensitivity This compound->HPLC LCUV LC-UV Pros: Simple, Cost-Effective Cons: Lower Specificity This compound->LCUV GCNPD GC-NPD Pros: High Selectivity for N/P compounds Cons: Derivatization may be needed This compound->GCNPD LCMS LC-MS Pros: High Sensitivity & Specificity Cons: Higher Cost & Complexity This compound->LCMS

Caption: Comparison of analytical techniques for this compound.

References

Methabenzthiazuron Degradation in Soil: A Comparative Analysis of Allophanic and Nonallophanic Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature reveals a notable scarcity of direct comparative studies on the degradation kinetics of Methabenzthiazuron (MBT) in allophanic versus nonallophanic soils. However, existing research on the herbicide's adsorption characteristics and general principles of soil science allows for a robust theoretical comparison. This guide synthesizes the available information to provide researchers, scientists, and drug development professionals with an objective overview of the factors likely to govern MBT persistence in these distinct soil types.

This compound, a substituted urea (B33335) herbicide, is recognized for its slow degradation in both terrestrial and aquatic environments. Its persistence is largely attributed to its rapid and strong binding to soil colloids, particularly organic matter, which reduces its bioavailability for microbial degradation[1]. One study that directly investigated MBT in both allophanic and nonallophanic soils found no detectable degradation in either soil type over an incubation period of 42 days, underscoring its high persistence[1]. While this prevents a direct quantitative comparison of degradation rates, the fundamental differences between these soil types provide a basis for predicting variances in long-term herbicide fate.

Comparative Analysis of Soil Properties and Predicted Impact on Degradation

The primary distinction between allophanic and nonallophanic soils lies in their mineralogy and resulting physicochemical properties. Allophanic soils, derived from volcanic ash, are rich in allophane and imogolite, which are short-range order minerals with high surface area and variable surface charge. Nonallophanic soils, such as alfisols or mollisols, are typically dominated by crystalline clay minerals like montmorillonite (B579905) and kaolinite, which have a permanent negative charge.

These differences are expected to influence MBT degradation as outlined in the table below.

Soil PropertyAllophanic SoilsNonallophanic SoilsPredicted Impact on this compound Degradation
Primary Clay Minerals Allophane, ImogoliteCrystalline clays (B1170129) (e.g., montmorillonite, kaolinite)The high anion exchange capacity of allophane at low pH could potentially reduce the adsorption of the slightly cationic MBT molecule, making it more available for degradation. Conversely, the high surface area could also lead to strong physical sequestration.
Surface Charge Variable, pH-dependentPermanent negative chargeThe variable charge of allophanic soils may lead to more complex adsorption-desorption dynamics for MBT compared to the predominantly cation exchange-driven interactions in nonallophanic soils.
Organic Matter (OM) Content Typically high and well-stabilizedVariableHigh organic matter content in both soil types is the dominant factor for MBT adsorption[1]. In allophanic soils, the formation of stable allophane-humus complexes could lead to very strong sequestration of MBT, significantly hindering its microbial degradation.
Microbial Community Often unique and adapted to volcanic soil conditionsDiverse, depending on climate and managementMicrobial degradation is the primary pathway for MBT breakdown. The specific microbial consortia present in each soil type will ultimately determine the rate of degradation. To date, no studies have compared the efficacy of microbial communities from allophanic and nonallophanic soils in degrading MBT.

Experimental Protocols

While no studies have detailed a degradation-specific protocol for MBT in these soils, the following methodology is adapted from a comprehensive adsorption study and general protocols for determining herbicide half-life. This provides a framework for future comparative research.

Soil Sample Collection and Preparation
  • Collect soil samples from the A horizon (0-20 cm depth) of both a typical allophanic soil (e.g., an Andisol) and a nonallophanic soil (e.g., an Alfisol).

  • Air-dry the soil samples at room temperature and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Characterize the physicochemical properties of each soil, including pH, organic matter content, particle size distribution (texture), and clay mineralogy (via X-ray diffraction).

Degradation Study (Incubation)
  • Distribute 100 g of each air-dried soil into individual microcosms (e.g., 250 mL glass jars).

  • Fortify the soil samples with a solution of this compound in a carrier solvent (e.g., acetone) to achieve a final concentration relevant to field application rates. Include control samples treated only with the carrier solvent.

  • Allow the solvent to evaporate completely in a fume hood.

  • Adjust the soil moisture content to 60-80% of field capacity and maintain this level throughout the experiment by periodic weighing and addition of deionized water.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a period of up to 180 days. The extended duration is necessary due to the known high persistence of MBT.

  • Sacrifice replicate microcosms for each soil type at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 120, 180 days).

Residue Analysis
  • Extract MBT and its potential metabolites from the soil samples using an appropriate solvent system (e.g., acetone/water mixture) and a suitable extraction technique (e.g., fluidized-bed extraction or pressurized liquid extraction)[2].

  • Clean up the extracts using solid-phase extraction (SPE) to remove interfering co-extractives.

  • Quantify the concentration of MBT in the final extracts using High-Performance Liquid Chromatography (HPLC) with UV detection[1][2].

  • Calculate the half-life (DT50) of this compound in each soil type by fitting the concentration data to a first-order degradation kinetics model.

Visualization of Factors Influencing Herbicide Degradation in Soil

The following diagram illustrates the complex interplay of factors that govern the degradation of a herbicide like this compound in the soil environment.

G cluster_soil Soil Environment cluster_factors Influencing Factors Herbicide This compound in Soil Adsorption Adsorption to Organic Matter & Clay Herbicide->Adsorption Binding Bioavailability Bioavailable Herbicide Herbicide->Bioavailability Partitioning Adsorption->Herbicide Desorption Degradation Degradation Bioavailability->Degradation Metabolites Metabolites Degradation->Metabolites SoilType Soil Type (Allophanic vs. Nonallophanic) SoilType->Adsorption MicrobialActivity Microbial Activity SoilType->MicrobialActivity MicrobialActivity->Degradation OM_Content Organic Matter Content OM_Content->Adsorption pH Soil pH pH->Adsorption pH->MicrobialActivity MoistureTemp Moisture & Temperature MoistureTemp->MicrobialActivity

Caption: Factors influencing this compound degradation in soil.

References

A Researcher's Guide to Selecting and Verifying Methabenzthiazuron Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Importance of High-Quality Reference Materials

Methabenzthiazuron is a herbicide, and its accurate quantification is crucial in environmental monitoring, food safety analysis, and toxicological studies.[1] Certified Reference Materials (CRMs) provide a benchmark for these analyses, ensuring that the results are traceable to a known standard.[2][3] When selecting a reference material, it is essential to consider factors such as certified purity, uncertainty, and traceability to national or international standards.[2][3]

Key Suppliers of this compound Reference Materials

Several reputable suppliers offer this compound reference materials. While this is not an exhaustive list, it includes prominent vendors who often provide materials with accompanying quality documentation:

  • Sigma-Aldrich (TraceCERT®): Often provides certified reference materials produced under ISO/IEC 17025 and ISO 17034 accreditation, with traceability to primary materials from National Metrology Institutes (NMIs) like NIST.

  • AccuStandard: Offers a range of Certified Reference Materials (CRMs) for pesticide testing, meeting requirements of various regulatory bodies.

  • LGC Standards: A global leader in reference standards, with a long history of producing pesticide reference materials.

  • Dr. Ehrenstorfer: Now part of the LGC Group, this brand has over 40 years of experience in pesticide analysis.

  • HPC Standards GmbH: Specializes in high-purity reference materials for food and environmental analysis, meeting international quality requirements.

  • MedchemExpress: Provides analytical standards of this compound intended for research and analytical applications.

Quantitative Data Comparison

Direct comparative data from a single study is unavailable. However, users can and should compare the information provided on the Certificate of Analysis (CoA) from each supplier. The following table provides a template for organizing this critical information.

Parameter Supplier A Supplier B Supplier C Supplier D
Product Number e.g., DRE-C14960000
CAS Number 18691-97-918691-97-918691-97-918691-97-9
Certified Purity (%) As stated on CoA
Uncertainty (±%) As stated on CoA
Accreditation e.g., ISO 17034
Traceability e.g., NIST SRM
Format e.g., Neat solid
Storage Conditions e.g., 2-8°C
Lot Number

Experimental Protocol for In-House Verification of this compound Reference Material

It is good laboratory practice to verify the purity and concentration of a new reference material, especially when switching suppliers or using a new lot. The following protocol describes a method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To verify the purity of a this compound reference material and confirm the concentration of a prepared stock solution.

Materials:

  • This compound reference material

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Formic acid (analytical grade)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Preparation of Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference material into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the material in a small amount of acetonitrile and then bring to volume with acetonitrile.

    • Calculate the exact concentration based on the weighed amount and the certified purity from the CoA.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase Gradient: A suitable gradient could be starting at 70% A / 30% B, ramping to 10% A / 90% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 275 nm

  • Analysis:

    • Inject the prepared calibration standards to generate a calibration curve.

    • Inject a freshly prepared solution from the same reference material (weighed independently) to check for consistency.

    • If comparing two different suppliers, prepare stock and working solutions for both in the same manner and analyze them in the same sequence.

  • Data Analysis:

    • Assess the purity of the reference material by examining the chromatogram for any impurity peaks. Calculate the area percentage of the main peak.

    • Generate a linear regression of the calibration curve (Peak Area vs. Concentration). The coefficient of determination (R²) should be >0.99.

    • Quantify the independently prepared check standard against the calibration curve. The calculated concentration should be within an acceptable range (e.g., 98-102%) of the theoretical concentration.

Workflow for Reference Material Selection and Verification

The following diagram illustrates the logical workflow for selecting and verifying a this compound reference material.

A Identify Analytical Need for This compound Standard B Research and Identify Potential Suppliers A->B C Request and Compare Certificates of Analysis (CoA) B->C D Evaluate Key Parameters: - Purity & Uncertainty - Accreditation (ISO 17034) - Traceability C->D E Select and Procure Reference Material D->E F Perform In-House Verification (e.g., HPLC Analysis) E->F G Does Material Meet Acceptance Criteria? F->G H Approve for Routine Use G->H Yes I Contact Supplier and Investigate Discrepancy G->I No I->B

Caption: Workflow for selecting and verifying a reference material.

Conclusion

While a definitive ranking of this compound reference materials from different suppliers based on accuracy requires extensive, publicly available inter-laboratory comparison data, researchers can ensure the quality of their results by following a systematic approach. This involves a careful review of the supplier's documentation, with a focus on certified purity, uncertainty, and accreditation, followed by a rigorous in-house verification using a validated analytical method. This due diligence is a critical investment in the integrity and reliability of your research data.

References

Efficacy of Methabenzthiazuron Commercial Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal efficacy of Methabenzthiazuron, a widely used urea-based herbicide. Due to a lack of publicly available studies directly comparing different commercial formulations of this compound, this guide focuses on the performance of this compound as an active ingredient in comparison to other alternative herbicides. The data presented is compiled from peer-reviewed studies to provide a quantitative and objective overview for research and development professionals.

Executive Summary

This compound is a selective, pre- and post-emergence herbicide effective against a range of broadleaf weeds and grasses in various crops, including cereals, legumes, and maize.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II.[2] While specific comparative data on commercial formulations like Tribunil® is limited in the available literature, studies on the active ingredient provide valuable insights into its performance relative to other herbicides. This guide synthesizes available data on weed control efficiency, crop yield, and phytotoxicity, and provides standardized experimental protocols for reproducibility.

Performance Comparison of this compound and Alternatives

The following tables summarize the quantitative data on the efficacy of this compound compared to other herbicides in key crops.

Table 1: Weed Control Efficacy and Crop Yield in Wheat

HerbicideActive IngredientApplication Rate (Product/ha)Target WeedWeed Control Efficiency (%)Wheat Yield ( kg/ha )Source
This compoundThis compound1.0 kgSoursob (Oxalis pes-caprae)~55%2050Peirce, 1977
This compoundThis compound2.0 kgSoursob (Oxalis pes-caprae)~70%2100Peirce, 1977
This compoundThis compound3.0 kgSoursob (Oxalis pes-caprae)~75%2000Peirce, 1977
LinuronLinuron1.0 kgSoursob (Oxalis pes-caprae)~40%1950Peirce, 1977
LinuronLinuron2.0 kgSoursob (Oxalis pes-caprae)~60%2000Peirce, 1977
LinuronLinuron3.0 kgSoursob (Oxalis pes-caprae)~70%1900Peirce, 1977
DiuronDiuron1.0 kgSoursob (Oxalis pes-caprae)~80%1850Peirce, 1977
DiuronDiuron2.0 kgSoursob (Oxalis pes-caprae)~85%1600Peirce, 1977
DiuronDiuron3.0 kgSoursob (Oxalis pes-caprae)~90%1300Peirce, 1977
Untreated Control--Soursob (Oxalis pes-caprae)0%1750Peirce, 1977

Table 2: Phytotoxicity and Weed Control in Sorghum (Pre-emergence application)

HerbicideActive Ingredient(s)Application Rate (a.i. g/10a )Phytotoxicity (0-9 scale)Weed Control (%)Sorghum YieldSource
This compound (WP)This compound157.51Not specifiedNot significantly affectedHwang et al., 2016
Simazine (WP)Simazine752Not specifiedNot significantly affectedHwang et al., 2016
Oxadiargyl (EC)Oxadiargyl5.1Slight32Not specifiedHwang et al., 2016
Dimethenamid + Pendimethalin (EC)Dimethenamid-P + Pendimethalin75Slight68Not specifiedHwang et al., 2016

Note on Phytotoxicity Scale: 0 = no injury, 9 = complete plant death.

Experimental Protocols

The following are generalized experimental protocols for assessing herbicide efficacy, based on common practices cited in the literature. For specific details, referring to the original publications is recommended.

General Field Trial Protocol for Herbicide Efficacy in Cereals
  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Plot Size: Dependent on the specific trial, but a common size is 40 m x 3 m.[3]

  • Crop and Seeding: A certified wheat variety is sown at a recommended seed rate (e.g., 112 kg/ha ) with a specified row spacing (e.g., 22 cm).

  • Herbicide Application:

    • Timing: Pre-emergence (within a few days of sowing) or post-emergence (typically at the 2-3 leaf stage of the crop).

    • Equipment: A calibrated sprayer (e.g., tractor-mounted or knapsack) designed for small plot research, delivering a specified volume of spray solution (e.g., 100 L/ha).

    • Treatments: Include different herbicide formulations, varying application rates, a hand-weeded control, and an untreated (weedy) control.

  • Data Collection:

    • Weed Density and Biomass: Assessed at set intervals (e.g., 30 and 60 days after treatment) using quadrats (e.g., 1m x 1m) placed randomly within each plot. Weeds are counted, harvested, dried, and weighed.

    • Phytotoxicity: Visually assessed on a scale of 0 to 9 or 0 to 100% at regular intervals after application.

    • Crop Yield: Harvested from a central area of each plot to minimize edge effects. Grain is threshed, cleaned, and weighed. Moisture content is measured to standardize yield data.

  • Statistical Analysis: Data is subjected to Analysis of Variance (ANOVA) to determine the significance of treatment effects. Mean separation tests (e.g., LSD or Duncan's Multiple Range Test) are used to compare treatment means.

Visualizing Experimental Workflow and Signaling Pathways

To illustrate the logical flow of a typical herbicide efficacy trial and the mechanism of action of this compound, the following diagrams are provided in DOT language.

Herbicide_Efficacy_Trial_Workflow A Field Preparation (Plowing, Fertilization) B Plot Establishment (Randomized Block Design) A->B C Crop Sowing B->C D Herbicide Application (Pre/Post-emergence) C->D E Data Collection - Weed Density/Biomass - Phytotoxicity - Crop Vigor D->E Observation Period F Crop Harvest - Yield Measurement E->F G Data Analysis (ANOVA, Mean Comparison) F->G H Results & Conclusion G->H

Caption: Workflow of a typical field experiment to evaluate herbicide efficacy.

Methabenzthiazuron_Mode_of_Action cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB ElectronTransport Electron Transport Chain QB->ElectronTransport p1 QB->p1 Light Light Energy Light->P680 This compound This compound This compound->QB Binds to D1 protein, blocking electron flow ATP_NADPH ATP & NADPH Production (Photosynthesis) ElectronTransport->ATP_NADPH PlantGrowth Plant Growth ATP_NADPH->PlantGrowth Inhibition INHIBITION Block BLOCK p1->ElectronTransport

Caption: Mode of action of this compound in inhibiting photosynthesis.

References

Comparative Adsorption of Methabenzthiazuron Across Diverse Soil Types: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methabenzthiazuron (MBT) adsorption across various soil types, supported by experimental data. The objective is to offer a clear understanding of how different soil properties influence the adsorption behavior of this herbicide, a critical factor in assessing its environmental fate and potential for off-site transport.

Data Summary of this compound Adsorption

The adsorption of this compound in soil is significantly influenced by the soil's physicochemical properties, particularly organic matter content.[1][2] The Freundlich isotherm model is commonly used to describe the adsorption behavior of MBT in soil, indicating a heterogeneous adsorption process.[1][2]

The following tables summarize the physicochemical characteristics of various soils and the corresponding Freundlich adsorption constants for this compound, primarily derived from a study by Báez et al. (2006).[1]

Table 1: Physicochemical Properties of Selected Soils

Soil Name/TypepH (in H₂O)Organic Matter (%)Clay (%)Sand (%)Silt (%)Cation Exchange Capacity (cmol(+)/kg)
Pocuro (Nonallophanic)7.31.818.056.026.012.5
Quillota (Nonallophanic)6.92.522.048.030.018.2
Los Hornos (Nonallophanic)7.13.225.045.030.021.8
Cristo Redentor (Nonallophanic)6.84.528.040.032.025.5
Colunquen (Nonallophanic)7.51.515.065.020.010.8
Temuco (Allophanic)6.210.235.025.040.035.2

Data sourced from Báez et al., 2006.

Table 2: Freundlich Adsorption Constants for this compound on Different Soil Types

Soil Name/TypeFreundlich Adsorption Coefficient (K_f) [ (µg/g) / (µg/mL)¹ᐟⁿ ]Freundlich Exponent (1/n)
Pocuro (Nonallophanic)5.30.73
Quillota (Nonallophanic)8.90.71
Los Hornos (Nonallophanic)12.50.69
Cristo Redentor (Nonallophanic)20.10.68
Colunquen (Nonallophanic)4.80.75
Temuco (Allophanic)82.10.66

Data sourced from Báez et al., 2006.

The data clearly indicates that the allophanic soil (Temuco), with its high organic matter content, exhibits a significantly higher adsorption capacity (K_f) for this compound compared to the nonallophanic soils. Among the nonallophanic soils, a positive correlation is observed between organic matter content and the K_f value.

Experimental Protocols

The following is a detailed methodology for conducting a comparative adsorption study of this compound on different soil types using the batch equilibrium method.

1. Materials and Reagents:

  • This compound (MBT): Analytical grade standard.

  • Soils: A selection of soils with varying physicochemical properties. Air-dry the soils and sieve through a 2-mm mesh.

  • Calcium Chloride (CaCl₂): 0.01 M solution, used as a background electrolyte to maintain constant ionic strength and minimize cation exchange effects.

  • Acetonitrile: HPLC grade, for preparing stock solutions and mobile phase.

  • Water: Deionized or Milli-Q water.

  • Centrifuge tubes: 50 mL capacity with screw caps.

  • Mechanical shaker: To equilibrate the soil-herbicide suspensions.

  • Centrifuge: Capable of reaching speeds required for separating soil from the supernatant.

  • High-Performance Liquid Chromatograph (HPLC): Equipped with a suitable detector (e.g., UV) and column for the analysis of this compound.

2. Experimental Procedure:

  • Preparation of MBT Stock and Working Solutions:

    • Prepare a stock solution of MBT in acetonitrile.

    • From the stock solution, prepare a series of aqueous working solutions of varying concentrations in 0.01 M CaCl₂.

  • Adsorption Kinetics (Preliminary Experiment):

    • To determine the equilibrium time, place a known mass of each soil (e.g., 2 g) into separate centrifuge tubes.

    • Add a fixed volume (e.g., 20 mL) of a mid-range MBT working solution to each tube.

    • Shake the tubes for different time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

    • After each time interval, centrifuge the tubes to separate the solid and liquid phases.

    • Analyze the supernatant for the concentration of MBT.

    • The equilibrium time is the point at which the concentration of MBT in the solution remains constant.

  • Batch Adsorption Isotherms:

    • Place a known mass of each soil (e.g., 2 g) into a series of centrifuge tubes.

    • Add a fixed volume (e.g., 20 mL) of the different MBT working solutions to the tubes, covering a range of concentrations.

    • Include control samples containing only the soil and the background electrolyte solution (0.01 M CaCl₂) to check for any interfering substances.

    • Shake the tubes for the predetermined equilibrium time at a constant temperature.

    • After shaking, centrifuge the tubes.

    • Carefully collect the supernatant and filter it if necessary.

    • Analyze the concentration of MBT in the supernatant using HPLC.

  • Data Analysis:

    • Calculate the amount of MBT adsorbed to the soil (C_s) using the following equation: C_s = (C_initial - C_equilibrium) * V / M where:

      • C_initial is the initial concentration of MBT in the solution.

      • C_equilibrium is the concentration of MBT in the supernatant at equilibrium.

      • V is the volume of the solution.

      • M is the mass of the soil.

    • Fit the adsorption data to the Freundlich isotherm model: log(C_s) = log(K_f) + (1/n) * log(C_equilibrium) where:

      • K_f is the Freundlich adsorption coefficient.

      • 1/n is the Freundlich exponent, which indicates the nonlinearity of the adsorption.

Visualizations

Experimental Workflow for Comparative Adsorption Study

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results soil_prep Soil Sample Preparation (Drying, Sieving) batch_setup Batch Equilibrium Setup (Soil + MBT Solution) soil_prep->batch_setup mbt_prep This compound Solution Preparation (Stock & Working) mbt_prep->batch_setup shaking Equilibration (Shaking for determined time) batch_setup->shaking separation Phase Separation (Centrifugation) shaking->separation supernatant_analysis Supernatant Analysis (HPLC) separation->supernatant_analysis data_calculation Data Calculation (Amount Adsorbed) supernatant_analysis->data_calculation isotherm_modeling Isotherm Modeling (Freundlich Equation) data_calculation->isotherm_modeling comparison Comparative Analysis of Adsorption Parameters (Kf, 1/n) isotherm_modeling->comparison

Caption: Workflow for comparative soil adsorption studies.

This guide provides a foundational understanding of the comparative adsorption of this compound on different soil types. The presented data and protocols can be utilized by researchers to design and interpret experiments aimed at evaluating the environmental behavior of this and other similar chemical compounds.

References

A Comparative Guide: MASE vs. Soxhlet Extraction for Methabenzthiazuron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of the herbicide Methabenzthiazuron, selecting an efficient and reliable extraction method is a critical first step. This guide provides an objective comparison of Microwave-Assisted Solvent Extraction (MASE) and traditional Soxhlet extraction, supported by experimental data, to inform the selection of the most appropriate technique for your analytical needs.

Performance Comparison: MASE Outperforms Soxhlet

Experimental studies have demonstrated that MASE is a more efficient method for extracting this compound from soil matrices compared to the conventional Soxhlet technique. Data consistently shows that MASE yields higher recovery rates. In a comparative study, recoveries from MASE were consistently 5–20% higher than those obtained with Soxhlet extraction. For instance, in a soil sample fortified with 137 µg g⁻¹ of this compound, MASE recovered 122 µg g⁻¹, whereas Soxhlet extraction recovered 116 µg g⁻¹.

Beyond superior recovery, MASE offers significant advantages in terms of time and solvent consumption, positioning it as a more environmentally friendly and cost-effective "green" chemistry approach.

Quantitative Data Summary

The following table summarizes the key performance metrics for MASE and Soxhlet extraction of this compound from soil samples.

ParameterMASESoxhlet Extraction
Recovery Rate >90% in various soil types5-20% lower than MASE
Extraction Time Approximately 7 minutes16 - 24 hours
Solvent Consumption ~4 mL per 0.1-0.15 g sample~20 mL per 1 g sample
Sample Size 0.1 - 0.15 g~1 g

Experimental Protocols

Microwave-Assisted Solvent Extraction (MASE)

The MASE method leverages microwave energy to heat the solvent and sample, accelerating the extraction process.

Materials and Reagents:

  • Soil sample containing this compound

  • Methanol or Acetonitrile (HPLC grade)

  • Microwave extraction system

  • Extraction vessels

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

  • HPLC-DAD for analysis

Procedure:

  • A small sample of soil (approximately 0.1-0.15 g) is weighed and placed into a microwave extraction vessel.

  • An appropriate volume of extraction solvent (e.g., 4 mL of methanol) is added to the vessel.

  • The vessel is sealed and placed in the microwave extraction system.

  • The sample is subjected to a multi-step microwave heating program. A typical program involves:

    • 2 minutes at 350 W

    • 3 minutes at 500 W

    • 2 minutes of venting (0 W)

  • After cooling, the extract is filtered and is then ready for analysis by HPLC-DAD.

Soxhlet Extraction

Soxhlet extraction is a classical technique that uses continuous solvent reflux over a solid sample.

Materials and Reagents:

  • Soil sample containing this compound

  • Acetone and Hexane (pesticide quality)

  • Anhydrous sodium sulfate (B86663)

  • Soxhlet extraction apparatus (including thimble, extractor, condenser, and round-bottom flask)

  • Heating mantle

  • Rotary evaporator

  • HPLC-DAD for analysis

Procedure:

  • A 1 g soil sample is mixed with anhydrous sodium sulfate to remove moisture.

  • The mixture is placed in a cellulose (B213188) extraction thimble.

  • The thimble is placed into the Soxhlet extractor.

  • Approximately 20 mL of an acetone/hexane mixture is added to the round-bottom flask.

  • The apparatus is assembled, and the solvent is heated to reflux.

  • The extraction is allowed to proceed for 16-24 hours.

  • After extraction, the solvent is concentrated using a rotary evaporator.

  • The resulting extract is reconstituted in a suitable solvent for HPLC-DAD analysis.

Visualizing the Workflows

The following diagrams illustrate the distinct experimental workflows for MASE and Soxhlet extraction.

MASE_Workflow cluster_MASE MASE Workflow node_sample_prep Sample Weighing (0.1-0.15 g) node_solvent_add Add Solvent (Methanol) node_sample_prep->node_solvent_add node_microwave Microwave Extraction (350W -> 500W) node_solvent_add->node_microwave node_cooling Cooling & Venting node_microwave->node_cooling node_filtration Filtration node_cooling->node_filtration node_analysis HPLC-DAD Analysis node_filtration->node_analysis

Caption: Experimental workflow for Microwave-Assisted Solvent Extraction (MASE).

Soxhlet_Workflow cluster_Soxhlet Soxhlet Extraction Workflow node_sample_prep Sample Weighing & Mixing (1 g with Na2SO4) node_thimble Load Thimble node_sample_prep->node_thimble node_extraction Soxhlet Extraction (16-24 hours) node_thimble->node_extraction node_concentration Solvent Concentration (Rotary Evaporator) node_extraction->node_concentration node_reconstitution Reconstitution node_concentration->node_reconstitution node_analysis HPLC-DAD Analysis node_reconstitution->node_analysis

Caption: Experimental workflow for traditional Soxhlet extraction.

A Comparative Environmental Impact Assessment: Methabenzthiazuron vs. Newer Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the older herbicide Methabenzthiazuron against a selection of newer generation herbicides, including Glyphosate, Glufosinate, Sulfosulfuron (a sulfonylurea), and Imazamox (an imidazolinone). The assessment is based on key environmental fate and ecotoxicity parameters supported by experimental data.

Data Presentation: Quantitative Comparison of Herbicides

The following tables summarize the key environmental impact parameters for this compound and the selected newer herbicides. Data has been compiled from various scientific sources and regulatory databases.

Table 1: Soil Persistence and Water Solubility

HerbicideChemical ClassSoil Half-life (DT50) (days)Water Solubility (mg/L)Interpretation
This compound Benzothiazole urea30 - 9059Moderately Persistent, Moderately Soluble
Glyphosate Phosphonoglycine7 - 6012,000Non-persistent to Moderately Persistent, Highly Soluble
Glufosinate Phosphinic acid6 - 211,370,000Non-persistent, Very Highly Soluble
Sulfosulfuron Sulfonylurea11 - 4129 (pH 5), 1640 (pH 7)Non-persistent to Moderately Persistent, pH-dependent Solubility
Imazamox Imidazolinone12 - 494,200Non-persistent to Moderately Persistent, Highly Soluble

Table 2: Ecotoxicity to Non-Target Organisms

HerbicideFish (96h LC50, mg/L)Aquatic Invertebrates (48h EC50, mg/L)Algae (72h EC50, mg/L)Birds (Acute Oral LD50, mg/kg bw)
This compound 10 - 10010 - 1000.01 - 0.1> 5000
Glyphosate > 100> 1001 - 10> 5000
Glufosinate > 100> 1001 - 10> 2000
Sulfosulfuron > 100> 1000.1 - 1> 2250
Imazamox > 100> 100> 100> 2150

Experimental Protocols

The data presented in the tables above are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

Soil Persistence (DT50) - Aerobic Soil Degradation (Based on OECD Guideline 307)

This test evaluates the rate of degradation of a chemical in soil under aerobic conditions.

  • Test System: Soil samples are collected from relevant agricultural areas. The soil is sieved and its characteristics (pH, organic carbon content, texture) are determined.

  • Test Substance Application: The herbicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 120 days. A continuous flow of air is passed through the incubation flasks to maintain aerobic conditions.

  • Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted. The concentration of the parent herbicide and its major degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer.

  • Data Analysis: The decline of the herbicide concentration over time is plotted, and the time for 50% dissipation (DT50) is calculated, typically using first-order kinetics.

Aquatic Toxicity

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

  • Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

  • Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in tanks with controlled water quality parameters (temperature, pH, dissolved oxygen).

  • Exposure: Fish are exposed to a range of concentrations of the herbicide in water for 96 hours. A control group is exposed to water without the herbicide.

  • Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 (Lethal Concentration 50%) is calculated using statistical methods, such as probit analysis.

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna (a small crustacean) is the standard test organism.

  • Exposure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the herbicide in water for 48 hours.

  • Endpoint: The number of immobilized daphnids (unable to swim) is observed at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 (Effective Concentration 50%) for immobilization is calculated.

This test evaluates the effect of a substance on the growth of algae.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.

  • Exposure: Algal cultures are exposed to various concentrations of the herbicide in a nutrient-rich medium for 72 hours under constant light and temperature.

  • Endpoint: The growth of the algae is measured by cell counts or other methods to determine biomass.

  • Data Analysis: The 72-hour EC50 for growth inhibition is calculated.

Avian Acute Oral Toxicity (Based on OECD Guideline 223)

This test determines the acute oral toxicity of a substance to birds.

  • Test Species: A standard bird species, such as the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos), is used.

  • Administration: A single oral dose of the herbicide is administered to the birds.

  • Observation: The birds are observed for a period of 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 (Lethal Dose 50%) is calculated, which is the dose that is lethal to 50% of the test birds.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of the herbicides and a typical experimental workflow for determining soil persistence.

G cluster_workflow Experimental Workflow: Soil Persistence (DT50) soil_collection 1. Soil Collection & Sieving characterization 2. Soil Characterization soil_collection->characterization application 3. Herbicide Application characterization->application incubation 4. Incubation (Controlled Temp/Moisture) application->incubation sampling 5. Sampling (Time Intervals) incubation->sampling extraction 6. Solvent Extraction sampling->extraction analysis 7. HPLC/MS Analysis extraction->analysis calculation 8. DT50 Calculation analysis->calculation

Caption: Workflow for determining herbicide soil half-life (DT50).

G cluster_pathway Mechanism of Action: this compound This compound This compound PSII Photosystem II (PSII) in Chloroplasts This compound->PSII Inhibits ElectronTransport Electron Transport Chain PSII->ElectronTransport Blocks electron flow ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Stops Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Prevents

Caption: this compound inhibits photosynthesis at Photosystem II.

G cluster_pathway Mechanism of Action: Glyphosate Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits ShikimatePathway Shikimate Pathway EPSPS->ShikimatePathway Blocks key step in AromaticAminoAcids Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) ShikimatePathway->AromaticAminoAcids Prevents synthesis of ProteinSynthesis Protein Synthesis & Plant Growth AromaticAminoAcids->ProteinSynthesis Essential for

Caption: Glyphosate blocks the shikimate pathway, halting amino acid production.

G cluster_pathway Mechanism of Action: Glufosinate Glufosinate Glufosinate GlutamineSynthetase Glutamine Synthetase Glufosinate->GlutamineSynthetase Inhibits Glutamine Glutamine Synthesis GlutamineSynthetase->Glutamine Blocks Ammonia (B1221849) Ammonia Accumulation Glutamine->Ammonia Leads to PhotosynthesisInhibition Inhibition of Photosynthesis Ammonia->PhotosynthesisInhibition Causes

Caption: Glufosinate inhibits glutamine synthetase, leading to toxic ammonia buildup.

G cluster_pathway Mechanism of Action: Sulfonylureas & Imidazolinones Herbicides Sulfonylureas (e.g., Sulfosulfuron) Imidazolinones (e.g., Imazamox) ALS Acetolactate Synthase (ALS) Herbicides->ALS Inhibit AminoAcidSynthesis Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) ALS->AminoAcidSynthesis Blocks ProteinSynthesis Protein Synthesis & Cell Division AminoAcidSynthesis->ProteinSynthesis Essential for PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Stops

Safety Operating Guide

Proper Disposal of Methabenzthiazuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Methabenzthiazuron, a herbicide used in various agricultural applications.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as very toxic to aquatic life with long-lasting effects.[2][3][4]

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with the following safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles if eye contact is likely.[5]

  • Skin Protection: Chemical-resistant gloves and coveralls are recommended.

  • Respiratory Protection: In dusty or misty conditions, a dust mask is recommended.

Handling and Storage:

  • Use only in well-ventilated areas to prevent the buildup of dust in the air.

  • Wash hands thoroughly after handling.

  • Store containers in a cool, dry, and well-ventilated place. The storage area should be locked and inaccessible to children.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Keep the chemical in its original, tightly closed container.

Step-by-Step Disposal Procedures

Proper disposal of this compound and its containers is regulated and must be performed in accordance with local, state, and federal guidelines. Never pour this compound down sinks, toilets, or any drains.

1. Management of Unused or Excess this compound:

The most environmentally sound method for managing small amounts of excess this compound is to use it for its intended purpose according to the product label. If this is not feasible:

  • Do Not Discard as Regular Waste: this compound must not be disposed of with household or general laboratory garbage.

  • Hazardous Waste Collection: Unwanted this compound should be treated as hazardous waste. Contact your local environmental agency or solid waste management authority to find a designated household hazardous waste collection program.

  • Transportation: When transporting the chemical to a disposal facility, ensure it is in its original, securely sealed container. Prevent shifting or spilling during transport.

2. Disposal of Empty this compound Containers:

An empty container can be as hazardous as a full one due to residual contents. Never reuse empty pesticide containers for any other purpose.

  • Triple Rinsing: All empty containers must be triple-rinsed.

    • Fill the container one-quarter full with clean water.

    • Securely replace the cap and shake for 30 seconds.

    • Pour the rinse water (rinsate) into the spray tank to be used as part of the pesticide application.

    • Repeat this rinsing procedure two more times.

  • Rendering Unusable: After triple-rinsing, puncture and crush the container to prevent reuse.

  • Final Disposal: Dispose of the rinsed, unusable container in the trash, or check with your local recycling facility to see if they accept pesticide containers.

3. Spill Management and Cleanup:

In the event of a spill, take immediate action to contain it and prevent environmental contamination.

  • Safety First: Ensure the area is well-ventilated and wear appropriate PPE.

  • Containment: Prevent further leakage or spillage if it is safe to do so. For powder spills, cover with a plastic sheet to minimize the spread of dust.

  • Cleanup:

    • For small spills, absorb the material with sand, earth, or another non-combustible absorbent.

    • Mechanically collect the spilled material, placing it into suitable, labeled containers for disposal. Avoid creating dust.

  • Decontamination: Thoroughly clean the contaminated surface.

  • Disposal of Contaminated Materials: All cleanup materials and contaminated soil should be placed in a sealed, labeled container and disposed of as hazardous waste through your local authority.

Disposal Method Summary

Waste TypeKey Disposal Steps
Unused/Excess this compound 1. Use as directed on the label if possible. 2. If unusable, treat as hazardous waste. 3. Contact your local hazardous waste facility for collection/disposal.
Empty Containers 1. Do not reuse. 2. Triple-rinse the container, adding rinsate to the spray mixture. 3. Puncture and crush the container. 4. Dispose of in accordance with local regulations (trash or recycling).
Spill Cleanup Debris 1. Contain the spill and absorb with inert material. 2. Place all contaminated materials in a sealed, labeled container. 3. Dispose of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Methabenzthiazuron_Disposal_Workflow cluster_assessment Initial Assessment cluster_product Unused Product cluster_container Empty Container cluster_spill Spill Material start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type can_use Can excess product be used per label instructions? waste_type->can_use Unused Product triple_rinse Triple-rinse container waste_type->triple_rinse Empty Container contain_spill Contain spill & collect material with absorbent waste_type->contain_spill Spill Material use_product Use according to label directions can_use->use_product Yes hazardous_waste Treat as Hazardous Waste can_use->hazardous_waste No end_node End: Proper Disposal Complete use_product->end_node contact_authority Contact Local Hazardous Waste Authority for disposal instructions hazardous_waste->contact_authority contact_authority->end_node puncture Puncture and crush container triple_rinse->puncture dispose_container Dispose in trash or via approved recycling program puncture->dispose_container dispose_container->end_node hazardous_waste_spill Treat as Hazardous Waste contain_spill->hazardous_waste_spill contact_authority_spill Contact Local Hazardous Waste Authority for disposal hazardous_waste_spill->contact_authority_spill contact_authority_spill->end_node

Caption: Workflow for this compound Waste Disposal.

References

Essential Safety and Logistics for Handling Methabenzthiazuron

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methabenzthiazuron. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on the handling activity.

ActivityBody ProtectionHand ProtectionEye/Face ProtectionRespiratory ProtectionFootwear
Preparation & Mixing (Concentrates) Chemical-resistant apron extending from neck to knees over a long-sleeved shirt and long pants or coveralls.[1][2]Unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[1][3] A minimum thickness of 14 mils is recommended.[2]Snug-fitting, non-fogging goggles and a face shield.[1][3]A NIOSH/MSHA approved air-purifying respirator with appropriate cartridges for organic vapors and particulates is advised.[1][4]Chemical-resistant boots. Pants should be worn outside of boots.[3][5]
Application & Handling (Diluted Solutions) Long-sleeved shirt and long pants or coveralls.[1][2]Unlined, chemical-resistant gloves.[1][3]Safety glasses with brow and side shields for low exposure situations.[1]A respirator may be required based on the length and nature of exposure.[1][6]Chemical-resistant boots.[3]
Spill Cleanup & Decontamination Full chemical-resistant suit or coveralls and a chemical-resistant apron.[1]Heavy-duty, unlined, chemical-resistant gloves.[1][3]Chemical goggles and a face shield.[1][3]A NIOSH/MSHA approved air-supplied respirator is recommended, especially in poorly ventilated areas.[4][6]Chemical-resistant boots.[3]
Disposal of Waste Long-sleeved shirt, long pants, and a chemical-resistant apron.[1][2]Unlined, chemical-resistant gloves.[1][3]Safety glasses with brow and side shields.[1]Not typically required if handling sealed containers in a well-ventilated area.Chemical-resistant boots.[3]

Operational Plans and Methodologies

Safe Handling Workflow

A systematic approach is critical when working with this compound. The following workflow outlines the key stages from preparation to post-handling procedures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase PREP1 Review Safety Data Sheet (SDS) PREP2 Assemble & Inspect PPE PREP1->PREP2 PREP3 Prepare Well-Ventilated Workspace PREP2->PREP3 PREP4 Gather Spill Containment Materials PREP3->PREP4 H1 Don Required PPE PREP4->H1 Proceed to Handling H2 Measure & Mix Chemical (Use Grounding for Static Control) H1->H2 H3 Perform Experiment/Application H2->H3 H4 Store Unused Chemical Securely H3->H4 C1 Decontaminate Equipment H4->C1 Proceed to Cleanup C2 Triple-Rinse Empty Containers C1->C2 C3 Segregate & Label Waste C2->C3 C4 Remove & Clean/Dispose of PPE C3->C4 D1 Package Waste for Disposal C3->D1 Proceed to Disposal C5 Wash Hands Thoroughly C4->C5 D2 Dispose of Waste via Licensed Contractor (Follow Local/National Regulations) D1->D2

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Spill Decontamination

This protocol details the steps for safely managing a this compound spill. Always have a spill kit with absorbent materials readily available.[7]

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Increase ventilation by opening windows or using a fume hood if the spill is contained within one.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as specified in the table above for "Spill Cleanup & Decontamination."

  • Contain the Spill:

    • For liquid spills, cover the area with an absorbent material such as clay, sand, or commercial sorbent pads to prevent it from spreading.[7]

    • For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Collect the Material: Place the absorbed liquid or spilled solid into a clearly labeled, sealable waste container.[8]

  • Decontaminate the Area:

    • Wash the spill area thoroughly with a detergent solution (e.g., Luminox®) and hot water, using a brush or scrub pad.[9]

    • Rinse the area several times with clean water.[9]

    • For the final rinse, use organic-free water if available.[9]

    • Place all cleaning materials (scrubbers, wipes) into the same labeled waste container.

  • Dispose of Waste: Seal the waste container and dispose of it as hazardous chemical waste according to institutional and local regulations.[8]

  • Decontaminate PPE: Clean or dispose of all PPE used during the cleanup as per established guidelines.[10] Do not wash contaminated clothing with other laundry.[3]

  • Report the Incident: Report the spill to the appropriate safety officer or department as required by your institution's policy.

Disposal Plan for Waste and Containers

Proper disposal is critical to prevent environmental contamination. This compound is very toxic to aquatic life.[8][11]

Chemical Waste:

  • All excess or unwanted this compound, as well as materials from spill cleanups, must be treated as hazardous waste.

  • Do NOT pour any amount of this compound, whether concentrated or diluted, down the sink or any drain.[12][13]

  • Collect all chemical waste in designated, clearly labeled, and sealed containers.

  • Arrange for disposal through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[8][12]

Empty Containers:

  • Empty containers are still hazardous due to residual chemicals and should never be reused for any purpose.[14]

  • Follow the triple-rinse procedure for all empty liquid containers:[7][14]

    • Empty the container into the spray or mixing tank and allow it to drain.

    • Fill the container about one-quarter full with clean water.

    • Securely replace the cap and shake the container for at least 30 seconds.

    • Pour the rinse water (rinsate) into the spray or mixing tank for use.[7][14]

    • Repeat this rinsing process two more times.

  • After triple-rinsing, puncture the container to prevent reuse.

  • Dispose of the rinsed container and its cap according to local regulations, which may include recycling programs that specifically accept pesticide containers.[14] If such a program is unavailable, dispose of it as regular solid waste.

References

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Retrosynthesis Analysis

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Methabenzthiazuron
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.